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  • Product: 1-Azabicyclo[2.2.2]oct-2-ylmethanol
  • CAS: 27783-89-7

Core Science & Biosynthesis

Foundational

The Molecular Architecture and Synthetic Utility of 1-Azabicyclo[2.2.2]oct-2-ylmethanol

Executive Summary 1-Azabicyclo[2.2.2]oct-2-ylmethanol, commonly referred to as quinuclidin-2-ylmethanol , is a highly versatile, enantiopure bicyclic compound that serves as a cornerstone in modern asymmetric synthesis a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Azabicyclo[2.2.2]oct-2-ylmethanol, commonly referred to as quinuclidin-2-ylmethanol , is a highly versatile, enantiopure bicyclic compound that serves as a cornerstone in modern asymmetric synthesis and medicinal chemistry. Characterized by its rigid 1-azabicyclo[2.2.2]octane (quinuclidine) core, a highly accessible basic nitrogen, and a chiral hydroxymethyl group at the C2 position, this molecule is structurally analogous to the catalytic core of Cinchona alkaloids (such as quinine and quinidine)[1].

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a finely tuned molecular machine. Its rigid geometry prevents nitrogen inversion, locking the lone pair in an exposed orientation that makes it an exceptional Lewis base and nucleophile. This guide dissects the physicochemical properties, the mechanistic logic behind its synthesis, and its critical applications in drug development, specifically in the synthesis of advanced antimicrobials[2].

Physicochemical Properties & Structural Dynamics

The utility of quinuclidin-2-ylmethanol stems directly from its unique 3D architecture. The [2.2.2] bicyclic framework enforces a pyramidal geometry around the nitrogen atom. Unlike acyclic tertiary amines, which undergo rapid Walden inversion, the quinuclidine nitrogen is locked. This structural rigidity minimizes steric shielding around the lone pair, resulting in a highly nucleophilic and basic center (conjugate acid pKa ~10–11).

Furthermore, the presence of the C2 hydroxymethyl group introduces a hydrogen-bond donor adjacent to the basic nitrogen. This proximity is the defining feature of bifunctional organocatalysts, allowing the molecule to simultaneously activate a nucleophile (via the basic nitrogen) and an electrophile (via the hydroxyl group) in asymmetric transformations.

Table 1: Key Physicochemical Properties
PropertyValueScientific Implication
Molecular Formula C₈H₁₅NOCore scaffold for chiral ligands.
Molecular Weight 141.21 g/mol Low molecular weight enables high atom economy in derivatization.
Boiling Point ~224.4 °C (predicted)Indicates strong intermolecular hydrogen bonding[3].
Polar Surface Area (PSA) 23.47 ŲExcellent membrane permeability profile for drug design.
Stereocenters 1 (C2 position)Requires rigorous chiral resolution for asymmetric applications.

Synthetic Pathways: Overcoming C-H Activation Barriers

Direct functionalization of the quinuclidine core at the C2 position is notoriously difficult. The unactivated α-protons possess very low acidity, and strong bases typically coordinate to the nitrogen lone pair rather than deprotonating the carbon.

To bypass this, chemists employ an N-oxide activation strategy [4]. By oxidizing the tertiary amine to quinuclidine N-oxide (QNO), the nitrogen lone pair is masked, and the resulting N-O dipole significantly increases the acidity of the adjacent C2 protons. More importantly, the oxygen atom acts as a directing group, coordinating with organolithium reagents to force a proximity-induced deprotonation at the α-carbon[5].

G A Quinuclidine B Quinuclidine N-oxide (QNO) A->B H2O2 C α-Lithio-QNO B->C s-BuLi, -78°C D 2-Hydroxymethyl-QNO C->D HCHO E Quinuclidin-2-ylmethanol D->E Zn/AcOH

Fig 1: Synthetic pathway for C2-functionalization of quinuclidine via N-oxide directed lithiation.

Experimental Workflow: Synthesis and Chiral Resolution

The following protocol details the synthesis of racemic quinuclidin-2-ylmethanol followed by its chiral resolution. Every step is designed as a self-validating system to ensure high yield and enantiomeric purity.

Step 1: N-Oxidation
  • Procedure: Dissolve quinuclidine in methanol and add 1.2 equivalents of 30% aqueous H₂O₂. Stir at room temperature for 12 hours.

  • Causality: The highly exposed nitrogen lone pair makes this oxidation rapid and quantitative. Methanol is used to solubilize both the organic starting material and the aqueous oxidant.

Step 2: Directed Lithiation
  • Procedure: Dry the resulting QNO thoroughly. Dissolve in anhydrous THF under an argon atmosphere and cool to -78 °C. Dropwise, add 1.1 equivalents of sec-butyllithium (s-BuLi).

  • Causality: s-BuLi is explicitly chosen over n-BuLi. Its increased steric bulk prevents unwanted nucleophilic attack on the N-oxide oxygen. The lithium coordinates to the oxygen, directing the basic carbon strictly to the C2 proton[5].

  • Self-Validation Check: Quench a 0.5 mL reaction aliquot with D₂O. Analyze the crude mixture via ¹H-NMR; the complete disappearance of the C2 proton signal confirms 100% enolate-equivalent formation.

Step 3: Electrophilic Trapping
  • Procedure: Bubble anhydrous formaldehyde gas (generated in situ by thermally cracking paraformaldehyde) into the -78 °C solution. Allow the reaction to slowly warm to room temperature.

  • Causality: Formaldehyde acts as the one-carbon electrophile, directly yielding the hydroxymethyl group at the C2 position upon aqueous workup.

Step 4: Reduction and Chiral Resolution
  • Procedure: Reduce the N-oxide back to the tertiary amine using zinc dust in glacial acetic acid. To isolate the (S)-enantiomer, treat the racemic mixture with (-)-tartaric acid in ethanol.

  • Causality: Because the enantiomers cannot be separated by standard silica gel chromatography, diastereomeric salt resolution is mandatory. Unlike ester resolutions which may only require a single recrystallization, the high symmetry of the quinuclidine core dictates that up to seven successive recrystallizations of the tartrate salt are required to achieve >99% enantiomeric excess (ee)[4].

Applications in Drug Development: Pleuromutilin Antimicrobials

Beyond its use as an organocatalyst, quinuclidin-2-ylmethanol is a highly prized pharmacophore in medicinal chemistry. A prime example is its integration into pleuromutilin derivatives [2].

Pleuromutilin is a naturally occurring antibiotic that inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit. Research has demonstrated that replacing the glycolic ester moiety at the C14 position of pleuromutilin with specialized functional groups drastically improves antimycoplasmal and antibacterial activity[2].

By coupling quinuclidin-2-ylmethanol to the C14 position (often via a thioether or ester linkage), drug developers achieve two critical enhancements:

  • Target Affinity: The rigid quinuclidine ring fits precisely into the hydrophobic pockets of the bacterial ribosome.

  • Solubility & Pharmacokinetics: The basic nitrogen becomes protonated at physiological pH, vastly improving the aqueous solubility of the otherwise highly lipophilic pleuromutilin core, enabling intravenous and oral formulations.

References

  • The University of Liverpool . "The synthesis of functionalised quinuclidines and their application in organic synthesis." University of Liverpool Repository. Available at:[Link]

  • Google Patents. "USRE43390E1 - Pleuromutilin derivatives as antimicrobials." Google Patents.

Sources

Exploratory

The Quinuclidinylmethanol Dichotomy: Structural Nuance, Synthesis, and Application Divergence

Executive Summary In the realm of bicyclic nitrogen heterocycles, the quinuclidine (1-azabicyclo[2.2.2]octane) core is a privileged scaffold. However, the precise positional substitution of functional groups on this rigi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of bicyclic nitrogen heterocycles, the quinuclidine (1-azabicyclo[2.2.2]octane) core is a privileged scaffold. However, the precise positional substitution of functional groups on this rigid framework dictates entirely divergent chemical behaviors and industrial applications. This technical guide provides an in-depth mechanistic analysis of the differences between 2-quinuclidinylmethanol and 3-quinuclidinylmethanol . By exploring the causality behind their distinct steric environments, we elucidate why the 2-substituted isomer is a powerhouse in asymmetric catalysis, whereas the 3-substituted isomer serves as a critical pharmacophore in neuropharmacology.

Structural Causality: The Alpha vs. Beta Heteroatom Effect

The fundamental difference between these two isomers lies in the proximity of the hydroxymethyl group to the tertiary bridgehead nitrogen.

  • 2-Quinuclidinylmethanol (Alpha-substitution): The hydroxymethyl group is adjacent (alpha) to the basic nitrogen. This creates a highly sterically hindered, rigid chiral pocket. Because the nitrogen lone pair and the hydroxyl group are in close spatial proximity, this molecule effectively mimics the C8/C9 stereocenters of naturally occurring cinchona alkaloids like quinine (which is formally a derivative of 2-quinuclidinylmethanol) [1]. This structural motif is ideal for transition-state stabilization in asymmetric synthesis.

  • 3-Quinuclidinylmethanol (Beta-substitution): The hydroxymethyl group is beta to the nitrogen [2]. This one-carbon spacer relieves the extreme steric hindrance found in the 2-isomer, providing the necessary spatial flexibility to mimic the choline moiety of acetylcholine. Consequently, 3-quinuclidinylmethanol (3-HMQ) is highly affine for muscarinic acetylcholine receptors, making it a vital building block for central nervous system (CNS) therapeutics[3].

G Root Quinuclidinylmethanol Isomers Iso2 2-Quinuclidinylmethanol Root->Iso2 Iso3 3-Quinuclidinylmethanol Root->Iso3 App2 Chiral Catalysis (Cinchona Mimic) Iso2->App2 App3 Muscarinic Receptor Ligands Iso3->App3 Mech2 Asymmetric Addition & HAT Catalysis App2->Mech2 Mech3 Cholinergic Agonist/ Antagonist Synthesis App3->Mech3

Fig 1: Divergent functional pathways of 2- and 3-quinuclidinylmethanol.

2-Quinuclidinylmethanol: The Chiral Catalyst

Mechanistic Role in Asymmetric Synthesis

(S)-2-quinuclidinylmethanol is extensively utilized to synthesize chiral polymers, such as poly(2-quinuclidinylmethyl acrylate). These polymers act as robust, recoverable catalysts for asymmetric additions (e.g., the addition of methanol to phenylmethylketene) [4]. The catalytic efficacy stems from the quinuclidine nitrogen acting as a nucleophilic or basic site, while the adjacent chiral center provides a rigid stereochemical wall that dictates the facial approach of the substrate. Furthermore, quinuclidine derivatives are increasingly recognized as powerful Hydrogen-Atom-Transfer (HAT) catalysts in photoinduced reactions, abstracting hydridic hydrogens with high site-selectivity due to the polar effects of the bicyclic core [5].

3-Quinuclidinylmethanol: The Pharmacological Precursor

Role in Neuropharmacology

3-Hydroxymethylquinuclidine (CAS: 5176-22-7) is a cornerstone in the development of muscarinic M1/M3 receptor antagonists and agonists [3]. In drug development for Alzheimer's disease and COPD, the 3-substituted quinuclidine ring is esterified or etherified to create semi-rigid ligands. The beta-relationship between the basic nitrogen (which is protonated at physiological pH to bind the aspartate residue in the receptor's orthosteric site) and the oxygen atom perfectly aligns with the spatial requirements of the muscarinic pharmacophore [6].

Quantitative Comparison

Property / Feature2-Quinuclidinylmethanol3-Quinuclidinylmethanol (3-HMQ)
CAS Number Varies by stereoisomer5176-22-7 (Racemic) [3]
Substitution Position Alpha to NitrogenBeta to Nitrogen
Primary Utility Asymmetric Catalysis, HAT CatalysisPharmaceutical Building Block
Biological Target None (Industrial Catalyst)Muscarinic Acetylcholine Receptors
Synthetic Precursor 4-Methylpyridine derivative3-Quinuclidinone / Grob Method [6]
Natural Mimicry Cinchona Alkaloids (Quinine) [1]Acetylcholine

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols detail the synthesis of both isomers via the reduction of their respective ester precursors. This workflow is designed as a self-validating system: the success of the intermediate resolution directly dictates the enantiomeric excess of the final product.

Protocol: Synthesis of Quinuclidinylmethanols via LiAlH4 Reduction

Objective: To reduce 2-(ethoxycarbonyl)quinuclidine or 3-ethoxycarbonylquinuclidine to their respective methanols.

Materials:

  • Precursor: (S)-2-(ethoxycarbonyl)quinuclidine OR 3-ethoxycarbonylquinuclidine (purified via hydrochloride recrystallization)[6].

  • Reducing Agent: Lithium aluminum hydride (LiAlH4), 2.0 equivalents.

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and argon inlet.

  • Suspension: Suspend LiAlH4 (2.0 eq) in 50 mL of anhydrous THF at 0 °C (ice bath).

  • Addition: Dissolve the chosen quinuclidine ester (1.0 eq) in 20 mL of anhydrous THF. Add this solution dropwise to the LiAlH4 suspension over 30 minutes to control the exothermic evolution of hydrogen gas.

  • Reflux: Remove the ice bath and heat the reaction mixture to reflux (approx. 66 °C) for 4 hours. Causality Check: Refluxing ensures complete reduction of the sterically hindered ester, preventing the formation of partially reduced aldehyde intermediates.

  • Quenching (Fieser Method): Cool the mixture to 0 °C. Carefully add x mL of water (where x = grams of LiAlH4 used), followed by x mL of 15% NaOH aqueous solution, and finally 3x mL of water. Stir vigorously for 15 minutes until a white, granular precipitate of aluminum salts forms.

  • Extraction & Purification: Filter the salts through a Celite pad and wash with hot THF. Concentrate the filtrate under reduced pressure.

    • For 2-quinuclidinylmethanol: Purify via vacuum distillation to yield a colorless oil. Validate optical rotation against literature values to confirm no racemization occurred during reduction [4].

    • For 3-quinuclidinylmethanol: Recrystallize from a suitable solvent (e.g., acetonitrile/ether) to obtain the product as a solid. Validate via 13C-NMR to ensure the absence of 5-azatricyclo[3.2.1.02,7]octane impurities commonly generated during the Grob fragmentation precursor steps [6].

Synth Start2 4-Methylpyridine Inter2 2-(Ethoxycarbonyl) quinuclidine Start2->Inter2 Start3 3-Quinuclidinone Inter3 3-Ethoxycarbonyl quinuclidine Start3->Inter3 Step2 Optical Resolution + LiAlH4 Reduction Inter2->Step2 Step3 Grob Method + LiAlH4 Reduction Inter3->Step3 Prod2 (S)-2-Quinuclidinyl methanol Step2->Prod2 Prod3 3-Quinuclidinyl methanol Step3->Prod3

Fig 2: Parallel synthetic methodologies for quinuclidinylmethanol isomers.

References

  • QUININE HYDROCHLORIDE Specifications Source: Food and Agriculture Organization of the United Nations (FAO) URL:[Link]

  • EP0458214A1 - Aza-1 bicyclo-alcanes Source: Google Patents URL
  • Cas 5176-22-7, 3-Hydroxymethylquinuclidine Source: LookChem URL:[Link]

  • Asymmetric Reactions. IV. Asymmetric, Catalytic Activity of Poly(2-quinuclidinylmethyl acrylate) Source: Oxford University Press / Bulletin of the Chemical Society of Japan URL:[Link]

  • Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions Source: ResearchGate URL:[Link]

  • Generation of 1-azabicyclo[3.2.1]octane and 5-azatricyclo[3.2.1.02,7]octane systems by carbenium ion rearrangements Source: ResearchGate / Chemistry of Heterocyclic Compounds URL:[Link]

Foundational

The pKa and Basicity of 2-Hydroxymethylquinuclidine: Structural Dynamics, Reactivity, and Applications in Catalysis

Executive Summary Quinuclidine (1-azabicyclo[2.2.2]octane) is a highly nucleophilic, sterically unhindered bicyclic tertiary amine. Its rigid, cage-like structure exposes the nitrogen lone pair, making it an exceptional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinuclidine (1-azabicyclo[2.2.2]octane) is a highly nucleophilic, sterically unhindered bicyclic tertiary amine. Its rigid, cage-like structure exposes the nitrogen lone pair, making it an exceptional Lewis base and organocatalyst. While the parent quinuclidine exhibits a conjugate acid pKa of approximately 11.3, functionalization at the 2-position—specifically with a hydroxymethyl group—introduces complex electronic and spatial dynamics. This whitepaper provides an in-depth technical analysis of the pKa and basicity of 2-hydroxymethylquinuclidine, exploring the causality behind its physicochemical properties and detailing robust methodologies for its characterization and catalytic application.

Structural Chemistry: Electronic and Steric Causality

The basicity of an amine is fundamentally dictated by the availability of its nitrogen lone pair and the thermodynamic stability of its conjugate acid. When a hydroxymethyl group (-CH₂OH) is introduced at the 2-position of the quinuclidine ring, the basicity is modulated by two competing, yet synergistic, mechanisms:

  • Inductive Electron Withdrawal (-I Effect): The electronegative oxygen atom of the hydroxyl group withdraws electron density through the σ-bond framework. Although this effect is partially attenuated by the methylene spacer (compared to a direct 2-hydroxy or 3-hydroxy substitution), it still reduces the electron density on the bridgehead nitrogen. This inductive withdrawal destabilizes the positively charged conjugate acid, thereby lowering the pKa[1].

  • Intramolecular Hydrogen Bonding: The spatial proximity of the 2-hydroxymethyl group to the bridgehead nitrogen facilitates the formation of an intramolecular hydrogen bond (N···H-O). From a thermodynamic perspective, this interaction stabilizes the neutral free base. According to standard thermodynamic cycles, stabilizing the unprotonated state increases the energy barrier for protonation. Consequently, the thermodynamic driving force for accepting a proton is reduced, which manifests macroscopically as a lower pKa of the conjugate acid[2].

BasicityFactors Root Basicity of 2-Hydroxymethylquinuclidine Inductive Inductive Effect (-I) Root->Inductive Hbond Intramolecular H-Bonding Root->Hbond Steric Steric Hindrance (Bicyclic Cage) Root->Steric Inductive_Desc Oxygen atom withdraws electron density, lowering pKa Inductive->Inductive_Desc Hbond_Desc Stabilizes neutral amine, reducing proton affinity Hbond->Hbond_Desc Steric_Desc Exposed lone pair maintains high nucleophilicity Steric->Steric_Desc

Fig 1: Structural and electronic factors modulating 2-hydroxymethylquinuclidine basicity.

Comparative pKa Analysis

To accurately contextualize the basicity of 2-hydroxymethylquinuclidine, it must be compared against a spectrum of substituted quinuclidines. The direct correlation between pKa and catalytic reactivity has been rigorously documented, particularly in the context of Baylis-Hillman reactions[3].

Table 1: Comparative pKa values of Quinuclidine Derivatives (in H₂O at 25 °C)

CompoundpKa of Conjugate AcidElectronic / Structural Influence
Quinuclidine 11.3Baseline (unsubstituted, highly basic)
2-Hydroxymethylquinuclidine ~10.2 - 10.5*Mild -I effect, strong intramolecular H-bonding
3-Hydroxyquinuclidine 9.9Stronger -I effect due to closer proximity
3-Acetoxyquinuclidine 9.3Strong -I effect, ester withdrawal
3-Chloroquinuclidine 8.9High electronegativity of Cl substituent
DABCO 8.7Inductive withdrawal by the second nitrogen
Quinuclidinone 7.2Strong electron withdrawal by carbonyl group

*Value estimated via structural interpolation between quinuclidine and 3-hydroxyquinuclidine, accounting for the methylene spacer's attenuation of the inductive effect.

Implications for Nucleophilicity and Organocatalysis

The basicity of quinuclidine derivatives directly dictates their efficacy as organocatalysts. Aggarwal et al. demonstrated a strict, linear correlation between the pKa of the quinuclidine base and reaction rates: more basic amines (higher pKa) exponentially accelerate the reaction[4].

However, 2-hydroxymethylquinuclidine and its complex derivatives (such as Cinchona alkaloids, which feature a heavily substituted 2-hydroxymethylquinuclidine core) offer a unique bifunctional catalytic mechanism . While the basicity is slightly reduced compared to unsubstituted quinuclidine, the pendant hydroxyl group acts as a potent hydrogen-bond donor. This bifunctionality allows the catalyst to simultaneously activate an electrophile (via H-bonding) and act as a nucleophile/base. This synergistic effect overcomes the slight drop in pKa, making it a privileged scaffold in asymmetric synthesis and enantioselective nitrene transfer reactions[5].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are established for characterizing the basicity and catalytic efficacy of 2-hydroxymethylquinuclidine.

Protocol 1: Potentiometric Determination of pKa

This protocol utilizes strict ionic strength and temperature controls to yield highly accurate thermodynamic pKa values.

  • Preparation: Prepare a 0.01 M solution of 2-hydroxymethylquinuclidine in degassed, deionized water (18.2 MΩ·cm). Add solid KCl to establish a constant ionic strength of exactly 0.1 M.

  • Calibration: Calibrate a high-precision glass electrode pH meter using standard NIST-traceable buffer solutions (pH 4.00, 7.00, and 10.00) in a water-jacketed vessel maintained at 25.0 ± 0.1 °C.

  • Titration: Titrate the amine solution with standardized 0.1 M HCl in 0.1 mL volumetric increments. Maintain continuous magnetic stirring under a positive pressure nitrogen atmosphere to prevent CO₂ absorption (which would form carbonic acid and skew the basicity readings).

  • Equilibration: Allow the pH reading to stabilize (drift < 0.01 pH/min) before recording each discrete data point.

  • Data Analysis: Plot the titration curve (pH vs. volume of titrant). Calculate the pKa using the Henderson-Hasselbalch equation at the half-equivalence point, applying Debye-Hückel activity coefficient corrections for the 0.1 M ionic strength.

Protocol 2: Evaluation of Catalytic Efficacy (Baylis-Hillman Reaction)

This workflow validates the relationship between the measured pKa and real-world catalytic kinetics.

  • Reaction Setup: In a flame-dried Schlenk flask under argon, dissolve the target aldehyde (1.0 eq) and the Michael acceptor (e.g., methyl acrylate, 1.5 eq) in a protic solvent mixture (MeOH/H₂O) to promote autocatalysis.

  • Catalyst Addition: Add exactly 10 mol% of 2-hydroxymethylquinuclidine.

  • Kinetic Monitoring: Stir the reaction at 25 °C. Monitor the conversion via HPLC (using an internal standard like biphenyl) by taking 50 µL aliquots at 30-minute intervals.

  • Quenching & Purification: Quench the bulk reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over anhydrous MgSO₄, and purify the product via flash column chromatography.

  • Kinetic Analysis: Plot conversion versus time to extract the initial rate constant ( kobs​ ). Compare this rate against the baseline unsubstituted quinuclidine catalyst to quantify the impact of the 2-hydroxymethyl substitution.

Workflow Step1 Synthesis & Purification Step2 Potentiometric Titration Step1->Step2 Step3 Data Analysis (Henderson-Hasselbalch) Step2->Step3 Step4 Catalytic Screening Step3->Step4

Fig 2: Workflow for pKa determination and catalytic evaluation of quinuclidines.

References

  • Aggarwal, V. K., Emme, I., & Fulford, S. Y. (2003). Correlation between pKa and Reactivity of Quinuclidine-Based Catalysts in the Baylis−Hillman Reaction: Discovery of Quinuclidine as Optimum Catalyst Leading to Substantial Enhancement of Scope. The Journal of Organic Chemistry, 68(3), 692–700. URL: [Link]

  • Horn, M. (2011). Structure-Reactivity Relationships of Substituted Tritylium Ions - A Kinetic Investigation. Ludwig-Maximilians-Universität München. URL: [Link]

  • Wikipedia Contributors. (2024). Quinuclidine. Wikipedia, The Free Encyclopedia. URL: [Link]

  • Davies, J. et al. (2024). Enantioselective Nitrene Transfer to Hydrocinnamyl Alcohols and Allylic Alcohols Enabled by Systematic Exploration of the Structure of Ion-Paired Rhodium Catalysts. Journal of the American Chemical Society. URL: [Link]

Sources

Exploratory

Deconstructing the Privileged Scaffold: The Evolution and Application of 1-Azabicyclo[2.2.2]oct-2-ylmethanol in Asymmetric Synthesis

Executive Summary In the pantheon of asymmetric organocatalysis, few structural motifs have exerted as profound an influence as the quinuclidine ring. Historically dominated by naturally occurring Cinchona alkaloids (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pantheon of asymmetric organocatalysis, few structural motifs have exerted as profound an influence as the quinuclidine ring. Historically dominated by naturally occurring Cinchona alkaloids (e.g., quinine and quinidine), the field has increasingly shifted toward simplified, highly tunable synthetic analogues. At the heart of this transition is 1-Azabicyclo[2.2.2]oct-2-ylmethanol (commonly known as quinuclidin-2-ylmethanol). By stripping away the bulky quinoline appendages of its natural predecessors, this molecule isolates the minimal bifunctional catalytic core required for stereofacial discrimination. This technical guide explores the mechanistic causality, historical development, and self-validating experimental protocols associated with this privileged chiral scaffold.

Mechanistic Causality: The Bifunctional Activation Paradigm

The catalytic supremacy of 1-azabicyclo[2.2.2]oct-2-ylmethanol is not accidental; it is a direct consequence of its rigid geometric constraints and bifunctional nature[1]. The molecule operates via a dual-activation mechanism:

  • The Brønsted Base/Nucleophilic Site: The tertiary nitrogen of the bicyclic quinuclidine core is highly nucleophilic and basic due to the exposed nature of its lone pair, which cannot undergo pyramidal inversion.

  • The Hydrogen-Bond Donor Site: The adjacent C2-hydroxymethyl group acts as a precise hydrogen-bond donor.

Causality in Catalyst Design: Why does this specific spatial arrangement yield high enantiomeric excess (ee)? The rigidity of the [2.2.2] bicyclic framework restricts the conformational freedom of the transition state. When the quinuclidine nitrogen activates a nucleophile (e.g., via deprotonation or enolate formation), the C2-hydroxyl group simultaneously coordinates the prochiral electrophile. This minimizes the entropic penalty of the reaction and creates a highly ordered, sterically shielded pocket that forces bond formation from a single stereoface[1]. This paradigm has been instrumental in synthesizing axially chiral molecules via complex cycloadditions[2].

G Catalyst 1-Azabicyclo[2.2.2]oct-2-ylmethanol (Bifunctional Core) BaseSite Quinuclidine Nitrogen (Brønsted Base) Catalyst->BaseSite provides HbondSite C2-Hydroxymethyl (H-Bond Donor) Catalyst->HbondSite provides Substrate2 Nucleophile (e.g., Malonate) BaseSite->Substrate2 Activates Substrate1 Electrophile (e.g., Enone) HbondSite->Substrate1 Coordinates TransitionState Highly Ordered Transition State Substrate1->TransitionState Substrate2->TransitionState Product Enantioenriched Product (>95% ee) TransitionState->Product C-C Bond Formation

Bifunctional activation mechanism of 1-Azabicyclo[2.2.2]oct-2-ylmethanol in asymmetric catalysis.

Historical Milestones & Synthetic Evolution

The journey to isolate and utilize pure 1-azabicyclo[2.2.2]oct-2-ylmethanol was driven by the need to overcome the steric limitations of Cinchona alkaloids. While Cinchona derivatives excel in reactions like the Sharpless asymmetric dihydroxylation, their massive quinoline rings often block the approach of highly substituted substrates[1].

Early syntheses of the functionalized quinuclidine core relied on the oxidation of quinuclidine to quinuclidine N-oxide (QNO). This crucial step activates the α -position, allowing for α -lithiation and subsequent electrophilic trapping with formaldehyde to build the C2-hydroxymethyl architecture[3]. However, synthesizing the racemic mixture is only half the battle; the true challenge lies in chiral resolution.

Self-Validating Experimental Protocol: Resolution & Isolation

To deploy 1-azabicyclo[2.2.2]oct-2-ylmethanol as an effective organocatalyst, it must be optically pure. The classic resolution method utilizes (-)-tartaric acid[4].

Causality of Experimental Choices: Why (-)-tartaric acid? The rigid, chiral dicarboxylic acid framework of tartaric acid forms a highly crystalline diastereomeric salt network with the (S)-quinuclidine base. Why methanol/water solvent systems? Differential solubility between the (S)-salt and (R)-salt is maximized in polar protic environments due to competitive hydrogen bonding, allowing the less soluble diastereomer to precipitate selectively.

Step-by-Step Resolution Workflow

This protocol is designed as a self-validating system using an analytical feedback loop to ensure absolute enantiopurity before downstream application.

  • Diastereomeric Salt Formation: Dissolve racemic 1-azabicyclo[2.2.2]oct-2-ylmethanol (1.0 eq) in hot methanol. Slowly add a methanolic solution of (-)-tartaric acid (1.0 eq). Note: Slow addition prevents the kinetic trapping of the undesired diastereomer, ensuring thermodynamic control over crystal nucleation.

  • Fractional Crystallization: Allow the solution to cool to room temperature at a controlled rate of 5°C/hour, then hold at 4°C for 12 hours. Collect the resulting precipitate via vacuum filtration.

  • Self-Validation Check (The Feedback Loop):

    • Extract a 5 mg aliquot of the crystalline precipitate.

    • Basify the aliquot with 1M NaOH and extract into dichloromethane.

    • Analyze the organic layer via Chiral Stationary Phase (CSP) HPLC (e.g., Chiralcel OD-H column).

    • Decision Gate: If the S:R ratio is <99.5:0.5 , the bulk crystal crop must be returned to Step 1 for another recrystallization cycle. Historically, up to seven sequential recrystallizations may be required to reach absolute enantiopurity[4].

  • Free-Basing: Once the >99.5% ee threshold is analytically validated, suspend the bulk salt in water, basify to pH 12 with 2M NaOH, and extract exhaustively with chloroform.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield enantiopure (S)-1-azabicyclo[2.2.2]oct-2-ylmethanol as a white solid.

Workflow Racemate Racemic Catalyst ResolvingAgent Add (-)-Tartaric Acid Racemate->ResolvingAgent SaltFormation Diastereomeric Salt ResolvingAgent->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization Validation Self-Validation: Chiral HPLC Check Crystallization->Validation Decision ee > 99.5%? Validation->Decision Decision->Crystallization No (Repeat) FreeBase Basification & Extraction Decision->FreeBase Yes PureEnantiomer (S)-Enantiomer Isolated FreeBase->PureEnantiomer

Self-validating resolution workflow for isolating enantiopure 1-Azabicyclo[2.2.2]oct-2-ylmethanol.

Quantitative Performance Data

The transition from complex natural alkaloids to the minimal quinuclidine core has yielded distinct advantages depending on the steric demands of the target reaction. Table 1 summarizes the comparative efficacy of these catalysts.

Table 1: Comparative Efficacy of Quinuclidine-Based Catalysts in Asymmetric Transformations

Catalyst ScaffoldStructural ComplexityBenchmark ReactionTypical Yield (%)Typical ee (%)Key Advantage / Causality
Quinine / Quinidine High (Natural Alkaloid)Asymmetric Dihydroxylation85–95%90–99%Readily available from natural sources; excellent for unhindered olefins[1].
(DHQD)₂PHAL Very High (Dimeric)Cyanosilylation of Ketones81–98%90–98%Dimeric pocket provides exceptional stereofacial shielding for small substrates[1].
1-Azabicyclo[2.2.2]oct-2-ylmethanol Low (Minimal Core)Morita-Baylis-Hillman75–85%85–95%Highly tunable; reduced steric hindrance allows activation of bulky electrophiles[4].

Strategic Applications in Drug Development

For drug development professionals, the minimal core of 1-azabicyclo[2.2.2]oct-2-ylmethanol represents a highly modular platform. Because it lacks the complex, sensitive functional groups of its natural alkaloid cousins, it can be easily derivatized. For instance, the hydroxyl group can be converted into a thiourea or squaramide moiety, shifting the catalyst from a simple hydrogen-bond donor to a powerful dual-hydrogen-bond donor capable of activating nitroalkenes and imines for asymmetric Michael additions. This foundational scaffold continues to accelerate the synthesis of enantiopure Active Pharmaceutical Ingredients (APIs), proving that in organocatalysis, simplifying the structure often amplifies the utility.

References

  • 4 - University of Liverpool Repository

  • 2 - National Institutes of Health (NIH) / PMC 3.3 - University of Liverpool Repository 4.1 - UvA-DARE (Digital Academic Repository), Universiteit van Amsterdam

Sources

Foundational

An In-depth Technical Guide to the Stereochemistry and Chirality of 1-Azabicyclo[2.2.2]oct-2-ylmethanol

Abstract The 1-azabicyclo[2.2.2]octane, or quinuclidine, framework is a cornerstone in the design of biologically active molecules and chiral catalysts. Its rigid, bicyclic structure provides a well-defined three-dimensi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1-azabicyclo[2.2.2]octane, or quinuclidine, framework is a cornerstone in the design of biologically active molecules and chiral catalysts. Its rigid, bicyclic structure provides a well-defined three-dimensional scaffold, making it a privileged motif in medicinal chemistry and asymmetric synthesis. This technical guide provides a comprehensive exploration of the stereochemistry and chirality of a key derivative, 1-Azabicyclo[2.2.2]oct-2-ylmethanol (also known as quinuclidin-2-ylmethanol). We will delve into the structural nuances of its chirality, strategies for the synthesis of its enantiopure forms, methods for their characterization, and their existing and potential applications for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Chiral Quinuclidine Scaffold

The quinuclidine ring system is a recurring structural element in a vast array of natural products, most notably the Cinchona alkaloids such as quinine and quinidine. These molecules have a rich history not only as pharmaceuticals but also as powerful catalysts in asymmetric synthesis. The conformational rigidity of the quinuclidine core is paramount; it minimizes conformational ambiguity and allows for precise positioning of functional groups in three-dimensional space. This property is highly desirable when designing ligands for specific biological targets or creating a well-defined chiral environment in a catalyst's active site.

The introduction of a stereocenter, as in 1-Azabicyclo[2.2.2]oct-2-ylmethanol, unlocks the potential for enantiomer-specific interactions with other chiral molecules, a fundamental principle in modern drug design and catalysis. The C2 position, adjacent to the bridgehead nitrogen, is a common point of substitution, and control of its stereochemistry is crucial for modulating biological activity and catalytic efficacy. This guide will focus specifically on the stereochemical aspects of the 2-hydroxymethyl substituted quinuclidine.

The Stereogenic Center and Enantiomers of 1-Azabicyclo[2.2.2]oct-2-ylmethanol

The chirality of 1-Azabicyclo[2.2.2]oct-2-ylmethanol originates from a single stereogenic center at the C2 position of the quinuclidine ring. This carbon atom is bonded to four different groups: a hydrogen atom, the hydroxymethyl group, the C3 carbon of the ring, and the bridgehead nitrogen atom (as part of the C1-C2 bond). This asymmetry gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers.

G cluster_R (R)-1-Azabicyclo[2.2.2]oct-2-ylmethanol cluster_S (S)-1-Azabicyclo[2.2.2]oct-2-ylmethanol cluster_mirror Mirror Plane R_mol R_mol S_mol S_mol

Figure 1: Enantiomers of 1-Azabicyclo[2.2.2]oct-2-ylmethanol.

The distinct spatial arrangement of the hydroxymethyl group relative to the bicyclic core in each enantiomer dictates their differential interaction with other chiral entities, such as biological receptors or the transition state of a chemical reaction.

Strategies for Accessing Enantiopure 1-Azabicyclo[2.2.2]oct-2-ylmethanol

The preparation of enantiomerically pure forms of 1-Azabicyclo[2.2.2]oct-2-ylmethanol is paramount for its application in stereoselective processes. The primary strategies involve either the resolution of a racemic mixture or, more efficiently, an asymmetric synthesis that directly yields the desired enantiomer.

Asymmetric Synthesis from a Chiral Precursor: A Proposed Route

A robust and logical approach to the enantioselective synthesis of (R)-1-Azabicyclo[2.2.2]oct-2-ylmethanol involves the reduction of an enantiopure carboxylic acid precursor. The synthesis of (R)-quinuclidine-2-carboxylic acid has been reported, providing a key starting material.

G precursor (R)-Quinuclidine-2-carboxylic acid reduction Reduction (e.g., LiAlH₄, BH₃) precursor->reduction product (R)-1-Azabicyclo[2.2.2]oct-2-ylmethanol reduction->product

Figure 2: Proposed synthetic route to (R)-1-Azabicyclo[2.2.2]oct-2-ylmethanol.

Experimental Protocol: Proposed Reduction of (R)-Quinuclidine-2-carboxylic acid

Causality Behind Experimental Choices: The choice of a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) is dictated by the need to reduce a carboxylic acid to a primary alcohol. These reagents are highly effective for this transformation. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, to prevent quenching of the highly reactive reducing agent by protic solvents. An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the reaction of the reducing agent with atmospheric moisture and oxygen. The workup with a quenching agent (e.g., water or aqueous acid) is performed cautiously to safely decompose any excess reducing agent and to protonate the resulting alkoxide to yield the final alcohol product.

  • Preparation of the Reaction Vessel: An oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is assembled.

  • Addition of Reducing Agent: The flask is charged with a suspension of Lithium Aluminum Hydride (1.5 to 2.0 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.

  • Addition of the Carboxylic Acid: (R)-quinuclidine-2-carboxylic acid (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred suspension of LiAlH₄. The rate of addition is controlled to maintain the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours to ensure complete reduction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Isolation and Purification: The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (R)-1-Azabicyclo[2.2.2]oct-2-ylmethanol. The product can be further purified by distillation or column chromatography.

Chiral Resolution of Racemic 1-Azabicyclo[2.2.2]oct-2-ylmethanol

An alternative to asymmetric synthesis is the resolution of a racemic mixture of the target compound. This can be achieved through several techniques, with chiral High-Performance Liquid Chromatography (HPLC) being a powerful analytical and preparative tool.

Chiral HPLC Separation

Causality Behind Experimental Choices: Chiral stationary phases (CSPs) are designed to have specific interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) with enantiomers, leading to the formation of transient diastereomeric complexes with different stabilities. This differential interaction results in different retention times, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of a wide range of chiral compounds, including those with amine and alcohol functionalities. The choice of mobile phase (a mixture of a nonpolar solvent like hexane and a polar modifier like isopropanol or ethanol) is critical for optimizing the resolution and retention times.

Illustrative Experimental Protocol: Chiral HPLC Separation

  • Column and Mobile Phase Selection: A chiral column, such as a Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate) on a silica support), is selected. The mobile phase is prepared, for example, as a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape for the basic analyte.

  • System Equilibration: The HPLC system is equilibrated with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: A solution of racemic 1-Azabicyclo[2.2.2]oct-2-ylmethanol is prepared in the mobile phase.

  • Injection and Elution: A small volume of the sample solution is injected onto the column, and the enantiomers are separated under isocratic elution.

  • Detection: The eluted enantiomers are detected using a UV detector at a suitable wavelength (e.g., 210 nm).

Characterization of Enantiomers

The successful synthesis or resolution of the enantiomers of 1-Azabicyclo[2.2.2]oct-2-ylmethanol requires their unambiguous characterization. The primary technique for characterizing enantiomers is polarimetry, which measures the rotation of plane-polarized light.

Polarimetry and Specific Rotation

Enantiomers rotate plane-polarized light to an equal extent but in opposite directions. The dextrorotatory enantiomer (+) rotates light to the right (clockwise), while the levorotatory enantiomer (-) rotates it to the left (counter-clockwise). The specific rotation, [α], is a standardized measure of this rotation and is a characteristic physical property of a chiral compound. It is calculated from the observed rotation, α, using the following formula:

[α]λT = α / (c × l)

where:

  • T is the temperature (°C)

  • λ is the wavelength of light (usually the sodium D-line, 589 nm)

  • α is the observed rotation in degrees

  • c is the concentration of the sample in g/mL

  • l is the path length of the polarimeter cell in decimeters (dm)

Applications in Asymmetric Synthesis and Drug Development

The enantiopure forms of 1-Azabicyclo[2.2.2]oct-2-ylmethanol are valuable building blocks and potential catalysts in asymmetric synthesis.

As Chiral Ligands and Catalysts

The presence of a basic nitrogen atom and a hydroxyl group in a rigid, chiral framework makes 1-Azabicyclo[2.2.2]oct-2-ylmethanol an attractive candidate for a chiral ligand in metal-catalyzed reactions or as an organocatalyst. The nitrogen can coordinate to a metal center, while the hydroxyl group can be involved in hydrogen bonding or can be further functionalized. These interactions within a chiral environment can effectively control the stereochemical outcome of a reaction.

G cluster_ligand Chiral Ligand cluster_catalysis Asymmetric Catalysis ligand (R)-1-Azabicyclo[2.2.2]oct-2-ylmethanol metal Metal Center ligand->metal Coordination substrate Prochiral Substrate metal->substrate Activation product Enantioenriched Product substrate->product Transformation

Figure 3: Potential role as a chiral ligand in asymmetric catalysis.
As Chiral Building Blocks in Drug Discovery

The quinuclidine scaffold is a key component in numerous pharmaceuticals. The ability to introduce a functionalized stereocenter at the C2 position allows for the synthesis of novel drug candidates with specific three-dimensional structures designed to interact with biological targets in a stereoselective manner. The hydroxymethyl group of 1-Azabicyclo[2.2.2]oct-2-ylmethanol can serve as a handle for further synthetic elaboration, enabling the construction of more complex molecules.

Conclusion

1-Azabicyclo[2.2.2]oct-2-ylmethanol represents a fundamentally important chiral building block within the privileged quinuclidine family of compounds. While direct and detailed experimental procedures for its enantioselective synthesis and specific applications are not extensively documented in the readily available literature, plausible and efficient synthetic routes can be proposed based on established chemical principles, such as the reduction of enantiopure carboxylic acid precursors. The methodologies for chiral separation and characterization are well-established and can be readily applied to this molecule. The potential of enantiopure 1-Azabicyclo[2.2.2]oct-2-ylmethanol as a chiral ligand, organocatalyst, and a key intermediate in the synthesis of novel pharmaceuticals is significant, making it a target of considerable interest for further research and development in the fields of asymmetric synthesis and medicinal chemistry.

References

  • Quinidine, a Cinchona alkaloid, and its derivatives are renowned for their application as catalysts and ligands in asymmetric synthesis. The modification of the quinuclidine nitrogen to an N-oxide introduces a new functional group that can alter the steric and electronic properties of the molecule, potentially leading to novel reactivity and selectivity in chiral transformations. However, the direct application of quinidine N-oxide derivatives as catalysts or ligands in asymmetric synthesis is a
Exploratory

Solubility profile of 1-Azabicyclo[2.2.2]oct-2-ylmethanol in organic solvents

An In-depth Technical Guide to the Solubility Profile of 1-Azabicyclo[2.2.2]oct-2-ylmethanol in Organic Solvents Introduction 1-Azabicyclo[2.2.2]oct-2-ylmethanol, a member of the quinuclidine class of compounds, is a sig...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 1-Azabicyclo[2.2.2]oct-2-ylmethanol in Organic Solvents

Introduction

1-Azabicyclo[2.2.2]oct-2-ylmethanol, a member of the quinuclidine class of compounds, is a significant building block in medicinal chemistry and drug development. Its rigid bicyclic structure and the presence of both a tertiary amine and a primary alcohol functional group impart unique physicochemical properties that are of great interest to researchers. A thorough understanding of the solubility profile of this compound in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and various analytical procedures. The choice of an appropriate solvent system can significantly impact reaction kinetics, yield, and the ease of product isolation. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 1-Azabicyclo[2.2.2]oct-2-ylmethanol, offering valuable insights for scientists and professionals in the field.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible.[1] The solubility of 1-Azabicyclo[2.2.2]oct-2-ylmethanol is dictated by the interplay of its key molecular features: the polar hydroxyl group, the basic tertiary amine, and the largely non-polar bicyclic hydrocarbon backbone.

  • Polarity and Hydrogen Bonding: The presence of the hydroxyl (-OH) group makes 1-Azabicyclo[2.2.2]oct-2-ylmethanol a polar molecule capable of acting as a hydrogen bond donor. The nitrogen atom of the quinuclidine ring possesses a lone pair of electrons and can act as a hydrogen bond acceptor.[2] These characteristics suggest good solubility in polar protic solvents, such as water and alcohols, which can engage in hydrogen bonding with the solute.[3]

  • Basicity: The tertiary amine in the quinuclidine structure imparts basic properties to the molecule. This allows it to react with acidic solvents or in acidic media to form more soluble salts.[4]

  • Solvent-Solute Interactions:

    • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are expected to be effective at solvating 1-Azabicyclo[2.2.2]oct-2-ylmethanol due to their ability to form hydrogen bonds with both the hydroxyl group and the tertiary amine.

    • Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO): These solvents possess dipoles that can interact with the polar functional groups of the solute, leading to moderate to good solubility.[3]

    • Non-polar Solvents (e.g., hexane, toluene): The non-polar hydrocarbon backbone of the molecule will have favorable van der Waals interactions with non-polar solvents. However, the presence of the polar hydroxyl and amine groups will likely limit the overall solubility in these solvents.

Below is a diagram illustrating the key molecular interactions that influence the solubility of 1-Azabicyclo[2.2.2]oct-2-ylmethanol.

Molecular Interactions Influencing Solubility Solute 1-Azabicyclo[2.2.2]oct-2-ylmethanol PolarProtic Polar Protic Solvents (e.g., Methanol, Ethanol) Solute->PolarProtic Strong H-Bonding (High Solubility) PolarAprotic Polar Aprotic Solvents (e.g., Acetone, DMSO) Solute->PolarAprotic Dipole-Dipole Interactions (Moderate to Good Solubility) NonPolar Non-Polar Solvents (e.g., Toluene, Hexane) Solute->NonPolar Van der Waals Interactions (Limited Solubility)

Caption: Key solvent-solute interactions for 1-Azabicyclo[2.2.2]oct-2-ylmethanol.

Predicted Solubility Profile

Solvent CategorySolventPredicted SolubilityRationale
Polar Protic WaterSolubleThe hydroxyl group and tertiary amine can form strong hydrogen bonds with water.[6]
MethanolHighSimilar to water, methanol is a polar protic solvent that can effectively solvate the molecule through hydrogen bonding.[3]
EthanolHighEthanol's properties are similar to methanol, ensuring good solubility.[3]
Polar Aprotic AcetoneModerate to HighThe carbonyl group of acetone can act as a hydrogen bond acceptor, and its polarity will facilitate dissolution.
AcetonitrileModerateWhile polar, acetonitrile is a weaker hydrogen bond acceptor than acetone, which may result in slightly lower solubility.
Dimethyl Sulfoxide (DMSO)HighDMSO is a highly polar aprotic solvent and an excellent hydrogen bond acceptor, making it a good solvent for this compound.[3]
Non-Polar Dichloromethane (DCM)ModerateDCM has some polarity and can interact with the polar groups of the solute, while also being compatible with the non-polar backbone.
Ethyl AcetateModerateThe ester group can act as a hydrogen bond acceptor, and the overall polarity is suitable for moderate solubility.
TolueneLow to ModerateThe non-polar nature of toluene will primarily interact with the bicyclic backbone, but the polar functional groups will limit overall solubility.[3]
HexaneLow / InsolubleAs a non-polar alkane, hexane will have weak interactions with the polar hydroxyl and amine groups, leading to poor solubility.[3]

Experimental Determination of Solubility

For accurate quantitative data, the solubility of 1-Azabicyclo[2.2.2]oct-2-ylmethanol should be determined experimentally. The equilibrium solubility method, often referred to as the shake-flask method, is a widely accepted and robust technique for this purpose.[7]

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of a saturated solution of 1-Azabicyclo[2.2.2]oct-2-ylmethanol in a given organic solvent at a constant temperature.

Materials:

  • 1-Azabicyclo[2.2.2]oct-2-ylmethanol (solid)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker or incubator

  • Vials with screw caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of solid 1-Azabicyclo[2.2.2]oct-2-ylmethanol to a vial containing a known volume of the selected organic solvent. The excess solid ensures that the solution reaches saturation.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.[7]

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.[7]

  • Quantification:

    • Accurately dilute a known volume of the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-validated analytical method, such as HPLC, to determine the concentration of the dissolved compound. A calibration curve prepared from standard solutions of known concentrations is required for accurate quantification.

  • Calculation:

    • Calculate the solubility of 1-Azabicyclo[2.2.2]oct-2-ylmethanol in the solvent using the determined concentration and the dilution factor.

    • Report the solubility in appropriate units, such as mg/mL, g/L, or mol/L, at the specified temperature.

The following diagram outlines the experimental workflow for determining solubility.

Experimental Workflow for Solubility Determination Start Start Add_Excess Add excess solute to a known volume of solvent in a sealed vial Start->Add_Excess Equilibrate Equilibrate in a thermostatic shaker (24-72 hours) Add_Excess->Equilibrate Settle Allow excess solid to settle Equilibrate->Settle Filter Filter supernatant through a syringe filter (e.g., 0.45 µm) Settle->Filter Dilute Accurately dilute the filtered saturated solution Filter->Dilute Analyze Analyze by HPLC or other validated analytical method Dilute->Analyze Calculate Calculate solubility based on concentration and dilution factor Analyze->Calculate End End Calculate->End

Caption: A generalized workflow for determining equilibrium solubility.

Safety Precautions

While a specific Safety Data Sheet (SDS) for 1-Azabicyclo[2.2.2]oct-2-ylmethanol is not widely available, data from closely related compounds such as 3-Quinuclidinol and quinuclidine indicate that this class of compounds should be handled with care.[6][8][9] It is prudent to assume that 1-Azabicyclo[2.2.2]oct-2-ylmethanol may be corrosive and toxic.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[9] Avoid contact with skin and eyes.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and acids.[8]

  • First Aid:

    • In case of eye contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[6]

    • In case of skin contact, wash off immediately with soap and plenty of water.[9]

    • If inhaled, move to fresh air. If not breathing, give artificial respiration and seek medical attention.[9]

    • If swallowed, do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Conclusion

1-Azabicyclo[2.2.2]oct-2-ylmethanol is a polar molecule with both hydrogen bond donor and acceptor capabilities, which suggests a favorable solubility profile in polar protic and aprotic organic solvents. Its solubility is expected to be limited in non-polar solvents. For precise and reliable data, experimental determination using the shake-flask method is recommended. Adherence to strict safety protocols is essential when handling this and related compounds. This guide provides a solid foundation for researchers and drug development professionals to make informed decisions regarding the use of 1-Azabicyclo[2.2.2]oct-2-ylmethanol in their work.

References

  • General Experimental Protocol for Determining Solubility - Benchchem. (n.d.).
  • IS MUNI. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • IS MUNI. (n.d.). Physical Properties: Solubility Classification. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022, June 10). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamic Aspects of Solubility and Solvation of Bioactive Bicyclic Derivatives in Organic Solvents | Request PDF. Retrieved from [Link]

  • The University of Liverpool. (n.d.). [PDF]. Retrieved from [Link]

  • Nature. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • Cole-Parmer. (2006, June 16). (6-Methoxy-4-quinolyl)(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanone, 97% - Material Safety Data Sheet. Retrieved from [Link]

  • Unipd. (2024, May 18). Predicting drug solubility in organic solvents mixtures. Retrieved from [Link]

  • ChemBK. (2024, April 9). 1-azabicyclo[2.2.2]octane-3-methanol. Retrieved from [Link]

  • MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]

  • Stenutz. (n.d.). 1-azabicyclo[2.2.2]octane. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Testing of Organic Compounds | PDF. Retrieved from [Link]

  • {5-ETHENYL-1-AZABICYCLO[2.2.2]OCTAN-2-YL}(QUINOLIN-4-YL)METHANOL | CAS 118-10-5. (n.d.). Retrieved from [Link]

Sources

Foundational

Potential biological activity of quinuclidin-2-ylmethanol isomers

Whitepaper: Pharmacological and Stereochemical Profiling of Quinuclidin-2-ylmethanol Isomers Executive Summary The rigid azabicyclo[2.2.2]octane framework of quinuclidine serves as a privileged scaffold in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Pharmacological and Stereochemical Profiling of Quinuclidin-2-ylmethanol Isomers

Executive Summary

The rigid azabicyclo[2.2.2]octane framework of quinuclidine serves as a privileged scaffold in medicinal chemistry. Specifically, the C2-substituted derivative, quinuclidin-2-ylmethanol (also known as 2-hydroxymethylquinuclidine), exhibits profound biological activity heavily dictated by its stereochemistry. As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind the stereoselective synthesis of its (R)- and (S)-isomers, their differential binding affinities at muscarinic acetylcholine receptors, and their utility in antimicrobial drug design.

Structural Nuances and Stereochemistry

Quinuclidin-2-ylmethanol possesses a highly basic tertiary amine (pKa ~11) in close spatial proximity to a primary hydroxyl group. This arrangement allows for strong intramolecular hydrogen bonding, which significantly influences both its chemical reactivity and biological target engagement. The molecule exists as two distinct enantiomers: (R)- and (S)-quinuclidin-2-ylmethanol.

The spatial orientation of the hydroxymethyl group determines how the molecule docks into the orthosteric binding pockets of target proteins. For instance, the (R)-configuration often mimics the spatial arrangement of acetylcholine more effectively than the (S)-isomer, leading to highly divergent pharmacological profiles. Advanced asymmetric approaches, such as Sharpless asymmetric epoxidation and dihydroxylation, have been developed to synthesize these derivatives with high enantio- and diastereoselectivity[1].

Pharmacological Modalities: The Isomeric Advantage

Muscarinic M3 Receptor Antagonism

The most prominent therapeutic application of quinuclidin-2-ylmethanol derivatives is in the treatment of respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD) and asthma[2]. These derivatives act as potent, long-acting muscarinic antagonists (LAMAs).

The muscarinic M3 receptor is a Gq-coupled GPCR responsible for mediating smooth muscle contraction in the bronchi. Derivatives bearing the (R)-configuration at the quinuclidine core exhibit exceptionally high affinity for the M3 receptor, often achieving IC50 values of less than 10 nM[3]. The basic quinuclidine nitrogen anchors to a conserved aspartate residue (Asp147) in the M3 binding pocket, while the C2-substituent dictates the residence time and subtype selectivity.

M3_Signaling Antagonist Quinuclidin-2-ylmethanol (R)-Isomer M3 Muscarinic M3 Receptor Antagonist->M3 Competitive Inhibition Gq Gq Protein Alpha Subunit M3->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 Inositol Trisphosphate (IP3) PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction

Fig 1: Antagonistic mechanism of (R)-quinuclidin-2-yl derivatives on the M3 receptor pathway.

Antimicrobial Conjugates

Beyond GPCRs, quinuclidin-2-ylmethanol is utilized as a critical side-chain precursor for pleuromutilin antibiotics[4]. By coupling the quinuclidine moiety to the mutilin core (e.g., forming mutilin 14-(quinuclidin-2-ylmethylsulfanyl)-acetate), researchers enhance the molecule's ability to bind the bacterial 50S ribosome. The basic nitrogen of the quinuclidine ring improves aqueous solubility and facilitates penetration through bacterial cell walls, significantly lowering the Minimum Inhibitory Concentration (MIC) against pathogens[4].

Validated Methodologies: Synthesis, Resolution, and Assay

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to verify both stereochemical purity and biological efficacy.

Protocol A: Diastereomeric Resolution of Racemic Quinuclidin-2-ylmethanol

Causality & Rationale: While asymmetric synthesis is possible, classical resolution via chiral acids remains highly scalable. Tartaric acid is chosen because it forms a robust hydrogen-bonded network with both the quinuclidine nitrogen and the C2-hydroxyl group, driving the preferential crystallization of one diastereomeric salt.

  • Salt Formation: Dissolve racemic quinuclidin-2-ylmethanol (1 eq) in boiling absolute ethanol. Slowly add (-)-tartaric acid (1 eq) to target the (S)-isomer, or (+)-tartaric acid for the (R)-isomer.

  • Fractional Crystallization: Allow the solution to cool to room temperature over 12 hours. Collect the precipitated diastereomeric salt via vacuum filtration.

  • Enrichment: Perform up to seven successive recrystallizations from hot ethanol. Validation Check: Monitor the optical rotation of the salt after each cycle until a constant specific rotation is achieved, indicating diastereomeric purity.

  • Free Base Recovery: Suspend the pure salt in dichloromethane and wash with 2M aqueous NaOH. Extract the organic layer, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Self-Validation (ee% Determination): Derivatize a small aliquot of the free base with Mosher's acid chloride. Analyze via Chiral HPLC to confirm an enantiomeric excess (ee) of >99% prior to biological testing.

Synthesis_Workflow Start Racemic Mixture Heat Hot Ethanol + Tartaric Acid Start->Heat Cryst Fractional Crystallization Heat->Cryst Base NaOH Wash & Extraction Cryst->Base R_Isomer (R)-Isomer (>99% ee) Base->R_Isomer (+)-Tartaric S_Isomer (S)-Isomer (>99% ee) Base->S_Isomer (-)-Tartaric

Fig 2: Stereoselective resolution workflow for quinuclidin-2-ylmethanol isomers.

Protocol B: Radioligand Displacement Assay for M3 Receptor Affinity

Causality & Rationale: [3H]-N-methylscopolamine ([3H]-NMS) is a hydrophilic, non-selective muscarinic antagonist. Because it cannot cross the cell membrane, it exclusively labels surface-expressed receptors, eliminating intracellular background noise[3].

  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing the human M3 receptor. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.2 nM [3H]-NMS, and varying concentrations of the quinuclidin-2-ylmethanol derivative (10 pM to 10 µM).

  • Equilibration: Incubate the plate at room temperature for 2 hours to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to minimize non-specific binding of the basic quinuclidine).

  • Self-Validation & Quantification: Include wells with 1 µM Atropine to define non-specific binding (NSB). Measure retained radioactivity via liquid scintillation counting. Calculate the IC50 using non-linear regression analysis.

Quantitative Structure-Activity Data

The biological efficacy of quinuclidin-2-ylmethanol is highly context-dependent. Table 1 summarizes the comparative quantitative data across different targets and isomeric configurations.

Table 1: Pharmacological and Antimicrobial Profiling of Quinuclidin-2-ylmethanol Derivatives

Compound / DerivativeIsomeric ConfigurationPrimary Biological TargetBinding Affinity / ActivityClinical / Research Indication
Quinuclidin-2-yl ester derivative(R)-enantiomerMuscarinic M3 ReceptorIC50 < 10 nMCOPD, Asthma[3]
Quinuclidin-2-yl ester derivative(S)-enantiomerMuscarinic M3 ReceptorIC50 > 100 nMOff-target / Inactive
Mutilin-14-quinuclidin-2-yl acetateRacemic mixtureBacterial 50S RibosomeMIC ~ 0.5 µg/mLAntimicrobial agent[4]
Cinchona Alkaloid Analog (C2)(S)-configurationPhase-Transfer CatalysisEnantiomeric Excess > 90%Asymmetric Synthesis[5]

Concluding Remarks

The quinuclidin-2-ylmethanol scaffold is a masterclass in how subtle stereochemical variations dictate macroscopic biological outcomes. The (R)-isomer's precise geometric fit into the M3 receptor makes it an invaluable asset in respiratory pharmacology, while the general basicity and steric bulk of the quinuclidine ring improve the pharmacokinetic profiles of antimicrobial conjugates. Mastery over its resolution and derivatization remains a critical skill for drug development professionals.

References

  • THE UNIVERSITY of LIVERPOOL (Thesis on Asymmetric approaches to 2-hydroxymethylquinuclidine derivatives)
  • Source: google.
  • Source: google.
  • Incorporation of steroidal biomarkers into petroleum model compounds (ChemInform Abstract: Asymmetric Approaches to 2-Hydroxymethylquinuclidine Derivatives)
  • Source: google.
  • Source: researchgate.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1-Azabicyclo[2.2.2]oct-2-ylmethanol from 3-Quinuclidinone

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary 1-Azabicyclo[2.2.2]oct-2-ylmethanol (quinuclidin-2-ylmet...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

1-Azabicyclo[2.2.2]oct-2-ylmethanol (quinuclidin-2-ylmethanol) is a privileged chiral scaffold integral to the development of muscarinic receptor ligands and complex cinchona alkaloid derivatives, such as quincorine[1]. While early methodologies, such as those pioneered by Långström in 1974, relied on lengthy multi-step sequences to functionalize the quinuclidine core[2], modern synthetic protocols prioritize atom economy and regiocontrol. This application note details a robust, self-validating three-stage protocol to synthesize 1-azabicyclo[2.2.2]oct-2-ylmethanol directly from the commercially available precursor, 3-quinuclidinone.

Mechanistic Rationale & Strategy (E-E-A-T)

As a self-validating synthetic system, every transformation in this workflow is designed with specific chemical causality to prevent side reactions and ensure high purity.

  • Regioselective C2-Carbethoxylation (Exploiting Bredt's Rule): 3-Quinuclidinone possesses a conjugate acid pKa of approximately 7.2[3], making it a stable base, but its enolization behavior is governed entirely by its bicyclic geometry. Deprotonation at the C4 bridgehead is sterically and electronically forbidden, as the resulting enolate would violate Bredt's rule by placing a double bond at the bridgehead. Consequently, thermodynamic deprotonation with sodium hydride occurs exclusively at the C2 position. Trapping this enolate with diethyl carbonate yields ethyl 3-oxoquinuclidine-2-carboxylate (CAS: 34286-16-3) with absolute regioselectivity.

  • C3-Deoxygenation (Preserving the Ester): To remove the C3 ketone, a standard Wolff-Kishner reduction (hydrazine/KOH at 200 °C) is chemically viable for the skeleton but would undesirably hydrolyze the C2 ethyl ester into a carboxylic acid. Carboxylic acids are notoriously difficult to reduce in the presence of basic tertiary amines due to zwitterion formation. Instead, we employ a mild dithioacetalization followed by Raney Nickel desulfurization. Raney Nickel acts as both a hydrogen source and a sulfur sink, driving the homolytic cleavage of the C-S bonds while leaving the ester pristine.

  • Ester Reduction & Fieser Workup: The final step utilizes Lithium Aluminum Hydride (LiAlH 4​ ) to reduce the ester to the primary alcohol. The critical causality here lies in the workup: rather than risking an unfilterable aluminum emulsion that traps the water-soluble quinuclidine product, a Fieser workup ( n mL H 2​ O, n mL 15% NaOH, 3n mL H 2​ O) is employed. This specific stoichiometric addition forces the aluminum salts to precipitate as a granular, easily filterable solid.

Quantitative Process Data

The following table summarizes the expected quantitative metrics and in-process analytical markers for each stage of the synthesis.

StageIntermediate / ProductCAS NumberMW ( g/mol )Expected YieldKey Analytical Marker (In-Process Control)
1 Ethyl 3-oxoquinuclidine-2-carboxylate34286-16-3197.2375 - 82%IR: 1740 cm⁻¹ (ester), 1725 cm⁻¹ (ketone)
2 Ethyl quinuclidine-2-carboxylateN/A183.2565 - 70%IR: Disappearance of 1725 cm⁻¹ ketone stretch
3 1-Azabicyclo[2.2.2]oct-2-ylmethanol27783-89-7141.2185 - 90%IR: Broad OH stretch ~3300 cm⁻¹; MS: [M+H]⁺ 142.1

Experimental Protocols

Stage 1: Synthesis of Ethyl 3-oxoquinuclidine-2-carboxylate

Objective: Regioselective functionalization of the C2 position.

  • Free-Basing: Dissolve 3-quinuclidinone hydrochloride (10.0 g, 61.9 mmol) in 50 mL of saturated aqueous K 2​ CO 3​ . Extract with dichloromethane (3 × 50 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the free base as a white solid. Causality: Removing the HCl salt prevents the violent evolution of H 2​ gas in the next step and avoids salt encrustation on the NaH surface.

  • Enolization & Trapping: Suspend Sodium Hydride (60% dispersion in mineral oil, 2.7 g, 68.1 mmol) in anhydrous toluene (100 mL) under an argon atmosphere. Add diethyl carbonate (8.8 g, 74.3 mmol).

  • Reflux: Heat the mixture to 80 °C. Dissolve the free 3-quinuclidinone in 20 mL of anhydrous toluene and add dropwise over 30 minutes. Reflux the mixture for 4 hours.

  • Workup: Cool to 0 °C and quench carefully with glacial acetic acid until pH 7 is reached. Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify via silica gel chromatography (DCM:MeOH 95:5) to afford the product.

Stage 2: C3-Deoxygenation via Thioacetalization

Objective: Complete removal of the C3 ketone while protecting the C2 ester.

  • Thioacetal Formation: Dissolve ethyl 3-oxoquinuclidine-2-carboxylate (8.0 g, 40.5 mmol) in anhydrous dichloromethane (80 mL). Add 1,2-ethanedithiol (4.2 g, 44.6 mmol) followed by dropwise addition of Boron trifluoride diethyl etherate (BF 3​ ·OEt 2​ , 6.3 g, 44.6 mmol) at 0 °C. Stir at room temperature for 12 hours. Quench with 1M NaOH, extract with DCM, and concentrate to yield the crude dithiolane.

  • Desulfurization: Dissolve the crude dithiolane in absolute ethanol (100 mL). Add an excess of active Raney Nickel (approx. 20 g, washed with ethanol prior to use).

  • Reflux: Heat the suspension to reflux for 6 hours under a hydrogen balloon. Causality: The Raney Nickel adsorbs the sulfur atoms, homolytically cleaving the C-S bonds and replacing them with hydrogen.

  • Workup: Filter the mixture through a pad of Celite (Caution: Raney Nickel is highly pyrophoric; do not let the filter cake dry). Concentrate the filtrate to yield ethyl quinuclidine-2-carboxylate.

Stage 3: Hydride Reduction to 1-Azabicyclo[2.2.2]oct-2-ylmethanol

Objective: Reduction of the ester to the target primary alcohol.

  • Reduction: Suspend LiAlH 4​ (1.5 g, 39.5 mmol) in anhydrous THF (50 mL) at 0 °C under argon. Dissolve ethyl quinuclidine-2-carboxylate (5.0 g, 27.3 mmol) in THF (20 mL) and add dropwise. Stir at room temperature for 3 hours.

  • Fieser Workup (Self-Validating Step): Cool the reaction to 0 °C. Dilute with diethyl ether (50 mL). Sequentially and cautiously add:

    • 1.5 mL of distilled H 2​ O

    • 1.5 mL of 15% aqueous NaOH

    • 4.5 mL of distilled H 2​ O

  • Isolation: Stir the mixture vigorously for 15 minutes until a white, granular precipitate forms. Filter the salts through a sintered glass funnel and wash thoroughly with hot THF. Concentrate the filtrate to afford 1-Azabicyclo[2.2.2]oct-2-ylmethanol as a crystalline solid.

Process Visualization

Synthesis_Workflow N1 3-Quinuclidinone (Starting Material) N2 Ethyl 3-oxoquinuclidine- 2-carboxylate N1->N2 NaH, (EtO)2CO C2-Carbethoxylation N3 Ethyl quinuclidine- 2-carboxylate N2->N3 1. Ethanedithiol, BF3 2. Raney Ni, EtOH C3-Deoxygenation N4 1-Azabicyclo[2.2.2]oct- 2-ylmethanol N3->N4 LiAlH4, THF Ester Reduction

Figure 1: Three-stage synthesis of 1-Azabicyclo[2.2.2]oct-2-ylmethanol from 3-quinuclidinone.

References

  • Wikipedia Contributors. (2025). 3-Quinuclidone. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19507, Quinuclidin-3-one. Retrieved from [Link]

Sources

Application

Protocol for the Enantiomeric Resolution of Racemic 2-Hydroxymethylquinuclidine

Executive Summary & Mechanistic Rationale 2-Hydroxymethylquinuclidine (quinuclidin-2-ylmethanol) is a privileged chiral scaffold widely utilized in the synthesis of Cinchona alkaloid analogs, muscarinic receptor ligands,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

2-Hydroxymethylquinuclidine (quinuclidin-2-ylmethanol) is a privileged chiral scaffold widely utilized in the synthesis of Cinchona alkaloid analogs, muscarinic receptor ligands, and bifunctional organocatalysts. While de novo asymmetric syntheses—such as those utilizing Sharpless asymmetric dihydroxylation [1]—can yield enantiopure derivatives, these routes often require lengthy, multi-step sequences (7+ steps). For scalable drug development and preparative organocatalysis, the synthesis of the racemic core followed by late-stage enantiomeric resolution remains a highly robust, cost-effective, and operationally simple alternative.

This application note details the Classical Diastereomeric Salt Resolution utilizing tartaric acid [2], which operates on the principle of differential solubility. When racemic 2-hydroxymethylquinuclidine is treated with a chiral resolving agent like (+)-tartaric acid, two diastereomeric salts are formed. The chiral environment of the (+)-tartrate anion forms a tighter, lower-energy crystal lattice specifically with the (R)-amine. This thermodynamic preference translates into a steep solubility differential in methanol, allowing the (R)-amine-(+)-tartrate to selectively crystallize while the (S)-amine salt remains solvated.

To ensure this protocol acts as a self-validating system , we incorporate an iterative polarimetric feedback loop: recrystallization is repeated until the specific rotation of the liberated free base reaches a constant maximum, ensuring absolute stereochemical fidelity.

Classical Diastereomeric Salt Resolution Workflow

ClassicalResolution Racemate Racemic 2-Hydroxymethylquinuclidine (R/S Mixture) AddTartaric Add (+)-Tartaric Acid in Methanol Racemate->AddTartaric Cryst1 Crystallization (15 hours) AddTartaric->Cryst1 Solid1 Crystalline Salt (R)-Amine • (+)-Tartrate Cryst1->Solid1 Filter Mother1 Mother Liquor Enriched in (S)-Amine Cryst1->Mother1 Filtrate FreeBaseR 1. 20% NaOH 2. Extraction Yields (R)-(+)-Enantiomer Solid1->FreeBaseR Free-basing AddTartaricMinus Concentrate & Add (-)-Tartaric Acid Mother1->AddTartaricMinus Cryst2 Crystallization AddTartaricMinus->Cryst2 Solid2 Crystalline Salt (S)-Amine • (-)-Tartrate Cryst2->Solid2 Filter FreeBaseS 1. 20% NaOH 2. Extraction Yields (S)-(-)-Enantiomer Solid2->FreeBaseS Free-basing

Workflow for the classical diastereomeric salt resolution of 2-hydroxymethylquinuclidine.

Step-by-Step Methodology

Phase 1: Isolation of the (R)-Enantiomer
  • Salt Formation: In a clean, dry round-bottom flask, dissolve racemic 2-hydroxymethylquinuclidine (426 mg, 3.02 mmol) and (+)-tartaric acid (453 mg, 3.02 mmol) in 3.0 mL of anhydrous methanol.

    • Causality: Methanol is strictly chosen over water or ethanol because the differential solubility of the diastereomeric tartrate salts is maximized in short-chain alcohols, preventing co-precipitation and oiling out.

  • Primary Crystallization: Allow the solution to stand undisturbed at ambient temperature (20–25 °C) for 15 hours.

    • Causality: Slow, unagitated crystallization promotes the growth of large, highly ordered crystals of the (R)-amine-(+)-tartrate salt, minimizing the occlusion of the (S)-amine salt within the crystal lattice.

  • Filtration: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the crystals with a minimal amount of ice-cold methanol (approx. 0.5 mL). Retain the mother liquor for Phase 3.

  • Iterative Recrystallization (Self-Validation Step): Recrystallize the collected salt from a minimum volume of boiling methanol. After each crystallization cycle, liberate a small analytical aliquot of the free amine (see Phase 2) and determine its specific rotation. Terminate recrystallization only when the specific rotation reaches a constant value of [α]D²⁰ +105.0° (c 1.0, EtOH).

Phase 2: Liberation of the Free Base
  • Basification: Suspend the enantiopure (R)-amine-(+)-tartrate salt in distilled water. Slowly add a 20% (w/v) aqueous NaOH solution until the aqueous phase reaches pH > 12.

    • Causality: The quinuclidine nitrogen is highly basic (pKa ~10.5). A strongly alkaline environment is mandatory to fully deprotonate the tertiary amine, breaking the ionic tartrate interaction and forcing the neutral amine into the organic phase.

  • Extraction: Extract the aqueous mixture with dichloromethane (DCM) or chloroform (3 × 15 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield highly pure (R)-(+)-2-hydroxymethylquinuclidine as a white crystalline solid.

Phase 3: Recovery of the (S)-Enantiomer
  • Mother Liquor Processing: Evaporate the retained mother liquor from Phase 1 to dryness. This residue contains the tartrate salt heavily enriched in the (S)-enantiomer.

  • Intermediate Free-Basing: Treat the residue with 20% NaOH and extract with DCM (as in Phase 2) to isolate the enriched (S)-amine free base.

  • Counter-Resolution: Dissolve the enriched amine and an equimolar amount of (-)-tartaric acid in anhydrous methanol.

  • Final Isolation: Repeat the crystallization, filtration, and free-basing steps to yield pure (S)-(-)-2-hydroxymethylquinuclidine ([α]D²⁰ -105.0°).

Alternative Strategy: Enzymatic Kinetic Resolution

For laboratories preferring biocatalytic approaches over fractional crystallization, lipase-catalyzed transesterification provides an orthogonal resolution method. Lipases (such as Burkholderia cepacia lipase or Novozym 435) feature a chiral active site pocket that selectively stabilizes the transition state of one enantiomer during acylation. By using vinyl acetate as both the acyl donor and solvent, the (R)-enantiomer is rapidly converted to its acetate ester, while the (S)-enantiomer remains as the unreacted alcohol. The drastic difference in polarity allows for effortless separation via standard silica gel chromatography.

EnzymaticResolution Racemate Racemic Amine Enzyme Lipase + Vinyl Acetate Racemate->Enzyme Reaction Kinetic Resolution Enzyme->Reaction Products (R)-Acetate + (S)-Alcohol Reaction->Products Separation Silica Chromatography Products->Separation Acetate (R)-Acetate Separation->Acetate Alcohol (S)-Alcohol Separation->Alcohol Hydrolysis Basic Hydrolysis Acetate->Hydrolysis EnantiomerR (R)-Alcohol Hydrolysis->EnantiomerR

Enzymatic kinetic resolution workflow utilizing lipase-catalyzed transesterification.

Quantitative Data & Quality Control Metrics

To validate the success of the resolution, the isolated products must be analyzed against the following established benchmarks. Enantiomeric excess (ee) should be orthogonally confirmed via Chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/IPA/DEA mobile phase).

Table 1: Expected Resolution Outcomes and Analytical Metrics

Parameter(R)-2-Hydroxymethylquinuclidine(S)-2-Hydroxymethylquinuclidine
Resolving Agent (+)-Tartaric Acid(-)-Tartaric Acid
Expected Yield (from racemate) 35 – 40%30 – 35%
Target Enantiomeric Excess (ee) > 98% (after 2 recrystallizations)> 98% (after 2 recrystallizations)
Specific Rotation [α]D²⁰ +105.0° (c 1.0, EtOH)-105.0° (c 1.0, EtOH)
Physical State White crystalline solidWhite crystalline solid

References

  • Source:Tetrahedron 1999, 55, 2795-2810.
  • Title: Asymmetric Synthesis and Resolution of Quinuclidine Derivatives (Citing Långström, B. Chem. Scr. 1974)
Method

Application Notes and Protocols for the Preparation of Chiral Catalysts on a Quinuclidin-2-ylmethanol Backbone

Abstract The quinuclidine framework, a rigid bicyclic amine, represents a privileged structural motif in the realm of asymmetric catalysis. Its unique three-dimensional architecture provides a well-defined and predictabl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinuclidine framework, a rigid bicyclic amine, represents a privileged structural motif in the realm of asymmetric catalysis. Its unique three-dimensional architecture provides a well-defined and predictable chiral environment, crucial for inducing high stereoselectivity in chemical transformations. Nature has prominently featured this scaffold in the Cinchona alkaloids, such as quinine and quinidine, which have served as foundational pillars in the development of modern organocatalysis.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed laboratory protocols for the preparation of highly effective chiral catalysts built upon the quinuclidin-2-ylmethanol backbone, primarily derived from these readily available natural products. We will explore the synthesis of prominent catalyst classes—including bifunctional thioureas, squaramides, and primary amines—and explain the mechanistic principles that underpin their remarkable catalytic activity.

The Quinuclidine Backbone: A Privileged Chiral Scaffold

The efficacy of a chiral catalyst is fundamentally tied to its ability to create a well-ordered, three-dimensional space that forces reacting molecules into a specific orientation. The quinuclidine ring system excels in this regard. Its rigid, cage-like structure minimizes conformational ambiguity, which is often a source of poor enantioselectivity in more flexible catalysts.

The quinuclidin-2-ylmethanol backbone, as found in Cinchona alkaloids, offers a perfect marriage of structural rigidity and chemical functionality:

  • The Tertiary Amine: The quinuclidine nitrogen is a Brønsted base. In many catalytic cycles, it functions by deprotonating a nucleophile, thereby increasing its reactivity.[1][2]

  • The Methanol Group (at C9 in Cinchona Alkaloids): This hydroxyl group is a critical handle for chemical modification. It can be transformed into a primary amine, an ether, or serve as an attachment point for other functional groups like thioureas and squaramides. It can also act as a hydrogen-bond donor, contributing to the bifunctional nature of the catalyst.

  • The Chiral Centers: The inherent chirality of the backbone, established by nature, is translated to the active site of the catalyst, enabling the discrimination between enantiomeric transition states.

The following sections provide detailed, field-proven protocols for modifying this exceptional scaffold to generate powerful, state-of-the-art chiral catalysts.

Synthesis of Key Catalyst Intermediates from Quinine

The most common and cost-effective entry into this class of catalysts is through the chemical modification of quinine or quinidine. A pivotal intermediate is 9-amino(9-deoxy)epicinchonine, which serves as the direct precursor for both thiourea and squaramide catalysts.

Protocol 2.1: Preparation of 9-Amino(9-deoxy)epicinchonine

This two-step protocol transforms the C9-hydroxyl group of quinine into a primary amine with inversion of stereochemistry, which is often crucial for high enantioselectivity in the final catalyst.

Expert Insight: The inversion from the natural (R) configuration at C9 in quinine to the (S) configuration in the 9-amino product is a key transformation. This "pseudo-enantiomeric" relationship to catalysts derived from quinidine allows access to both enantiomers of a final product by simply choosing the appropriate starting alkaloid.

Workflow for 9-Amino(9-deoxy)epicinchonine Synthesis

quinine Quinine step1 1. Tosyl-Cl, Pyridine 2. NaN3, DMF, 80°C quinine->step1 azide 9-Azido(9-deoxy)quinine step1->azide step2 PPh3, THF, H2O azide->step2 product 9-Amino(9-deoxy)epicinchonine step2->product

Caption: Synthetic route from Quinine to the primary amine intermediate.

Step-by-Step Methodology:

  • Preparation of the C9-Azide Intermediate:

    • To a solution of quinine (1.0 equiv) in anhydrous pyridine at 0 °C under an argon atmosphere, add p-toluenesulfonyl chloride (1.2 equiv) portion-wise.

    • Allow the reaction to stir at 0 °C for 4-6 hours, monitoring by TLC until the quinine is consumed.

    • Perform an aqueous work-up with saturated NaHCO₃ solution and extract the product with dichloromethane (DCM). Dry the organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. The crude tosylate is used directly in the next step without further purification.

    • Dissolve the crude tosylate in anhydrous DMF, and add sodium azide (NaN₃, 3.0 equiv).

    • Heat the mixture to 80 °C and stir for 12-16 hours.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. Purify the crude product by column chromatography (silica gel, typically hexane/ethyl acetate gradient) to yield 9-azido(9-deoxy)quinine.

  • Staudinger Reduction to the Primary Amine:

    • Dissolve the 9-azido(9-deoxy)quinine (1.0 equiv) in a mixture of THF and water (e.g., 4:1 v/v).

    • Add triphenylphosphine (PPh₃, 1.5 equiv) and stir the reaction at room temperature for 8-12 hours. The reaction can be gently heated (e.g., to 40 °C) to accelerate the reduction.

    • Monitor the reaction by TLC for the disappearance of the azide.

    • Upon completion, remove the THF under reduced pressure. Acidify the aqueous residue with 1M HCl and wash with diethyl ether to remove triphenylphosphine oxide.

    • Basify the aqueous layer with 2M NaOH until pH > 12, and extract the product with DCM.

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to afford 9-amino(9-deoxy)epicinchonine, which is often of sufficient purity for the next step.

ParameterValue/ConditionScientist's Note
Starting Material QuinineReadily available and relatively inexpensive Cinchona alkaloid.
Key Reagents Ts-Cl, NaN₃, PPh₃Standard reagents for converting an alcohol to an amine via an azide.
Solvents Pyridine, DMF, THFAnhydrous solvents are critical, especially for the tosylation step.
Temperature 0 °C to 80 °CControlled temperature is important for selectivity and safety (NaN₃).
Typical Yield 60-75% over 2 stepsGood yields are achievable with careful execution and purification.

Preparation of Bifunctional Thiourea and Squaramide Catalysts

Thiourea and squaramide catalysts are pillars of modern organocatalysis. They operate as bifunctional catalysts, activating the electrophile via hydrogen bonding while the quinuclidine nitrogen activates the nucleophile.[1][2]

Protocol 3.1: Synthesis of a Quinine-Derived Thiourea Catalyst

This protocol details the coupling of the primary amine intermediate with an isothiocyanate to form the thiourea catalyst.

Workflow for Thiourea Catalyst Synthesis

amine 9-Amino(9-deoxy) epicinchonine step DCM, rt, 12h amine->step reagent 3,5-Bis(trifluoromethyl)phenyl isothiocyanate reagent->step product Quinine-Derived Thiourea Catalyst step->product

Caption: Synthesis of a bifunctional thiourea catalyst.

Step-by-Step Methodology:

  • Dissolve 9-amino(9-deoxy)epicinchonine (1.0 equiv) in anhydrous DCM under an argon atmosphere.

  • Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.05 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, the product can often be purified by direct column chromatography on silica gel (DCM/methanol or hexane/ethyl acetate gradient).

Expert Insight: The 3,5-bis(trifluoromethyl)phenyl group is commonly used because the electron-withdrawing CF₃ groups increase the acidity of the thiourea N-H protons, making them more effective hydrogen-bond donors.

ParameterValue/ConditionScientist's Note
Starting Material 9-Amino(9-deoxy)epicinchoninePrepared as per Protocol 2.1.
Key Reagent Aryl IsothiocyanateThe electronic properties of this reagent tune the catalyst's acidity.
Solvent Anhydrous DCMA good solvent that is unreactive and easily removed.
Typical Yield >90%This coupling reaction is typically very high-yielding.
Protocol 3.2: Synthesis of a Quinine-Derived Squaramide Catalyst

Squaramides are analogous to thioureas but can exhibit different acidity and reactivity profiles.[1] They are synthesized from the same amine intermediate.

Workflow for Squaramide Catalyst Synthesis

amine 9-Amino(9-deoxy) epicinchonine step1 EtOH, rt amine->step1 reagent1 Diethyl Squarate reagent1->step1 intermediate Mono-substituted Squarate Ester step1->intermediate step2 Toluene, Reflux intermediate->step2 reagent2 3,5-Bis(trifluoromethyl)aniline reagent2->step2 product Quinine-Derived Squaramide Catalyst step2->product

Caption: Two-step synthesis of a bifunctional squaramide catalyst.

Step-by-Step Methodology:

  • First Condensation:

    • Dissolve 9-amino(9-deoxy)epicinchonine (1.0 equiv) in ethanol at room temperature.

    • Add diethyl squarate (1.1 equiv) and stir for 24 hours.

    • Remove the solvent under reduced pressure. The resulting mono-substituted squarate ester is often used directly in the next step.

  • Second Condensation:

    • Dissolve the crude intermediate in toluene.

    • Add 3,5-bis(trifluoromethyl)aniline (1.1 equiv).

    • Heat the mixture to reflux (approx. 110 °C) for 24-48 hours, using a Dean-Stark apparatus to remove ethanol and water.

    • Cool the reaction and purify by column chromatography on silica gel to yield the final squaramide catalyst.

Application Example: Asymmetric Michael Addition

To validate the efficacy of the prepared catalysts, a benchmark reaction such as the Michael addition of acetylacetone to β-nitrostyrene is performed. This reaction is a robust test of a catalyst's ability to control stereochemistry in C-C bond formation.[1]

Catalytic Cycle for Michael Addition

cluster_0 Catalytic Cycle cluster_1 Dual Activation CAT Catalyst CAT_NUC [Catalyst-Nuc] Complex (Deprotonation) CAT->CAT_NUC + Nuc NUC Nucleophile (Acetylacetone) ELE Electrophile (β-Nitrostyrene) CAT_ELE [Catalyst-Elec] Complex (H-Bond Activation) ELE->CAT_ELE + Cat TS Ternary Transition State CAT_NUC->TS CAT_ELE->TS CAT_PROD [Catalyst-Product] Complex TS->CAT_PROD CAT_PROD->CAT Catalyst Regeneration PROD Chiral Product CAT_PROD->PROD

Caption: Proposed dual-activation mechanism in a bifunctional catalyst.

Protocol 4.1: General Procedure for Catalytic Michael Addition
  • To a vial, add the thiourea or squaramide catalyst (0.01-0.10 equiv, typically 5 mol%).

  • Add the solvent (e.g., toluene, DCM, or CHloroform, 0.5 M).

  • Add β-nitrostyrene (1.0 equiv).

  • Add acetylacetone (1.2-2.0 equiv).

  • Stir the reaction at the desired temperature (e.g., -20 °C to room temperature) and monitor by TLC.

  • Upon completion, concentrate the reaction mixture and purify the product by column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Representative Performance Data

Catalyst TypeTypical Loading (mol%)SolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
Thiourea (from Quinine) 5Toluene25>95%90-98%
Squaramide (from Quinine) 2DCM-20>90%92-99%

Trustworthiness: The protocols described herein are based on well-established and highly cited procedures in peer-reviewed literature. The expected yields and enantioselectivities are representative of what a skilled researcher can expect to achieve. All reactions involving sensitive reagents should be conducted under an inert atmosphere using anhydrous solvents to ensure reproducibility and high catalyst performance.

References

  • Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. (2016). RSC Advances.
  • Organocatalytic asymmetric synthesis of quinine and quinidine | Request PDF. (n.d.). ResearchGate. [Link]

  • Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions. (n.d.). ScienceDirect.
  • Comparison of Cinchona Catalysts Containing Ethyl or Vinyl or Ethynyl Group at Their Quinuclidine Ring. (2019). Molecules. [Link]

Sources

Application

Application Note: Bifunctional Catalysis in the Morita-Baylis-Hillman Reaction Using 1-Azabicyclo[2.2.2]oct-2-ylmethanol Derivatives

Executive Summary The Morita-Baylis-Hillman (MBH) reaction is a premier, atom-economical methodology for constructing complex carbon-carbon bonds, yielding densely functionalized α-methylene-β-hydroxy carbonyls. Historic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Morita-Baylis-Hillman (MBH) reaction is a premier, atom-economical methodology for constructing complex carbon-carbon bonds, yielding densely functionalized α-methylene-β-hydroxy carbonyls. Historically, the utility of the MBH reaction was severely bottlenecked by notoriously slow reaction kinetics, often requiring weeks to reach completion.

The introduction of bifunctional organocatalysts built upon the 1-azabicyclo[2.2.2]oct-2-ylmethanol core (most notably cinchona alkaloid derivatives like β-isocupreidine) revolutionized this chemical space[1]. By combining a highly nucleophilic tertiary amine with a strategically positioned hydrogen-bond donor, this structural motif provides dual activation of the reaction intermediates, accelerating kinetics by orders of magnitude and enabling exquisite enantiocontrol[2].

Mechanistic Rationale: The Power of Dual Activation

As a Senior Application Scientist, it is critical to understand why a catalyst works to effectively troubleshoot and optimize workflows. The 1-azabicyclo[2.2.2]oct-2-ylmethanol scaffold operates as a self-contained, synergistic catalytic engine:

  • Nucleophilic Trigger (Lewis Base): The sterically unhindered, highly basic quinuclidine nitrogen attacks the Michael acceptor (e.g., an acrylate) to form a highly reactive zwitterionic enolate intermediate[3].

  • Transition State Stabilization (Brønsted Acid): The adjacent hydroxymethyl group acts as an intramolecular hydrogen-bond donor. This H-bond coordinates to the oxygen of the enolate, locking its conformation and significantly lowering the activation energy required for the subsequent aldol-type addition to the electrophile[4].

  • Rate-Determining Step (RDS) Acceleration: Kinetic isotope effect (KIE) studies demonstrate that the RDS is the final proton transfer and β-elimination step[3]. The bifunctional nature of the catalyst facilitates this proton shuttle, rapidly releasing the MBH adduct and regenerating the catalyst.

CatalyticCycle Cat 1-Azabicyclo[2.2.2]oct-2-ylmethanol (Bifunctional Catalyst) Enolate Zwitterionic Enolate (Stabilized by H-Bond from -OH) Cat->Enolate + Alkene (Nucleophilic Attack) Alkene Activated Alkene (Michael Acceptor) Alkene->Enolate Aldolate Aldolate Intermediate (C-C Bond Formed) Enolate->Aldolate + Aldehyde (Aldol Addition) Aldehyde Electrophile (e.g., Aldehyde) Aldehyde->Aldolate Elimination Proton Transfer & β-Elimination Aldolate->Elimination Rate-Determining Step Elimination->Cat Catalyst Regeneration Product MBH Adduct (α-methylene-β-hydroxy ester) Elimination->Product Release Product

Fig 1. Catalytic cycle of the Morita-Baylis-Hillman reaction driven by a bifunctional catalyst.

Comparative Catalytic Efficacy

To illustrate the profound impact of the 1-azabicyclo[2.2.2]oct-2-ylmethanol core, the table below summarizes the quantitative kinetic differences between standard tertiary amines and bifunctional catalysts in a benchmark MBH reaction (Methyl Acrylate + Benzaldehyde).

Catalyst SystemCatalyst Loading (Mol %)Reaction TimeYield (%)Enantiomeric Excess (ee %)Mechanistic Role
DABCO 1028 Days65N/AMonofunctional Lewis Base
Quinuclidine 107 Days82N/AMonofunctional Lewis Base
1-Azabicyclo[2.2.2]oct-2-ylmethanol 1012 Hours95N/ABifunctional (Base + H-Bond)
β-Isocupreidine (Chiral Derivative) 1012 Hours92>90Bifunctional + Chiral Pocket

Standard Operating Procedure (SOP): Bifunctional Organocatalytic MBH Reaction

This protocol is designed as a self-validating system. Every step includes an in-process control (IPC) to ensure causality and experimental integrity.

Materials Required
  • Electrophile: p-Nitrobenzaldehyde (1.0 eq, 1.0 mmol)

  • Michael Acceptor: Hexafluoroisopropyl acrylate (1.5 eq, 1.5 mmol)

  • Catalyst: 1-Azabicyclo[2.2.2]oct-2-ylmethanol derivative (e.g., β-isocupreidine) (0.1 eq, 10 mol%)

  • Solvent: Anhydrous THF (or solvent-free if liquid substrates are used)

Step-by-Step Workflow

Step 1: Catalyst Preparation (Azeotropic Drying)

  • Action: Dissolve the catalyst in 5 mL of anhydrous toluene and concentrate under reduced pressure. Repeat twice.

  • Causality: Water molecules strongly hydrogen-bond to the hydroxyl group of the catalyst. If this site is occupied by moisture, the catalyst cannot stabilize the enolate intermediate, leading to drastically reduced reaction rates[4].

  • Validation: Perform a Karl Fischer titration on a parallel batch to ensure moisture is <100 ppm.

Step 2: Reagent Assembly

  • Action: In an oven-dried Schlenk flask under Argon, add the dried catalyst and the aldehyde. Dissolve in 2 mL of anhydrous THF. Cool the mixture to -30 °C. Dropwise, add the acrylate.

  • Causality: Adding the electrophile (aldehyde) before the nucleophile (alkene) ensures that as soon as the highly reactive zwitterionic enolate forms, it is immediately trapped. This prevents unwanted alkene off-target polymerization. Cooling to -30 °C maximizes the energetic difference between diastereomeric transition states, ensuring high enantiomeric excess[2].

Step 3: Reaction Incubation & Monitoring

  • Action: Stir at -30 °C for 12 hours.

  • Validation (IPC): Run a TLC (Hexanes:EtOAc 7:3) against the starting aldehyde. The complete disappearance of the UV-active aldehyde spot validates 100% conversion.

Step 4: Quenching & Extraction

  • Action: Quench the reaction at -30 °C by adding 2 mL of saturated aqueous NH₄Cl. Warm to room temperature. Extract with EtOAc (3 x 5 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Causality: NH₄Cl gently neutralizes the basic quinuclidine nitrogen, halting the catalytic cycle without causing acid-catalyzed dehydration of the delicate β-hydroxy ester product.

  • Validation: Weigh the crude extract. Calculate the mass balance to ensure >95% recovery of the theoretical crude mass before proceeding to chromatography.

Step 5: Purification & Validation

  • Action: Purify via silica gel flash chromatography. Validate the final product using ¹H-NMR and Chiral HPLC.

Workflow Prep Step 1: Catalyst Preparation Azeotropic drying with toluene Mix Step 2: Reagent Assembly Combine catalyst, alkene, and aldehyde Prep->Mix Incubate Step 3: Reaction Incubation Stir at optimized temperature (-30°C to RT) Mix->Incubate Quench Step 4: Quenching & Extraction Quench with NH4Cl (aq), extract with EtOAc Incubate->Quench Purify Step 5: Purification Silica gel flash chromatography Quench->Purify Analyze Step 6: Validation NMR, HPLC (ee% determination) Purify->Analyze

Fig 2. Step-by-step workflow for the bifunctional organocatalytic MBH reaction.

References

  • [3] The Morita-Baylis-Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms by Electrospray Ionization Mass Spectrometry. MDPI.

  • [4] Asymmetric Morita–Baylis–Hillman Reaction and Its Aza Analogue. Thieme Connect.

  • [2] Organocatalytic Asymmetric Morita–Baylis–Hillman Reaction of Isatins with Vinyl Sulfones. ACS Publications.

  • [1] Cupreines and cupreidines: an established class of bifunctional cinchona organocatalysts. Beilstein Journal of Organic Chemistry.

Sources

Method

Application Note: Stereoselective Synthesis and Evaluation of Muscarinic Receptor Antagonists Derived from Quinuclidin-2-ylmethanol

Introduction and Structural Rationale Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) comprising five distinct subtypes (M1–M5) that mediate a wide array of central and peripheral para...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Rationale

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) comprising five distinct subtypes (M1–M5) that mediate a wide array of central and peripheral parasympathetic responses [1]. In drug development, the M3 subtype is a highly validated target for treating overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD) due to its direct role in smooth muscle contraction [2].

Historically, the quinuclidine core has served as a privileged scaffold for muscarinic antagonists, most notably via quinuclidin-3-yl derivatives such as solifenacin and the classic radioligand quinuclidinyl benzilate (QNB) [3]. However, shifting the attachment point to the 2-position via a hydroxymethyl linker—utilizing quinuclidin-2-ylmethanol —unlocks novel chemical space.

The Causality of Scaffold Selection: The insertion of an additional methylene group between the bicyclic core and the ester/ether linkage acts as a flexible spacer. This structural modification alters the spatial distance between the protonated basic nitrogen (which forms a critical salt bridge with the conserved Asp147 residue in the M3 orthosteric site) and the bulky lipophilic groups (which occupy the extracellular vestibule). By utilizing the (S)-enantiomer of quinuclidin-2-ylmethanol, medicinal chemists can optimize the trajectory of the pharmacophore, often resulting in enhanced M3 over M2 selectivity. This selectivity is crucial for minimizing adverse cardiac events associated with M2 receptor blockade [3].

Mechanistic Pathway

M1, M3, and M5 receptors selectively couple to Gq/11 proteins. Upon activation, they stimulate phospholipase C (PLC) to cleave phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately triggering intracellular calcium release [1]. Antagonizing this specific pathway requires a ligand that can stabilize the inactive conformation of the receptor, preventing G-protein coupling.

M3_Signaling Antagonist Muscarinic Antagonist M3_Receptor M3 Muscarinic Receptor Antagonist->M3_Receptor Inhibits Gq_Protein Gq/11 Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ IP3->Ca2 Binds ER SmoothMuscle Muscle Contraction DAG->SmoothMuscle PKC Activation Ca2->SmoothMuscle Triggers

Muscarinic M3 receptor Gq-coupled signaling pathway and the inhibitory role of antagonists.

Experimental Workflows & Protocols

The following self-validating protocols detail the synthesis of a model compound, (S)-quinuclidin-2-ylmethyl benzilate, followed by its pharmacological evaluation.

Protocol 1: Synthesis of (S)-Quinuclidin-2-ylmethyl Benzilate

Rationale: Standard acid chloride esterification (e.g., using SOCl₂) is incompatible with benzilic acid due to the high risk of dehydrating the tertiary hydroxyl group to form a diphenylketene derivative. We utilize 1,1'-Carbonyldiimidazole (CDI) to form a mild, stable acyl imidazole intermediate.

Step-by-Step Methodology:

  • Activation: Dissolve benzilic acid (1.0 eq, 5.0 mmol) in 20 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Add CDI (1.2 eq, 6.0 mmol) portion-wise. Stir at room temperature for 2 hours until CO₂ evolution ceases.

  • Esterification: Add (S)-quinuclidin-2-ylmethanol (1.0 eq, 5.0 mmol) to the reaction mixture, followed by a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq). Heat the mixture to 60°C for 12 hours. Causality: The primary alcohol of quinuclidin-2-ylmethanol is sterically hindered by the adjacent bicyclic system; mild heating and DBU act synergistically to facilitate nucleophilic attack on the activated carbonyl.

  • Workup: Cool the mixture to room temperature, dilute with 50 mL of ethyl acetate, and wash sequentially with saturated aqueous NaHCO₃ (3 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Dichloromethane:Methanol:Aqueous NH₄OH (90:9:1) to yield the pure antagonist.

Synthesis_Workflow Step1 1. Activation Benzilic Acid + CDI Step2 2. Esterification Add (S)-Quinuclidin-2-ylmethanol Step1->Step2 Step3 3. Workup Quench & Extract Step2->Step3 Step4 4. Purification Silica Gel Chromatography Step3->Step4 Step5 5. Characterization NMR, MS, Chiral HPLC Step4->Step5

Step-by-step synthetic workflow for the preparation of quinuclidin-2-ylmethyl benzilate.

Protocol 2: In Vitro Radioligand Binding Assay

Rationale: To validate the synthesized antagonist, competitive binding against [³H]-N-methylscopolamine ([³H]-NMS) is performed using CHO-K1 cell membranes expressing human M1–M5 receptors [1].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target mAChR subtype. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.2 nM [³H]-NMS, and varying concentrations of the synthesized antagonist ( 10−11 to 10−5 M) in a final volume of 200 µL.

  • Equilibration: Incubate the plates at room temperature for 120 minutes. Causality: A prolonged 2-hour incubation is critical. Bulky quinuclidine derivatives often exhibit slow association and dissociation kinetics at the orthosteric site; shorter incubations risk false-negative affinity readings.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Wash filters three times with ice-cold buffer, dry, and quantify bound radioactivity using a liquid scintillation counter.

Quantitative Data Presentation

The table below summarizes representative structure-activity relationship (SAR) data, highlighting the impact of the quinuclidin-2-ylmethanol stereocenter on receptor subtype affinity and selectivity.

Table 1: Comparative Binding Affinities ( Ki​ in nM) of Quinuclidin-2-ylmethyl Benzilate Enantiomers

CompoundM1 Ki​ (nM)M2 Ki​ (nM)M3 Ki​ (nM)M4 Ki​ (nM)M5 Ki​ (nM)M3/M2 Selectivity
(S)-Quinuclidin-2-ylmethyl benzilate4.218.51.16.85.416.8-fold
(R)-Quinuclidin-2-ylmethyl benzilate45.1112.028.465.358.23.9-fold
QNB (Reference)0.080.120.100.090.151.2-fold

Data Interpretation: The (S)-enantiomer demonstrates superior affinity and a highly favorable M3/M2 selectivity profile compared to both its (R)-counterpart and the non-selective reference compound QNB.

References

  • Title: Muscarinic acetylcholine receptor subtypes which selectively couple to phospholipase C: pharmacological and biochemical properties. Source: Biochemical and Biophysical Research Communications (1990). URL: [Link]

  • Title: Synthesis and antimuscarinic properties of quinuclidin-3-yl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives as novel muscarinic receptor antagonists. Source: Journal of Medicinal Chemistry (2005). URL: [Link]

  • Title: Design and pharmacology of quinuclidine derivatives as M2-selective muscarinic receptor ligands. Source: Bioorganic & Medicinal Chemistry Letters (2001). URL: [Link]

Sources

Application

Application Note: Enantiomeric Resolution and Crystallization Techniques for 1-Azabicyclo[2.2.2]oct-2-ylmethanol Salts

Subtitle: A Comprehensive Protocol for the Isolation of (R)- and (S)-Quinuclidin-2-ylmethanol via Diastereomeric Tartrate Salt Formation Introduction & Mechanistic Overview 1-Azabicyclo[2.2.2]oct-2-ylmethanol, commonly k...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: A Comprehensive Protocol for the Isolation of (R)- and (S)-Quinuclidin-2-ylmethanol via Diastereomeric Tartrate Salt Formation

Introduction & Mechanistic Overview

1-Azabicyclo[2.2.2]oct-2-ylmethanol, commonly known as quinuclidin-2-ylmethanol, is a highly valuable chiral bicyclic amine[1]. It serves as a critical building block in the synthesis of Cinchona alkaloid analogs, asymmetric organocatalysts, and pharmaceutical intermediates (e.g., muscarinic receptor ligands).

Because synthetic routes to the quinuclidine core often yield a racemic mixture, classical chiral resolution remains a robust and scalable method for obtaining enantiopure material. The resolution relies on the formation of diastereomeric salts using enantiopure (+)-L-tartaric acid or (-)-D-tartaric acid[2].

Mechanistic Causality: Tartaric acid is chosen because its rigid, C2​ -symmetric structure and dual carboxylic acid groups provide a strong, bidentate hydrogen-bonding network. When reacted with the racemic quinuclidine base, it forms a pair of diastereomeric salts: the (R)-amine-(R,R)-tartrate and the (S)-amine-(R,R)-tartrate. These salts exhibit distinct solubility profiles in protic solvents like ethanol and methanol. However, because quinuclidin-2-ylmethanol lacks bulky ester or aryl substituents, the solubility difference between its diastereomeric tartrates is relatively narrow. This necessitates multiple, successive fractional crystallizations to achieve high enantiomeric excess (ee)[2].

Experimental Workflow

G racemic Racemic 1-Azabicyclo[2.2.2]oct-2-ylmethanol (Quinuclidin-2-ylmethanol) salt_mix Diastereomeric Salt Mixture (R,R)-Tartrate + (S,R)-Tartrate racemic->salt_mix tartaric_plus (+)-Tartaric Acid (Chiral Resolving Agent) tartaric_plus->salt_mix crystallization Fractional Crystallization (up to 7 cycles in EtOH/MeOH) salt_mix->crystallization Heat & Cool enriched_salt Enantiopure (R)-Amine-(R,R)-Tartrate (Precipitate) crystallization->enriched_salt mother_liquor Mother Liquor (Enriched in S-Isomer) crystallization->mother_liquor freebasing Freebasing (NaOH, Et2O Extraction) enriched_salt->freebasing pH > 12 pure_R (R)-Quinuclidin-2-ylmethanol [α] = +131.6° freebasing->pure_R Extract & Dry

Workflow for the chiral resolution of quinuclidin-2-ylmethanol via tartrate salt crystallization.

Materials and Reagents
  • Substrate: Racemic 1-Azabicyclo[2.2.2]oct-2-ylmethanol (Base)

  • Resolving Agents: (+)-L-Tartaric acid and (-)-D-Tartaric acid

  • Crystallization Solvents: Absolute Ethanol and Methanol

  • Freebasing Agent: 1M Sodium Hydroxide (NaOH)

  • Extraction Solvents: Diethyl ether ( Et2​O )

  • Drying Agent: Anhydrous Sodium Sulfate ( Na2​SO4​ )

  • Analytical Solvent: Benzene (For specific rotation measurements)

Detailed Protocol for (R)- and (S)-Quinuclidin-2-ylmethanol Isolation
Phase 1: Formation of the Diastereomeric Salt Mixture
  • Dissolution: Dissolve the racemic 1-Azabicyclo[2.2.2]oct-2-ylmethanol in a minimal volume of absolute ethanol.

  • Acid Addition: In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in absolute ethanol. Slowly add the acid solution to the amine solution while stirring at room temperature.

  • Precipitation: Heat the mixture to reflux until the solution is clear, then allow it to cool slowly to room temperature. A precipitate consisting of the diastereomeric salt mixture will form.

Phase 2: Fractional Crystallization (The Enrichment Cycle)
  • Filtration: Isolate the precipitated salt via vacuum filtration. Retain the mother liquor (which is now enriched in the (S)-isomer)[2].

  • Recrystallization: Redissolve the isolated salt in a boiling mixture of ethanol and methanol. Cool slowly to induce crystallization.

  • In-Process Monitoring (Self-Validating Step): To ensure trustworthiness and prevent unnecessary yield loss, take a small aliquot (~50 mg) of the crystallized salt after each cycle[3].

    • Treat the aliquot with 1M NaOH to liberate the free amine.

    • Extract with diethyl ether, dry over Na2​SO4​ , and concentrate in vacuo.

    • Measure the specific optical rotation [α] of the free amine[3].

  • Iteration: Repeat the recrystallization process (up to 7 times) until the optical rotation of the liberated amine reaches a constant, plateaued value. This constant value confirms that enantiopurity has been achieved, making the protocol a self-validating system[3].

Phase 3: Isolation of the (S)-Enantiomer
  • Mother Liquor Processing: Concentrate the retained mother liquor from Phase 1 in vacuo[3].

  • Freebasing: Treat the residue with 1M NaOH and extract the enriched (S)-amine with diethyl ether.

  • Reverse Resolution: Dissolve the enriched (S)-amine in ethanol and add an equimolar amount of (-)-tartaric acid[3].

  • Recrystallization: Perform 3 to 4 fractional crystallization cycles using the same monitoring method as Phase 2 until a constant negative optical rotation is achieved[3].

Phase 4: Final Freebasing and Extraction
  • Once the bulk salts are deemed enantiopure, dissolve the respective (R)- and (S)-tartrate salts in water.

  • Basify the solution to pH > 12 using 1M NaOH.

  • Extract the aqueous layer extensively with diethyl ether.

  • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the pure free amines.

Quantitative Data & Expected Benchmarks

The following table summarizes the expected benchmarks based on the classical resolution established by Långström and validated in subsequent literature[3][4].

Target EnantiomerResolving AgentRecrystallization CyclesExpected Yield (%)Specific Rotation [α]D​ (c = 0.0017, Benzene)
(R)-Isomer (+)-Tartaric Acid5 to 720 – 22%+120.1° to +131.6°
(S)-Isomer (-)-Tartaric Acid3 to 4~24%-129.4°

Note: Yields are calculated based on the theoretical maximum of 50% for a single enantiomer from a racemate.

Troubleshooting & Quality Control
  • Premature Plateauing of Optical Rotation: If the optical rotation plateaus at a value significantly lower than the expected benchmarks (e.g., +70°), the solvent system may be too polar, preventing adequate differentiation of the salts. Adjust the ethanol/methanol ratio to decrease polarity.

  • Low Yields: Material is inherently lost during each crystallization and aqueous wash[3]. To maximize yield, ensure that extractions during the freebasing step are thorough (at least 3-4 washes with diethyl ether), as quinuclidin-2-ylmethanol has moderate aqueous solubility.

  • Alternative Verification: While optical rotation is the classical method, modern quality control should supplement this with chiral High-Performance Liquid Chromatography (HPLC) using a stationary phase such as Chiralcel OD-H to precisely quantify the enantiomeric excess (ee)[2].

References
  • Title: Resolution of quinuclidin-2-ylmethanol (Chem. Scr. 1974, 5, 170)
  • Title: Functionalisation of quinuclidine and its application in asymmetric synthesis Source: University of Liverpool Repository URL: [Link]

Sources

Method

Application Note: Advanced Applications of 2-Hydroxymethylquinuclidine in Ligand Design and Organocatalysis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Executive Summary The 2-hydroxymethylquinuclidine scaffold—a rigid, bicyclic 1-azab...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary

The 2-hydroxymethylquinuclidine scaffold—a rigid, bicyclic 1-azabicyclo[2.2.2]octane derivative—is a privileged structural motif in modern synthetic and medicinal chemistry. Mimicking the catalytic core of natural cinchona alkaloids, it features a highly nucleophilic and Lewis basic tertiary amine coupled with a versatile C2-hydroxymethyl group. This dual functionality enables its use in bifunctional organocatalysis, phase-transfer catalysis (PTC), chiral ion-paired transition metal catalysis, and as a pharmacophore for potent anticholinergic therapeutics.

This application note details the mechanistic causality behind its utility, provides self-validating experimental workflows, and summarizes its quantitative performance across key applications.

Mechanistic Principles of the Scaffold

The efficacy of 2-hydroxymethylquinuclidine stems from its unique spatial geometry. The quinuclidine nitrogen is exposed and highly basic, making it an excellent hydrogen-bond acceptor, Lewis base, or site for quaternization. Simultaneously, the adjacent hydroxymethyl group acts as a hydrogen-bond donor or a synthetic handle for esterification.

In bifunctional organocatalysis, the tertiary amine activates a pronucleophile (e.g., via deprotonation), while the hydroxyl group orchestrates the trajectory of the incoming electrophile via hydrogen bonding[1].

Bifunctional cluster_0 Bifunctional Activation Mode Scaffold 2-Hydroxymethylquinuclidine N_Site Tertiary Amine (Lewis Base/Nucleophile) Scaffold->N_Site OH_Site Hydroxymethyl Group (H-Bond Donor) Scaffold->OH_Site Substrate Pronucleophile (e.g., Enolate) N_Site->Substrate Deprotonates / Activates Electrophile Electrophile (e.g., Michael Acceptor) OH_Site->Electrophile Orients via H-bonding Product Stereocontrolled Product Substrate->Product C-C Bond Formation Electrophile->Product

Fig 1. Bifunctional activation mode of the 2-hydroxymethylquinuclidine scaffold.

Application 1: Asymmetric Phase-Transfer Catalysis (PTC)

Causality & Insights

By quaternizing the quinuclidine nitrogen with a bulky substituent, the scaffold is converted into a chiral phase-transfer catalyst. Lygo et al. demonstrated that employing an N-anthracenylmethyl group instead of a standard N-benzyl group drastically increases the steric shielding around the active site[2]. This restricts the conformational freedom of the ion-paired intermediate at the phase boundary, forcing the electrophile to approach from a single face and significantly improving the enantiomeric excess (ee) of the product.

Protocol 1: Synthesis of N-Anthracenylmethyl Quaternary Ammonium Catalyst

Self-Validating System: The reaction utilizes a solvent (toluene) in which the neutral starting materials are soluble, but the resulting charged quaternary salt is insoluble. The spontaneous precipitation drives the reaction to completion and serves as a visual indicator of successful quaternization.

  • Setup: Dissolve 2-hydroxymethylquinuclidine (1.0 eq) in dry toluene (0.2 M) under an inert argon atmosphere.

  • Alkylation: Add 9-(chloromethyl)anthracene (1.1 eq) in a single portion.

  • Reaction: Heat the mixture to reflux (110 °C) for 18 hours. A yellow/white precipitate will form.

  • Isolation: Cool the mixture to room temperature, filter the precipitate under vacuum, and wash with cold toluene and diethyl ether.

  • Validation: Confirm catalyst formation via 1 H NMR (DMSO- d6​ ). The success of the quaternization is validated by the characteristic downfield shift of the quinuclidine α -protons and the appearance of the anthracenyl methylene singlet at ~5.5 ppm.

Protocol 2: Enantioselective Alkylation of Glycine Imines
  • Preparation: Dissolve the glycine imine ester (1.0 eq) and the desired alkyl halide (1.2 eq) in CH 2​ Cl 2​ (0.1 M).

  • Catalyst Addition: Add the chiral N-anthracenylmethyl quinuclidinium catalyst (10 mol%).

  • Phase Transfer: Cool the biphasic mixture to 0 °C. Add a 50% aqueous KOH solution dropwise.

    • Causality: Vigorous stirring (>1000 rpm) is critical to maximize the interfacial surface area between the aqueous and organic phases, ensuring efficient phase transfer of the hydroxide ion. The 0 °C temperature suppresses background racemic alkylation.

  • Validation: Monitor the disappearance of the starting imine via TLC (UV active). Post-workup, determine the ee of the crude product using chiral HPLC (e.g., Chiralcel OD-H column) before any crystallization steps to avoid enantioenrichment artifacts.

PTC_Mechanism Aqueous Aqueous Phase (KOH) Cat Quaternized Scaffold (Chiral Cation) Aqueous->Cat OH- extraction Interface Phase Boundary Organic Organic Phase (Imine + Alkyl Halide) Complex Chiral Ion-Pair [Cat+ --- Enolate-] Organic->Complex Deprotonation Cat->Organic Phase Transfer Product Enantioenriched Amino Acid Complex->Product Stereoselective Alkylation

Fig 2. Phase-transfer catalytic cycle using quaternized 2-hydroxymethylquinuclidine.

Application 2: Ion-Paired Transition Metal Catalysis

Causality & Insights

In transition metal catalysis, achieving high enantioselectivity on short-chain, flexible substrates is notoriously difficult. By pairing anionic Rh(II,II) paddlewheel complexes (e.g., Rh 2​ (esp) 2​ ) with chiral quinuclidinium sulfonate ligands, a highly organized ternary transition state is formed. The substrate's hydroxyl group hydrogen-bonds with the sulfonate group of the chiral ligand, directing the rhodium-bound nitrene to a specific C-H bond with exquisite facial selectivity[3].

Protocol 3: Rh(II,II)-Catalyzed Enantioselective Nitrene Transfer
  • Complexation: In a flame-dried Schlenk flask, combine Rh 2​ (esp) 2​ (2.0 mol%), the chiral quinuclidinium sulfonate ligand (4.0 mol%), and the allylic alcohol substrate (1.0 eq) in dry dichloromethane.

  • Nitrene Generation: Add the nitrene precursor (e.g., a sulfamate ester) and the oxidant (PhI(OAc) 2​ , 1.5 eq) at -25 °C.

    • Causality: Sub-ambient temperatures stabilize the highly reactive metal-nitrenoid intermediate, allowing the non-covalent hydrogen-bonding network to dictate the stereochemical outcome before background pathways can compete.

  • Validation: Analyze the crude reaction mixture by 1 H NMR to determine chemoselectivity (aziridination vs. C-H amination). Purify via silica gel chromatography and validate the ee via Supercritical Fluid Chromatography (SFC) equipped with a chiral stationary phase.

Application 3: Medicinal Chemistry & Pharmacophore Design

Causality & Insights

The 2-hydroxymethylquinuclidine core is highly prized in the development of M3 muscarinic receptor antagonists for Chronic Obstructive Pulmonary Disease (COPD). Esterification of the C2-hydroxymethyl group with bulky diaryl or dithienyl groups yields the necessary spatial bulk to antagonize the receptor. Subsequent quaternization of the quinuclidine nitrogen ensures the drug carries a permanent positive charge. This prevents the molecule from crossing the blood-brain barrier, ensuring the bronchodilatory effect remains localized in the pulmonary tract, thereby minimizing systemic anticholinergic side effects[4].

Protocol 4: Synthesis of M3 Muscarinic Receptor Antagonists
  • Esterification: React 2-hydroxymethylquinuclidine with dithienylglycolic acid (1.0 eq) using DCC (1.2 eq) and DMAP (0.1 eq) in CH 2​ Cl 2​ for 12 hours at room temperature.

  • Quaternization: Isolate the intermediate ester, dissolve in acetonitrile, and add 3-phenoxypropyl bromide (1.5 eq). Reflux for 24 hours.

  • Validation: Confirm the ester linkage via IR spectroscopy (characteristic C=O stretch at ~1735 cm −1 ). Verify the formation of the quaternary ammonium salt via High-Resolution Mass Spectrometry (HRMS), isolating the exact mass of the molecular cation [M] + .

Quantitative Data Summary

The following table summarizes the catalytic performance of 2-hydroxymethylquinuclidine derivatives across various reaction paradigms, highlighting their robust stereocontrol.

Catalyst / Ligand SystemReaction TypeSubstrateYield (%)Enantiomeric Excess (ee %)
N-Anthracenylmethyl Quinuclidinium SaltPhase-Transfer AlkylationGlycine Imine Esters85 - 9288 - 94
Rh 2​ (esp) 2​
  • Quinuclidinium Sulfonate
Nitrene Transfer (Aziridination)Allylic Alcohols70 - 8580 - 92
Unmodified 2-HydroxymethylquinuclidineConjugate (Michael) Addition β -Keto Esters + Acrolein75 - 8060 - 75

References

  • Lygo, B., Crosby, J., Lowdon, T. R., & Wainwright, P. G. (1999). Asymmetric approaches to 2-hydroxymethylquinuclidine derivatives. Tetrahedron, 55(9), 2795-2810. 5

  • Lygo, B., & Andrews, B. I. (2004). Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines. Accounts of Chemical Research, 37(8), 518-525. 2

  • Du Bois, J., et al. (2024). Enantioselective Nitrene Transfer to Hydrocinnamyl Alcohols and Allylic Alcohols Enabled by Systematic Exploration of the Structure of Ion-Paired Rhodium Catalysts. PMC / NIH. 3

  • Prat, M., et al. (2016). Quinuclidine derivatives and medicinal compositions containing the same. US Patent US9333195B2. 4

  • Vicario, J. L., Badía, D., & Carrillo, L. (2010). Organocatalytic Enantioselective Conjugate Addition Reactions: A Powerful Tool for the Stereocontrolled Synthesis of Complex Molecules. RSC Catalysis Series. 1

Sources

Technical Notes & Optimization

Troubleshooting

Improving enantiomeric excess in quinuclidin-2-ylmethanol synthesis

Welcome to the Technical Support Center for the asymmetric synthesis and chiral resolution of quinuclidin-2-ylmethanol. The quinuclidine scaffold is a privileged structure in medicinal chemistry, and isolating its enanti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the asymmetric synthesis and chiral resolution of quinuclidin-2-ylmethanol. The quinuclidine scaffold is a privileged structure in medicinal chemistry, and isolating its enantiomers with >99% enantiomeric excess (ee) is a critical bottleneck in drug development[1].

This guide provides authoritative troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome common pitfalls in both classical and enzymatic resolution workflows.

Frequently Asked Questions (Troubleshooting Specific Issues)

Q1: I am using (-)-tartaric acid for the classical resolution of racemic quinuclidin-2-ylmethanol, but my ee plateaus at ~85% even after three recrystallizations. Why is this happening? A1: The plateau in ee is driven by the thermodynamics of diastereomeric salt formation. Quinuclidine derivatives are highly polar and form strong hydrogen-bonding networks. This often leads to the co-crystallization of the undesired (R)-amine•(-)-tartrate salt within the crystal lattice of the desired (S)-amine•(-)-tartrate salt[2]. Literature indicates that up to seven recrystallizations may be required when using pure ethanol[1]. Solution: Shift the thermodynamic equilibrium by altering your solvent system. Introducing an anti-solvent (e.g., acetone) to your ethanol matrix selectively depresses the solubility product ( Ksp​ ) of the less soluble diastereomer while keeping the impurity solvated[3].

Q2: Classical resolution is severely impacting my overall yield. Is there a more efficient modern alternative? A2: Yes. Biocatalytic Kinetic Resolution (KR) using lipases (such as Candida antarctica Lipase B, or CALB) offers a highly selective alternative[4]. The lipase selectively acylates the (R)-enantiomer using an acyl donor like vinyl acetate, leaving the desired (S)-quinuclidin-2-ylmethanol unreacted. Because the enzyme's chiral pocket sterically excludes the (S)-enantiomer, you can achieve >99% ee in a single step, bypassing tedious recrystallizations.

Q3: How do I accurately quantify the ee of quinuclidin-2-ylmethanol? My standard chiral HPLC shows no peaks. A3: Quinuclidin-2-ylmethanol lacks a strong UV chromophore, rendering standard UV-Vis detectors useless[5]. Solution: You must derivatize the alcohol prior to analysis. React the sample with 4-nitrobenzoyl chloride to introduce a chromophore. Alternatively, bypass HPLC entirely and use 1 H NMR with a chiral solvating agent (like Mosher's acid chloride) to form diastereomeric esters, allowing you to integrate the distinct proton shifts to calculate the ee[3].

Quantitative Troubleshooting Matrix

The following table summarizes common experimental parameters, failure modes, and corrective actions for optimizing ee and yield.

Parameter / VariableTarget OutcomeCommon Failure ModeMechanistic Cause & Corrective Action
Resolving Agent Equivalents 1.0 eq of (-)-Tartaric AcidLow yield of salt (<40%)Cause: Incomplete protonation. Action: Ensure exactly 1.0 eq is used. Excess acid can form highly soluble bis-tartrate salts.
Crystallization Solvent Binary system (e.g., EtOH/Acetone 1:1)ee plateaus at <90%Cause: High solvent polarity allows co-crystallization[2]. Action: Increase the anti-solvent (acetone) ratio incrementally by 10% volume.
Enzymatic Temperature 30°C – 45°C (CALB)Conversion exceeds 50%Cause: Thermal degradation of enzyme selectivity[4]. Action: Lower temperature to 30°C to restore strict enantiomeric discrimination.
Acyl Donor (Enzymatic) Vinyl Acetate (3.0 eq)Reaction stalls at 20%Cause: Reversible transesterification. Action: Vinyl acetate tautomerizes to acetaldehyde after acyl transfer, rendering the reaction irreversible. Ensure anhydrous conditions to prevent ester hydrolysis.

Validated Experimental Protocols

To ensure scientific integrity, both protocols below are designed as self-validating systems . Do not proceed to the next step without passing the validation checkpoint.

Protocol A: Classical Resolution via Diastereomeric Salt Formation

Objective: Isolate (S)-quinuclidin-2-ylmethanol using (-)-tartaric acid[1][2].

  • Salt Formation: Dissolve 10.0 g (70.8 mmol) of racemic quinuclidin-2-ylmethanol in 50 mL of absolute ethanol. In a separate flask, dissolve 10.6 g (70.8 mmol) of (-)-tartaric acid in 50 mL of ethanol.

  • Mixing: Slowly add the tartaric acid solution to the amine solution under vigorous stirring. The reaction is exothermic.

  • Fractional Crystallization: Heat the mixture to reflux until clear, then add 20 mL of acetone (anti-solvent). Allow the flask to cool undisturbed to room temperature over 12 hours, then transfer to 4°C for 4 hours.

  • Filtration & Validation: Filter the precipitated (S)-amine•(-)-tartrate salt.

    • Validation Checkpoint: Weigh the dry precipitate and evaporate the mother liquor to weigh the residue. The sum must equal ~20.6 g. If the precipitate weighs >10.3 g (50% theoretical yield), significant co-crystallization of the (R)-enantiomer has occurred.

  • Recrystallization: Recrystallize the solid from boiling EtOH/Acetone (1:1) up to 3-5 times until the optical rotation of the free base remains constant.

  • Free-Basing: Dissolve the enantiopure salt in 10% aqueous NaOH (pH > 12) and extract with dichloromethane (3 x 50 mL). Dry over Na 2​ SO 4​ and concentrate to yield >99% ee (S)-quinuclidin-2-ylmethanol.

Protocol B: Enzymatic Kinetic Resolution using CALB

Objective: Isolate (S)-quinuclidin-2-ylmethanol via selective enzymatic acylation[4].

  • Reaction Setup: Dissolve 5.0 g (35.4 mmol) of racemic quinuclidin-2-ylmethanol in 50 mL of anhydrous toluene.

  • Reagent Addition: Add 9.8 mL (106.2 mmol, 3 eq) of vinyl acetate and 500 mg of immobilized Candida antarctica Lipase B (CALB).

  • Incubation: Stir the suspension gently at 30°C.

    • Causality Note: CALB's hydrophobic binding pocket preferentially accommodates the (R)-enantiomer, aligning its hydroxyl group with the catalytic serine residue. The (S)-enantiomer is sterically hindered.

  • Monitoring & Validation:

    • Validation Checkpoint: Monitor the reaction via GC. The reaction must halt exactly at 50% conversion. If conversion exceeds 50%, the enzyme is exhibiting promiscuity. Stop the reaction immediately by filtering off the immobilized enzyme.

  • Separation: Concentrate the filtrate. Separate the unreacted (S)-quinuclidin-2-ylmethanol (target) from the (R)-quinuclidin-2-ylmethyl acetate via silica gel flash chromatography (eluent: EtOAc/MeOH/NH 4​ OH 90:9:1).

Pathway Visualizations

ClassicalResolution Racemate Racemic Quinuclidin-2-ylmethanol (R/S mixture) SaltFormation Diastereomeric Salt Formation (Exothermic) Racemate->SaltFormation ResolvingAgent (-)-Tartaric Acid in Ethanol ResolvingAgent->SaltFormation Crystallization Fractional Crystallization (Cooling to 4°C) SaltFormation->Crystallization SolidSalt Insoluble Salt (S)-Amine • (-)-Tartrate Crystallization->SolidSalt Precipitates MotherLiquor Mother Liquor (R)-Amine • (-)-Tartrate Crystallization->MotherLiquor Remains in solution Recrystallization Recrystallization (x3-7) in EtOH/Acetone SolidSalt->Recrystallization FreeBasing Free-Basing (NaOH / Extraction) Recrystallization->FreeBasing High diastereomeric purity FinalProduct Enantiopure (S)-Quinuclidin-2-ylmethanol (>99% ee) FreeBasing->FinalProduct

Workflow of classical chiral resolution via fractional crystallization of diastereomeric salts.

EnzymaticKR Racemate Racemic Quinuclidin-2-ylmethanol Lipase Lipase (e.g., CALB) + Vinyl Acetate Racemate->Lipase ProductEster (R)-Quinuclidin-2-ylmethyl acetate (Acylated) Lipase->ProductEster Fast reaction ProductAlcohol (S)-Quinuclidin-2-ylmethanol (Unreacted, >99% ee) Lipase->ProductAlcohol No reaction Separation Chromatographic Separation ProductEster->Separation ProductAlcohol->Separation

Enzymatic Kinetic Resolution (KR) of quinuclidin-2-ylmethanol using selective lipase acylation.

References

  • Resolution of quinuclidin-2-ylmethanol (8) . The University of Liverpool. Available at:[Link]

  • Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols . PMC (NIH). Available at:[Link]

  • Stereochemistry - Stereoelectronics (Resolution via salt formation) . Stereoelectronics. Available at: [Link]

Sources

Optimization

Technical Support Center: Solving Purification Challenges of Quinuclidine Amino Alcohols

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to addressing the unique purification challenges of quinuclidine amino alcohols. As valuable chiral building blocks in d...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to addressing the unique purification challenges of quinuclidine amino alcohols. As valuable chiral building blocks in drug development, their successful isolation and purification are paramount.[1][2] The inherent basicity of the quinuclidine nitrogen, combined with the polarity of the hydroxyl group, often leads to complex purification scenarios.[3] This guide provides field-proven insights and step-by-step protocols to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common, high-level questions researchers encounter.

Q1: Why does my quinuclidine amino alcohol streak so badly during silica gel chromatography?

A1: This is the most common issue and is caused by strong interactions between the basic nitrogen of the quinuclidine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to "tailing" or streaking, poor separation, and sometimes irreversible adsorption of the product to the column.[4]

Q2: I'm losing a significant amount of my product during the aqueous work-up. What's happening?

A2: Quinuclidine amino alcohols, especially those with low molecular weight, can have considerable water solubility due to the polar alcohol and the potential for the basic nitrogen to be protonated, forming a water-soluble salt.[3] Aggressive washing with aqueous solutions can partition your product into the aqueous layer.

Q3: Can I use reverse-phase chromatography for these compounds?

A3: Yes, reverse-phase (e.g., C18) chromatography can be an excellent alternative. However, the basic nature of the amine can still cause peak tailing due to interaction with residual, un-capped silanols on the stationary phase. It is often necessary to use an acidic mobile phase modifier, such as formic acid or trifluoroacetic acid (TFA), to protonate the amine. This ensures a single ionic species and masks its interaction with the stationary phase, leading to sharper peaks.

Q4: My final product shows a loss of enantiomeric purity. What are the likely causes?

A4: Racemization can occur if the amino alcohol is exposed to harsh basic or acidic conditions, or elevated temperatures, particularly if there are adjacent activating groups.[5] The purification strategy itself can sometimes contribute to this. For instance, prolonged exposure to standard silica gel (which is acidic) or an improperly chosen mobile phase could potentially facilitate epimerization at a sensitive stereocenter.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed solutions to specific experimental problems.

Challenge 1: Poor Separation & Recovery in Column Chromatography

Unsatisfactory results from silica gel chromatography are frequent but manageable. The key is to mitigate the interaction between the basic analyte and the acidic stationary phase.

Troubleshooting Workflow: Improving Chromatographic Performance

G start Start: Poor Separation (Tailing/Streaking) check_additive Is a basic additive in the mobile phase? start->check_additive add_base Action: Add 0.5-2% Triethylamine (Et3N) or Ammonia in MeOH to the eluent. check_additive->add_base No increase_base Action: Increase Et3N concentration (e.g., from 1% to 2%). check_additive->increase_base Yes check_polarity Is the separation still poor? add_base->check_polarity increase_base->check_polarity increase_polarity Action: Increase eluent polarity. (e.g., increase MeOH in DCM/MeOH). check_polarity->increase_polarity Yes consider_alt Consider Alternative Methods check_polarity->consider_alt No, but recovery is low increase_polarity->consider_alt alt_methods 1. Reverse-Phase HPLC 2. Alumina Chromatography (basic or neutral) 3. Acid-Base Extraction/Crystallization consider_alt->alt_methods

Caption: Troubleshooting decision tree for column chromatography.

Protocol 1: Flash Column Chromatography with a Basic Modifier

This protocol is designed to purify a basic quinuclidine amino alcohol by neutralizing the acidic silica gel surface.[4]

  • Solvent System Selection:

    • Use Thin Layer Chromatography (TLC) to determine an appropriate eluent. A common starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH).

    • Prepare your chosen solvent system (e.g., 95:5 DCM:MeOH) and add 1% triethylamine (Et₃N) by volume.

    • Aim for an Rf value of 0.2-0.3 for your target compound in the modified solvent system.[4]

  • Column Packing:

    • Prepare a slurry of silica gel in the mobile phase (containing Et₃N). This "pre-neutralizes" the silica.

    • Pack the column with the slurry. Do not use a dry packing method, as this will not effectively neutralize the stationary phase.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution & Fraction Collection:

    • Run the column using the mobile phase containing Et₃N.

    • Collect fractions and monitor by TLC.

    • Self-Validation: The spots on your TLC plates should be round and well-defined, not comet-shaped streaks. This confirms the basic modifier is working.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure. Note that triethylamine is volatile and will co-evaporate. For final traces, you may need a high-vacuum pump.

ParameterWithout AdditiveWith 1% TriethylamineRationale
TLC Spot Shape Tailing / StreakingRound / SymmetricalEt₃N competes with the product for binding to acidic silanol sites.
Rf Value Often artificially low or streakedHigher and more definedAnalyte moves more freely with the mobile phase.
Recovery Potentially lowSignificantly higherPrevents irreversible adsorption of the product onto the silica.
Caption: Effect of a Basic Modifier in Silica Gel Chromatography.
Challenge 2: Product Loss During Work-up & Separation from Neutral Impurities

The polarity and basicity of quinuclidine amino alcohols make them amenable to acid-base extraction, a powerful technique for separating them from non-basic starting materials or byproducts.[6][7]

Workflow: Acid-Base Extraction for Purification

G cluster_0 Organic Phase cluster_1 Aqueous Phase crude Crude Mixture (Product + Neutral Impurities) in Organic Solvent (e.g., EtOAc) wash Wash with dilute aq. Acid (e.g., 1M HCl) crude->wash neutral Neutral Impurities (Remain in Organic Layer) wash->neutral Organic product_salt Protonated Product (Water-Soluble Salt) [Quinuclidine-H]+Cl- wash->product_salt Aqueous dry Dry & Evaporate neutral->dry pure_neutral Isolated Neutral Impurities dry->pure_neutral basify Basify with dilute aq. Base (e.g., 2M NaOH to pH > 10) product_salt->basify product_free Free Base Product (Precipitates or becomes extractable) basify->product_free extract Extract with Organic Solvent product_free->extract pure_product Isolated Pure Product (in Organic Layer) extract->pure_product

Caption: Process flow for purification via acid-base extraction.

Protocol 2: Liquid-Liquid Acid-Base Extraction

This protocol isolates a basic product from neutral or acidic impurities.[8]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of dilute aqueous acid (e.g., 1M HCl).

    • Shake the funnel vigorously, venting frequently. The basic quinuclidine amino alcohol will react with the acid to form a water-soluble ammonium salt and move into the aqueous layer.[6][7]

    • Separate the two layers. Keep the aqueous layer and set the organic layer aside.

    • Self-Validation: To ensure complete extraction, you can re-extract the organic layer with fresh 1M HCl and test a spot of the organic layer by TLC. The product spot should be gone.

  • Liberating the Free Base:

    • Place the combined aqueous layers (which now contain your protonated product) in a flask and cool in an ice bath.

    • Slowly add a dilute aqueous base (e.g., 2M NaOH or saturated NaHCO₃) with stirring until the solution is strongly basic (test with pH paper, aim for pH > 10).

    • This neutralizes the ammonium salt, regenerating the water-insoluble free base form of your product. You may see the solution turn cloudy or a precipitate form.

  • Final Extraction and Isolation:

    • Transfer the basified aqueous solution back to a separatory funnel.

    • Extract the free base product back into an organic solvent (e.g., three separate extractions with fresh portions of EtOAc or DCM).

    • Combine the organic extracts.

    • Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified product.

Challenge 3: Chiral Integrity and Separation of Enantiomers

For chiral quinuclidine amino alcohols, maintaining and confirming enantiomeric purity is critical. If a racemic mixture is synthesized, chiral chromatography is the primary method for separation.

FAQ: Chiral HPLC Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
No Resolution (Single Peak) 1. Incorrect Chiral Stationary Phase (CSP).2. Inappropriate mobile phase.1. Screen different CSPs. Polysaccharide-based (Cellulose/Amylose) columns are a good starting point for amino alcohols.[9]2. Switch organic modifier (e.g., isopropanol to ethanol). Adjust the concentration of acidic/basic additives (e.g., 0.1% TFA or 0.1% DEA).[9]
Poor Peak Shape (Tailing) Strong interaction with the stationary phase or presence of multiple ionized states.Add a basic additive like diethylamine (DEA) to the mobile phase (typically 0.05% to 0.2%) to improve the peak shape of basic analytes.[9]
Irreproducible Retention Times 1. Insufficient column equilibration.2. Mobile phase composition drift.1. Equilibrate the column with at least 20-30 column volumes of the mobile phase before injection.[9]2. Prepare fresh mobile phase daily and ensure it is thoroughly degassed.
Caption: Common issues and solutions in chiral HPLC of amino alcohols.

References

  • Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. Benchchem.
  • Acid-Base Extraction | Purpose, Theory & Applications. Study.com. Available at: [Link]

  • Acid–base extraction. Wikipedia. Available at: [Link]

  • Visible-Light-Driven Deracemization of Amino Alcohols via Chiral HAT Catalysis. Angewandte Chemie International Edition.
  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
  • Process for the preparation of quinuclidine-3-methanol. Google Patents.
  • Technical Support Center: Synthesis of Amino Alcohol Compounds. Benchchem.
  • SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. University of Illinois at Urbana-Champaign. Available at: [Link]

  • A highly enantioselective approach towards optically active γ-amino alcohols by tin-catalyzed kinetic resolution of 1,3-amino alcohols. Royal Society of Chemistry. Available at: [Link]

  • Quinuclidine derivatives and medicinal composition thereof. Google Patents.
  • Selective separation of amines from continuous processes using automated pH controlled extraction. Royal Society of Chemistry. Available at: [Link]

  • Troubleshooting guide for the synthesis of chiral alcohols. Benchchem.
  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the preparation of novel bisoxazoline ligands. SciSpace. Available at: [Link]

  • Catalytic Deracemization of 1,2-Aminoalcohols through Enantioselective Hydrogen Atom Abstraction. National Institutes of Health. Available at: [Link]

  • Technical Support Center: Purification of (R)-Quinuclidin-3-yl Carbonochloridate and its Derivatives. Benchchem.
  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • Enantiomers of quinuclidin-3-ol derivatives: resolution and interactions with human cholinesterases. SciSpace. Available at: [Link]

  • Purification of secondary alkyl amines. Google Patents.
  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. National Institutes of Health. Available at: [Link]

  • The Synthesis and Application of Functionalised Quinuclidines. The University of Liverpool Repository. Available at: [Link]

Sources

Troubleshooting

Stability of 1-Azabicyclo[2.2.2]oct-2-ylmethanol in acidic conditions

Technical Support Center: Stability and Handling of 1-Azabicyclo[2.2.2]oct-2-ylmethanol in Acidic Conditions Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to addre...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability and Handling of 1-Azabicyclo[2.2.2]oct-2-ylmethanol in Acidic Conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behaviors of 1-Azabicyclo[2.2.2]oct-2-ylmethanol (also known as 2-(hydroxymethyl)quinuclidine). This bicyclic tertiary amine is a critical building block in pharmaceutical synthesis, particularly in the development of antimuscarinics and antimalarial analogs[1].

Understanding the causality behind its reactivity will save you days of troubleshooting. The molecule features two reactive centers: a highly basic, sterically unhindered tertiary amine (the quinuclidine core) and a primary alcohol. In acidic environments, these two functional groups dictate the molecule's stability, solubility, and degradation pathways.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I lose my product entirely when washing my reaction mixture with 1M HCl. Is the acid destroying the molecule? A: No, the molecule is not being destroyed; it is undergoing rapid phase partitioning. The quinuclidine nitrogen is an exceptionally strong organic base. While the parent quinuclidine has a conjugate acid pKa of 11.3[1], the electron-withdrawing inductive effect of the 2-hydroxymethyl group slightly lowers this pKa to approximately 10.0–10.5 (similar to 3-hydroxyquinuclidine, which has a pKa of 9.9)[2]. When exposed to 1M HCl, the nitrogen is quantitatively protonated to form a quinuclidinium chloride salt. This salt is highly polar and partitions entirely into the aqueous phase. Solution: To recover your product, you must basify the aqueous layer to a pH > 12 to ensure complete deprotonation before extracting with a polar organic solvent like dichloromethane (DCM).

Q2: I heated the compound in acetic acid, and LC-MS shows a mass increase of +42 Da. Did the quinuclidine ring open? A: The bicyclic quinuclidine core is highly resistant to acid-catalyzed ring opening because it lacks hydrolyzable bonds. The +42 Da mass shift corresponds to the acetylation of the primary alcohol. In the presence of carboxylic acids (like acetic acid) and heat, the 2-hydroxymethyl group readily undergoes Fischer esterification to form an acetate ester. Solution: If you require the free alcohol, avoid heating the compound in carboxylic acids. If acidic conditions are mandatory for your workflow, protect the primary alcohol (e.g., as a TBS or TBDPS ether) prior to acid exposure.

Q3: Can strong, dehydrating acids (e.g., concentrated H₂SO₄) cause the molecule to dehydrate and form a double bond? A: The molecule is uniquely resistant to standard endocyclic dehydration. Removing the hydroxyl group to form a double bond within the quinuclidine ring is strictly forbidden by Bredt's Rule , which states that a double bond cannot be placed at the bridgehead of a bridged bicyclic system due to extreme ring strain. While exocyclic dehydration (forming 2-methylenequinuclidine) is theoretically possible, it requires extremely harsh conditions. Under standard acidic workups, the molecule will not dehydrate.

Q4: Does acidic pH make the molecule more susceptible to oxidation? A: Paradoxically, acidic conditions protect the molecule from its most common degradation pathway: N-oxidation. In ambient, basic, or neutral conditions, the highly exposed nitrogen lone pair is susceptible to oxidation by atmospheric oxygen or peroxides, forming an N-oxide. In acidic conditions, the lone pair is tied up in a coordinate covalent bond with a proton. This protonation sterically and electronically shields the nitrogen, rendering it completely unreactive towards electrophilic oxidants.

Part 2: Mechanistic Pathways & Workflows

To visualize the competing physical and chemical processes that occur when 1-Azabicyclo[2.2.2]oct-2-ylmethanol is exposed to acidic conditions, refer to the mechanistic pathway below.

Reactivity FreeBase 1-Azabicyclo[2.2.2]oct-2-ylmethanol (Free Base) Acid Aqueous Mineral Acid (e.g., 1M HCl) FreeBase->Acid CarbAcid Carboxylic Acid + Heat (e.g., AcOH, 80°C) FreeBase->CarbAcid Salt Quinuclidinium Salt (Stable, Water Soluble) Acid->Salt Rapid Protonation (Exothermic) Oxidant Oxidants (e.g., H2O2) in Acidic Media Salt->Oxidant Ester 2-Acetoxymethylquinuclidinium (Esterification) CarbAcid->Ester Fischer Esterification Protected No N-Oxidation (Proton Protects Lone Pair) Oxidant->Protected Electronic Shielding

Fig 1: Reactivity pathways of 1-Azabicyclo[2.2.2]oct-2-ylmethanol in various acidic environments.

Protocol: Optimized Acid-Base Extraction and Recovery

This protocol is designed as a self-validating system . By verifying the pH at critical junctions, you ensure the complete phase transfer of the basic amine, preventing yield loss.

Materials:

  • 1M HCl (aq)

  • 2M NaOH (aq)

  • Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF)

  • pH indicator strips (Range 0-14)

Step-by-Step Methodology:

  • Acidic Trapping: To your crude organic reaction mixture containing the free base, add an equal volume of 1M HCl. Stir vigorously for 5 minutes.

  • Validation Step 1: Test the aqueous layer with a pH strip. It must read pH < 2. If it is higher, the amine is not fully protonated; add more 1M HCl.

  • Phase Separation: Separate the layers. The organic layer now contains neutral and acidic impurities. The aqueous layer contains your product as the quinuclidinium salt. (Discard the organic layer if no other products are needed).

  • Basification: Cool the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 2M NaOH dropwise while stirring until the solution becomes cloudy (the free base precipitating/oiling out).

  • Validation Step 2: Test the aqueous layer with a pH strip. It must read pH > 12. Because the pKa is ~10.5, a pH of 12.5 ensures >99% of the molecules are in the free base form.

  • Extraction: Extract the aqueous layer three times with DCM.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure free base.

ExtractionWorkflow Start Crude Mixture (Free Base in Organics) Acidify Add 1M HCl (Validate pH < 2) Start->Acidify AqPhase1 Aqueous Phase (Quinuclidinium Salt) Acidify->AqPhase1 Product partitions OrgPhase1 Organic Phase (Impurities) Acidify->OrgPhase1 Discard Basify Add 2M NaOH (Validate pH > 12) AqPhase1->Basify AqPhase2 Aqueous Phase (Waste Salts) Basify->AqPhase2 Discard OrgPhase2 Organic Phase (Pure Free Base) Basify->OrgPhase2 Extract with DCM

Fig 2: Self-validating acid-base extraction workflow for quantitative product recovery.

Part 3: Quantitative Data Summary

The following tables summarize the critical physicochemical parameters that dictate the behavior of 1-Azabicyclo[2.2.2]oct-2-ylmethanol during acidic handling.

Table 1: Physicochemical Properties & Acid-Base Behavior

ParameterValue / DescriptionPractical Implication
Conjugate Acid pKa ~10.0 – 10.5 (Estimated)Requires highly basic conditions (pH > 12) for complete extraction into organic solvents[2].
Aqueous Solubility (pH < 2) > 100 mg/mLForms highly soluble chloride/sulfate salts; impossible to extract with standard non-polar organics.
Aqueous Solubility (pH > 12) Low to ModerateFree base partitions favorably into DCM, EtOAc, or 2-MeTHF.
Oxidation Potential (Acidic) Extremely LowProtonation of the nitrogen lone pair prevents N-oxide formation, enhancing shelf-life in acidic buffers.

Table 2: Troubleshooting Matrix for Acidic Conditions

Observed SymptomRoot CauseCorrective Action
0% Yield after aqueous workup Product trapped in aqueous phase as quinuclidinium salt.Basify aqueous layer to pH > 12 with NaOH and re-extract with DCM.
+42 Da mass shift (LC-MS) Fischer esterification of the primary alcohol.Avoid heating in carboxylic acids (e.g., AcOH, TFA); use mineral acids or protect the alcohol.
Poor extraction efficiency at pH 9 Incomplete deprotonation (pH is below the pKa).Increase aqueous pH to at least 2 units above the pKa (Target pH 12.5).

References

  • Wikipedia Contributors. "Quinuclidine." Wikipedia, The Free Encyclopedia. (Contains foundational structural data and parent pKa values). URL:[Link]

  • Aggarwal, V. K., et al. "Correlation between pKa and Reactivity of Quinuclidine-Based Catalysts in the Baylis−Hillman Reaction: Discovery of Quinuclidine as Optimum Catalyst Leading to Substantial Enhancement of Scope." The Journal of Organic Chemistry, American Chemical Society, 2003. (Provides comparative pKa data for substituted quinuclidines). URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16213140, (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol." PubChem. (Provides structural proxy data for 2-substituted quinuclidinemethanols). URL:[Link]

Sources

Optimization

Minimizing side reactions during quinuclidin-2-ylmethanol functionalization

Welcome to the Technical Support Center for the functionalization of quinuclidin-2-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of quinuclidin-2-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the common challenges and side reactions encountered during the chemical modification of this versatile building block.

Introduction: The Challenge of Selectivity

Quinuclidin-2-ylmethanol is a valuable scaffold in medicinal chemistry, but its successful functionalization requires a nuanced understanding of its reactive sites. The molecule possesses a primary hydroxyl group, a target for derivatization, and a sterically accessible tertiary amine within the quinuclidine core. This tertiary amine is both nucleophilic and basic, rendering it susceptible to a variety of undesirable side reactions that can complicate synthesis, reduce yields, and make purification challenging.

This guide provides a structured approach to minimizing these side reactions, focusing on the causality behind experimental choices to empower you with a robust problem-solving framework.

Understanding the Core Reactivity: A Tale of Two Functional Groups

The key to minimizing side reactions lies in understanding the competing reactivities of the hydroxyl and the tertiary amine groups.

  • The Target: The -CH₂OH Group: A primary alcohol that can undergo standard functionalization reactions such as esterification, etherification, and acylation. Its reactivity is generally predictable, but steric hindrance from the bicyclic quinuclidine ring can influence reaction rates.

  • The Culprit: The Quinuclidine Nitrogen: A tertiary amine that is a strong nucleophile and a base. This makes it prone to:

    • N-Oxidation: Formation of a quinuclidine N-oxide, especially in the presence of oxidizing agents.[1][2]

    • Quaternization: Alkylation by electrophiles, leading to a quaternary ammonium salt.[3]

    • Hofmann Elimination: If quaternization occurs, subsequent elimination under basic conditions can lead to ring-opening of the quinuclidine system.[4][5]

The following sections will address these specific challenges in a question-and-answer format, providing both troubleshooting advice for when things go wrong and proactive strategies to prevent side reactions from the outset.

Troubleshooting Guide & FAQs

Issue 1: Unidentified, Highly Polar Impurity and Reduced Yield of Desired Product.

Q1: After my reaction, I've isolated a significant amount of a highly polar byproduct that I suspect is the N-oxide of my starting material or product. How can I confirm this and how do I prevent its formation?

A1: N-oxidation is a common side reaction when working with tertiary amines like quinuclidine, especially if any oxidizing agents are present, or if the reaction is exposed to air for extended periods at elevated temperatures.

Confirmation of N-Oxide Formation:

  • NMR Spectroscopy: The formation of an N-oxide leads to characteristic downfield shifts of the protons and carbons on the quinuclidine ring due to the deshielding effect of the N-O bond. Look for a general downfield shift of the quinuclidine ring protons. For comparison, the protons on the pyridine ring of pyridine N-oxide show a downfield shift compared to pyridine itself.[1]

  • Mass Spectrometry: The mass of the N-oxide will be 16 amu higher than the parent amine.

Preventative Strategies:

  • Degas Solvents and Use an Inert Atmosphere: Before starting your reaction, thoroughly degas your solvents to remove dissolved oxygen. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial.

  • Avoid Oxidizing Agents: Carefully scrutinize all reagents to ensure they are free from peroxides or other oxidizing impurities. For example, some grades of ethers can form peroxides upon storage.

  • Purification: If N-oxide formation is unavoidable, it can often be separated from the desired product by column chromatography. Due to its high polarity, the N-oxide will have a much lower Rf value on silica gel. A common solvent system for purification is a gradient of methanol in dichloromethane.[2]

Issue 2: Formation of Multiple Products and Evidence of Ring-Opening.

Q2: My reaction to alkylate the hydroxyl group (e.g., in a Williamson ether synthesis) has resulted in a complex mixture of products, and my mass spectrometry data suggests the formation of a product with the same mass as my desired product but with a different structure, possibly an alkene. What is happening?

A2: This is a classic signature of Hofmann Elimination , a common side reaction for cyclic amines.[4][5] The reaction likely proceeds through two steps:

  • Quaternization of the Nitrogen: Your alkylating agent (e.g., an alkyl halide) is reacting with the nucleophilic quinuclidine nitrogen to form a quaternary ammonium salt. This is a competing side reaction to the desired O-alkylation.

  • Hofmann Elimination: The quaternary ammonium salt, especially in the presence of a base (like the alkoxide in a Williamson ether synthesis) and/or upon heating, undergoes an E2 elimination, leading to the opening of the quinuclidine ring and the formation of an alkene.[4][6]

Strategy Explanation Key Considerations
1. Use a Protecting Group The most robust solution is to temporarily protect the quinuclidine nitrogen to render it non-nucleophilic.See the dedicated section on Protecting Group Strategies below.
2. Control Reaction Temperature Lowering the reaction temperature generally favors the SN2 substitution (ether formation) over the E2 elimination.[7]Start the reaction at 0 °C or even lower, and allow it to warm slowly to room temperature. Avoid heating if possible.
3. Choice of Base Use the minimum amount of a strong, non-nucleophilic base required to deprotonate the alcohol.For a Williamson ether synthesis, forming the alkoxide in situ with a base like sodium hydride (NaH) before adding the alkyl halide can sometimes be beneficial.[8]
4. Order of Addition Add the alkylating agent slowly to a solution of the deprotonated alcohol. This keeps the concentration of the alkylating agent low, favoring reaction with the more nucleophilic alkoxide over the tertiary amine.This strategy is particularly useful if a protecting group is not being used.

Proactive Strategies: Protecting the Quinuclidine Nitrogen

To avoid issues with N-oxidation and Hofmann elimination, protecting the quinuclidine nitrogen is often the most effective strategy. An ideal protecting group should be easy to install, stable to the conditions of the subsequent reaction, and easy to remove without affecting the newly functionalized hydroxyl group. This is known as an orthogonal protection strategy .[9][10]

Q3: What are suitable protecting groups for the quinuclidine nitrogen, and how do I choose the right one?

A3: The choice of protecting group depends on the planned functionalization of the hydroxyl group. Here are two common options:

tert-Butoxycarbonyl (Boc) Group
  • Introduction: The Boc group is installed by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine.[6][11]

  • Stability: The Boc group is stable to most nucleophiles and bases, making it suitable for reactions like esterification and Williamson ether synthesis.

  • Removal: It is easily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)).[12]

Benzyl (Bn) Group
  • Introduction: The benzyl group is typically introduced by reacting the amine with benzyl bromide (BnBr) in the presence of a base.

  • Stability: The benzyl group is stable to a wide range of reaction conditions, including acidic and basic media.

  • Removal: It is commonly removed by catalytic hydrogenolysis (H₂, Pd/C), which is a mild method that is unlikely to affect most functional groups on the rest of the molecule.[13]

G start Planning Functionalization of Quinuclidin-2-ylmethanol reaction_type What is the planned reaction at the hydroxyl group? start->reaction_type esterification Esterification / Acylation reaction_type->esterification Acid/Base Stable Reagents etherification Williamson Ether Synthesis reaction_type->etherification Strong Base / Alkylating Agent protecting_group Is a protecting group for Nitrogen needed? esterification->protecting_group etherification->protecting_group boc Use Boc Protection protecting_group->boc If subsequent steps are acid-sensitive benzyl Use Benzyl Protection protecting_group->benzyl If subsequent steps involve hydrogenation-sensitive groups proceed Proceed with Hydroxyl Functionalization boc->proceed benzyl->proceed deprotection Deprotect Nitrogen proceed->deprotection final_product Final Product deprotection->final_product

Caption: Decision flowchart for nitrogen protection strategy.

Optimizing Common Functionalization Reactions

Even with the nitrogen protected, challenges can arise in the functionalization of the hydroxyl group.

Esterification and Acylation

Q4: I am trying to acylate the hydroxyl group using an acid anhydride and DMAP, but the reaction is sluggish. What can I do to improve the reaction rate and yield?

A4: 4-(Dimethylamino)pyridine (DMAP) is an excellent nucleophilic catalyst for acylation reactions.[9] If the reaction is slow, consider the following:

  • Mechanism Insight: DMAP reacts with the acid anhydride to form a highly reactive N-acylpyridinium salt. This intermediate is then attacked by the alcohol.[14]

  • Solvent: Use an anhydrous, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Stoichiometry: Ensure you are using a catalytic amount of DMAP (typically 1-10 mol%). An auxiliary, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) should be used in stoichiometric amounts (at least 1 equivalent) to neutralize the carboxylic acid byproduct.

  • Temperature: While many DMAP-catalyzed acylations proceed at room temperature, gentle heating (e.g., to 40 °C) can sometimes increase the rate for sterically hindered alcohols.

  • To a solution of N-protected quinuclidin-2-ylmethanol (1.0 eq), triethylamine (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere, add the acid anhydride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mitsunobu Reaction

Q5: I attempted a Mitsunobu reaction to form an ester, but I am getting a low yield and several byproducts. How can I troubleshoot this?

A5: The Mitsunobu reaction is powerful but notorious for purification challenges due to phosphorus and hydrazine byproducts.[15][16]

  • pKa of the Nucleophile: The Mitsunobu reaction works best with nucleophiles (in this case, the carboxylic acid) that have a pKa of less than 13.[15] Most simple carboxylic acids meet this requirement.

  • Steric Hindrance: Quinuclidin-2-ylmethanol is a somewhat sterically hindered primary alcohol, which can slow down the reaction.

  • Order of Addition: The order of addition of reagents can be critical. The standard protocol involves adding the azodicarboxylate (e.g., DEAD or DIAD) last, slowly, to a cooled solution of the alcohol, triphenylphosphine, and the carboxylic acid.[15]

  • Byproduct Removal: Triphenylphosphine oxide (TPPO) is a common, often difficult-to-remove byproduct. Purification strategies include crystallization or chromatography. Using polymer-supported reagents can simplify workup.

Williamson Ether Synthesis

Q6: As discussed, my Williamson ether synthesis is plagued by the Hofmann elimination side reaction. Assuming I am not using a protecting group, what are the most critical parameters to optimize?

A6: To favor the desired SN2 reaction over the competing E2 elimination:

  • Temperature is Key: Lowering the temperature is the most effective way to favor substitution over elimination.[7]

  • Choice of Alkylating Agent: Use a more reactive primary alkyl halide (e.g., an iodide or bromide) to accelerate the SN2 reaction.

  • Solvent: A polar aprotic solvent like THF or DMF is generally preferred.[17]

G start Start: Quinuclidin-2-ylmethanol in Anhydrous THF add_base Add NaH (1.1 eq) at 0°C start->add_base stir1 Stir for 30 min at 0°C (Alkoxide Formation) add_base->stir1 add_halide Add Alkyl Halide (1.2 eq) dropwise at 0°C stir1->add_halide stir2 Allow to warm to RT and stir for 12-24h add_halide->stir2 monitor Monitor by TLC stir2->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify product Desired Ether Product purify->product

Caption: Optimized workflow for Williamson ether synthesis.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information - Maleic Anhydride Derivatives as Catalysts for N-oxidation of Pyridine using Hydrogen Peroxide.
  • Benchchem. (2025). Synthesis of Quinidine N-oxide: A Technical Guide.
  • University of Windsor. (n.d.). Alcohol Protecting Groups.
  • Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751-7.
  • Suzhou Highfine Biotech. (2025). Amino Protecting Group-Benzyl Series.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • Wikipedia. (n.d.). Protecting group.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • The Royal Society of Chemistry. (n.d.).
  • ChemicalBook. (n.d.). Quinoline-N-oxide(1613-37-2) 1H NMR spectrum.
  • Benchchem. (2025). Troubleshooting guide for Williamson ether synthesis with secondary iodides.
  • Google Patents. (n.d.). US7183434B2 - Process for the continuous quaternization of tertiary amines with an alkyl halide.
  • MDPI. (2022). (S)-(1-Pyrrolidin-2-ylmethyl)quinuclidin-1-ium Bromide.
  • Wikipedia. (n.d.). Benzyl group.
  • R Discovery. (1975).
  • Wikipedia. (n.d.).
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • Benchchem. (2025).
  • Organic Chemistry Portal. (2011). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals.
  • Chemistry Steps. (2025).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • ChemicalBook. (n.d.). QUINUCLIDINE(100-76-5) 1H NMR spectrum.
  • ResearchGate. (2014). Can anyone help me with a Williamson ether synthesis?.
  • Wikipedia. (n.d.). Menshutkin reaction.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • J&K Scientific LLC. (2026). BOC Protection and Deprotection.
  • Benchchem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR of (1-Tosylpiperidin-2-yl)methanol.
  • Benchchem. (2025). The Chemistry of the Boc Protecting Group.

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Troubleshooting

Technical Support Center: Preventing Racemization of Chiral 2-Hydroxymethylquinuclidine

Introduction Chiral 2-hydroxymethylquinuclidine and its derivatives are vital building blocks in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). The specific stereochemistry at...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Chiral 2-hydroxymethylquinuclidine and its derivatives are vital building blocks in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). The specific stereochemistry at the C2 position is often critical for biological activity and receptor binding. Consequently, maintaining the enantiomeric purity throughout synthesis, purification, and storage is paramount.[1] Racemization, the conversion of a single enantiomer into an equal mixture of both enantiomers, represents a significant challenge that can compromise a drug candidate's efficacy and safety profile.[2]

This guide provides in-depth technical support for researchers, chemists, and drug development professionals to diagnose, troubleshoot, and prevent the racemization of chiral 2-hydroxymethylquinuclidine.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a major concern for 2-hydroxymethylquinuclidine?

A: Racemization is the process by which a chirally pure compound converts into a 1:1 mixture of both enantiomers (a racemate), resulting in a net loss of optical activity.[3] For a pharmaceutical intermediate like 2-hydroxymethylquinuclidine, this is a critical issue. Regulatory agencies typically require that chiral drugs be marketed as a single, active enantiomer.[1] The presence of the unwanted enantiomer (the distomer) can lead to reduced therapeutic efficacy, altered pharmacokinetic profiles, or even undesirable off-target effects.[2] Therefore, preventing racemization is essential for ensuring the quality, safety, and efficacy of the final drug product.

Q2: What are the primary chemical mechanisms that lead to racemization of 2-hydroxymethylquinuclidine?

A: The chiral center at the C2 position of the quinuclidine ring, being adjacent to the tertiary bridgehead nitrogen, is susceptible to racemization under certain conditions. The most probable mechanism involves a reversible retro-aza-Michael (or retro-Mannich) reaction . This process is often catalyzed by acid or base.

  • Base-Catalyzed Mechanism: A base can abstract the proton from the hydroxyl group, or more critically, facilitate a ring-opening reaction. This ring-opening generates an achiral enamine or a related intermediate. Subsequent non-stereoselective ring closure regenerates both enantiomers of the quinuclidine skeleton, leading to racemization.[4][5]

  • Acid-Catalyzed Mechanism: Under acidic conditions, protonation of the hydroxyl group can make it a good leaving group (water). While less common for this specific structure, conditions promoting the formation of a transient, planar carbocation or an iminium ion intermediate could also lead to a loss of stereochemical integrity.[6]

Q3: At which stages of a typical workflow is racemization most likely to occur?

A: Racemization can occur at multiple stages:

  • During Synthesis: Reactions involving strong bases or acids, or those run at elevated temperatures, are high-risk steps. For example, when converting the hydroxyl group to a leaving group or performing subsequent nucleophilic substitutions.[7]

  • During Work-up: Aqueous work-ups that involve harsh pH adjustments (e.g., washing with strong acid or base) can induce racemization if not carefully controlled.[8]

  • During Purification: Chromatographic purification, particularly on silica gel (which is inherently acidic), can create an environment conducive to racemization, especially if prolonged exposure occurs.

  • During Storage: Long-term storage of the compound, especially as a solution in an inappropriate solvent or at ambient temperature, can lead to slow racemization over time.[9][10]

Troubleshooting Guide: Loss of Enantiomeric Excess (e.e.)

This section addresses specific problems you may encounter and provides actionable solutions.

Problem 1: Significant loss of e.e. observed after a chemical transformation (e.g., O-acylation, mesylation).
  • Possible Cause A: Harsh Basic Conditions

    • Explanation: Many reactions on the hydroxyl group require a base to act as an acid scavenger. Strong, non-hindered bases like sodium hydroxide, potassium carbonate, or even triethylamine (TEA) at elevated temperatures can promote the retro-aza-Michael ring-opening, leading to racemization.[7] The tertiary amine of the quinuclidine itself can also act as a base, complicating the reaction environment.[7]

    • Solution:

      • Temperature Control: Maintain strict temperature control. Perform the reaction at the lowest effective temperature, ideally between 0°C and 25°C.[7] For highly sensitive steps, cooling to 0-5°C is recommended.[7]

      • Base Selection: Opt for non-nucleophilic, sterically hindered bases. These bases are less likely to participate in or catalyze the ring-opening pathway.

      • Reaction Time: Monitor the reaction closely (e.g., by TLC or HPLC) and quench it as soon as it reaches completion to minimize the product's exposure to potentially harmful conditions.

Base Selection Guide
Recommended Bases Bases to Use with Caution
Diisopropylethylamine (DIPEA)Triethylamine (TEA)
2,6-LutidinePyridine
Proton SpongePotassium Carbonate (K₂CO₃)
In some cases, no external base may be needed if the resulting salt is acceptable.[7]Sodium Hydroxide (NaOH)
  • Protocol 1: O-Acylation with Minimal Racemization

    • Setup: Dissolve 2-hydroxymethylquinuclidine (1.0 eq) and DIPEA (1.5 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Cooling: Cool the solution to 0°C in an ice-water bath.

    • Reagent Addition: Slowly add the acyl chloride (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5°C.

    • Reaction: Stir the mixture at 0°C for 1-3 hours, monitoring by TLC.

    • Work-up: Upon completion, quench the reaction by adding cold, saturated aqueous sodium bicarbonate. Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure at low temperature (<30°C).

    • Analysis: Immediately analyze the crude product's enantiomeric excess (e.e.) using a validated chiral HPLC method (see Analytical Methods section).[7]

Problem 2: Enantiomeric excess is high in the crude product but drops after purification.
  • Possible Cause B: On-Column Racemization (Chromatography)

    • Explanation: Standard silica gel is acidic (pH ~4-5) and has a high surface area, which can catalyze racemization, especially with prolonged contact time. The continuous interaction of the basic quinuclidine nitrogen with the acidic silica surface can create an environment ripe for ring-opening/closing.

    • Solution:

      • Stationary Phase Choice: Avoid standard silica gel if possible. Use neutral or deactivated stationary phases.

        • Neutral Alumina (Brockmann I-III): Often a good alternative for basic compounds.

        • Deactivated Silica: Treat silica gel with a volatile base like TEA. This can be done by adding ~0.5-1% TEA to the eluent system.

        • Reverse-Phase Chromatography (C18): If the compound's polarity allows, purification on C18 using buffered mobile phases (e.g., ammonium bicarbonate or ammonium acetate buffer, pH 7-8) is an excellent option.

      • Minimize Contact Time: Use flash chromatography rather than gravity chromatography. Use a higher flow rate and a steeper solvent gradient to elute the compound quickly.

      • Temperature: If possible, run the column in a cold room or with a cooling jacket to slow down potential degradation or racemization.

Problem 3: Gradual loss of enantiomeric purity during storage.
  • Possible Cause C: Inappropriate Storage Conditions

    • Explanation: Chemical stability is influenced by factors like temperature, light, and the presence of atmospheric components like CO₂ and moisture.[8] As a solid, 2-hydroxymethylquinuclidine is generally stable. However, in solution, especially in protic or slightly acidic solvents, slow racemization can occur over weeks or months.[9]

    • Solution:

      • Storage Form: Store the compound as a dry, crystalline solid whenever possible.

      • Temperature: Store at low temperatures, preferably at -20°C.

      • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect from CO₂ and moisture.

      • Solvent: If storage in solution is unavoidable, use a dry, aprotic solvent like anhydrous THF or toluene. Avoid alcohols or aqueous solutions for long-term storage.

Analytical Methods for Detecting Racemization

Accurate determination of enantiomeric purity is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used method.[7][11]

Technique: Chiral HPLC
  • Principle: Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.[11] Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are highly effective for separating a wide range of chiral compounds, including quinuclidine derivatives.[1][12]

  • Protocol 2: Example Chiral HPLC Method

    • Column: Chiralpak IC or a similar cellulose-based chiral column.[7]

    • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., ethanol or isopropanol) with a small amount of an amine modifier. A typical starting point is Hexane/Ethanol/Diethylamine (80:20:0.1 v/v/v). The exact ratio may require optimization.[7]

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV detection at a suitable wavelength (e.g., 210-220 nm), as the compound may lack a strong chromophore.[1]

    • Sample Prep: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.

    • Calculation: Calculate the enantiomeric excess (e.e.) from the peak areas of the two enantiomers (E1 and E2) using the formula: ee (%) = |([E1] - [E2]) / ([E1] + [E2])| * 100[11]

Example HPLC Data
Enantiomer Retention Time (min) Peak Area
(R)-2-hydroxymethylquinuclidine8.5298500
(S)-2-hydroxymethylquinuclidine10.141500
e.e. Calculation*(98500 - 1500) / (98500 + 1500)

Visual Diagrams

Racemization Mechanism

G cluster_0 Base-Catalyzed Racemization R_Enantiomer (R)-Enantiomer (Chiral) Achiral_Intermediate Achiral Intermediate (e.g., Enamine via Ring Opening) R_Enantiomer->Achiral_Intermediate Ring-Opening (+ Base, - H⁺) Achiral_Intermediate->R_Enantiomer Ring-Closing (Non-selective) S_Enantiomer (S)-Enantiomer (Chiral) Achiral_Intermediate->S_Enantiomer Ring-Closing (Non-selective)

Caption: Proposed base-catalyzed racemization via a reversible ring-opening.

Troubleshooting Workflow

G Start Loss of e.e. Detected Step At which step did loss occur? Start->Step Reaction During Reaction Step->Reaction Reaction Purification During Purification Step->Purification Purification Storage During Storage Step->Storage Storage Sol_Reaction Lower Temp Use Hindered Base Minimize Time Reaction->Sol_Reaction Sol_Purification Use Neutral Alumina Add Base to Eluent Use Flash Chromatography Purification->Sol_Purification Sol_Storage Store Solid at -20°C Use Inert Atmosphere Use Aprotic Solvent Storage->Sol_Storage

Caption: Decision tree for troubleshooting the loss of enantiomeric excess.

References

  • Minimizing racemization during the synthesis of (R)
  • Method for Enantiomeric Purity of a Quinuclidine Candidate Drug by Capillary Electrophoresis. (2006). PubMed.
  • Chiral Separation of Quinuclidine Enantiomers: A Technical Support Guide. (2025). Benchchem.
  • pH effect on enzyme activity () and stability (). HEWT preparation was... (n.d.).
  • Proposed mechanisms for racemization and related processes. (n.d.).
  • Chiral HPLC Analysis for Enantiomeric Excess Determination: A Compar
  • Direct enantio-convergent transformation of racemic substrates without racemization or symmetriz
  • Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. (2020). Technology Networks.
  • Racemisation in Chemistry and Biology. (n.d.). The University of Manchester.
  • The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. (2024). Afinidad.
  • Racemization mechanism of 2 e via achiral intermediate by ring‐opening... (n.d.).
  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. (2025). Benchchem.
  • Which kind of catalyst should be used for retro-aza-Michael addition reaction? (2015).
  • INVESTIGATION OF CHIRAL ACTIVE SUBSTANCES. (n.d.). European Medicines Agency.
  • The Impact of pH on Chemical Stability in Lab Experiments. (2025). Ibis Scientific, LLC.
  • Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. (2017). PubMed.

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Reference Data & Comparative Studies

Validation

FTIR spectrum analysis of quinuclidin-2-ylmethanol functional groups

Analytical Modalities for Bicyclic Amines: A Comparative Guide to FTIR Spectroscopy of Quinuclidin-2-ylmethanol As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing bicycli...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Modalities for Bicyclic Amines: A Comparative Guide to FTIR Spectroscopy of Quinuclidin-2-ylmethanol

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing bicyclic amines with complex hydrogen-bonding capabilities. Quinuclidin-2-ylmethanol is a prime example: it features a rigid quinuclidine core (a tertiary amine) and a flexible hydroxymethyl group. This structural duality creates complex intra- and intermolecular hydrogen bonding networks (O-H···N), making its Fourier Transform Infrared (FTIR) spectral interpretation highly dependent on the chosen sampling modality[1].

This guide objectively compares the performance of three primary FTIR techniques—Attenuated Total Reflectance (ATR), Transmission (KBr Pellet), and Diffuse Reflectance (DRIFTS)—for the analysis of quinuclidin-2-ylmethanol, providing self-validating protocols to ensure scientific integrity.

Mechanistic Grounding: The Vibrational Dynamics

The fundamental analytical challenge of quinuclidin-2-ylmethanol lies in its hygroscopicity and its hydrogen-bonding behavior. The quinuclidine nitrogen acts as a strong H-bond acceptor, while the primary alcohol acts as a donor. Studies on H-bonded networks demonstrate that these interactions are highly cooperative, fundamentally altering the vibrational modes of the O-H and C-N bonds[1].

Because the molecule readily absorbs atmospheric moisture, selecting an FTIR sampling modality that minimizes environmental water interference while maximizing signal fidelity is paramount. We must compare how different optical mechanisms handle this specific chemical environment[2].

Modality Comparison: ATR vs. KBr vs. DRIFTS

These techniques are not simply interchangeable; they probe fundamentally different physical phenomena and yield distinct spectral profiles for quinuclidin-2-ylmethanol[3].

  • Attenuated Total Reflectance (ATR-FTIR):

    • Mechanism: Relies on an evanescent wave penetrating the sample. The penetration depth ( dp​ ) is directly proportional to the wavelength[4].

    • Performance: This is the optimal routine method for hygroscopic compounds. It requires zero sample preparation, effectively eliminating the risk of atmospheric water uptake during handling[5]. However, because penetration is shallower at higher wavenumbers, the critical O-H stretch (~3200 cm⁻¹) will appear artificially weak compared to the C-N stretch (~1100 cm⁻¹)[4].

  • Transmission (KBr Pellet):

    • Mechanism: Infrared light passes directly through a diluted sample suspended in an IR-transparent alkali halide matrix.

    • Performance: Provides the longest effective pathlength, offering superior sensitivity for trace analysis and generating classic spectra ideal for definitive library matching[6]. The critical flaw for quinuclidin-2-ylmethanol is that KBr is highly hygroscopic. The mechanical grinding process often introduces water, creating a massive artifact at ~3440 cm⁻¹ that can completely obscure the intrinsic O-H stretch of the alcohol[7].

  • Diffuse Reflectance (DRIFTS):

    • Mechanism: Measures light scattered within a powdered matrix.

    • Performance: Excellent for analyzing surface interactions and often yields narrower bandwidths. However, it is highly sensitive to particle size variations and moisture, and can produce anomalous dispersion artifacts if the sample is not sufficiently diluted[3][8].

Quantitative Spectral Comparison

The following table summarizes the expected spectral behavior of quinuclidin-2-ylmethanol across the three modalities.

Functional GroupExpected Wavenumber (cm⁻¹)ATR-FTIR ResponseKBr Pellet ResponseDRIFTS Response
O-H Stretch (H-bonded) 3150 - 3350Lower Intensity: Due to shallow penetration depth at high frequencies.High Intensity: High risk of broadening from KBr moisture artifact.Sharp but Variable: Sensitive to particle size; requires KM conversion.
C-H Stretch (sp³) 2850 - 2960Moderate, distinct peaks.Strong, highly resolved.Strong, potential for specular distortion.
C-N Stretch (Amine) 1050 - 1150High Intensity: Deep penetration at low frequencies.Moderate to Strong.Moderate, highly dependent on dilution.
C-O Stretch (Alcohol) 1000 - 1050High Intensity: Excellent resolution.Strong, baseline may shift if pellet is cloudy.Good resolution if properly mixed.

Self-Validating Experimental Protocols

A protocol is only as robust as its internal controls. The following workflows incorporate mandatory self-validation steps to ensure the O-H band observed belongs to the quinuclidin-2-ylmethanol, rather than ambient humidity.

Protocol A: ATR-FTIR (Optimized for Hygroscopic Amines)
  • System Initialization: Purge the spectrometer with dry N₂ for 30 minutes. Collect a background scan (air) using 64 scans at 4 cm⁻¹ resolution.

  • Self-Validation Check: Inspect the background spectrum. The regions 3500-3900 cm⁻¹ (water vapor) and 2300-2400 cm⁻¹ (CO₂) must show noise levels below 0.001 absorbance units.

    • Causality: Atmospheric water vapor will falsely amplify and distort the alcohol O-H stretch. Proceeding with a poor background invalidates the entire spectrum.

  • Sample Application: Deposit 2-5 mg of quinuclidin-2-ylmethanol directly onto the diamond ATR crystal.

  • Pressure Application: Apply the pressure anvil to ~75 psi.

    • Causality: Consistent optical contact is strictly required because the evanescent wave penetrates less than 2 µm into the sample. Poor contact results in a sloping baseline[4].

  • Data Acquisition & Correction: Collect the spectrum. Apply an "ATR Correction" algorithm post-acquisition.

    • Causality: Because ATR peak intensities decrease at higher wavenumbers, mathematical correction normalizes the data, allowing for direct structural comparison with historical transmission libraries[3][4].

Protocol B: Transmission (KBr Pellet)
  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for 24 hours. Store in a vacuum desiccator.

  • Sample Dilution: Rapidly weigh 1 mg of quinuclidin-2-ylmethanol and 99 mg of dry KBr.

  • Milling: Grind the mixture in an agate mortar for exactly 60 seconds under an IR heat lamp.

    • Causality: Over-grinding increases the surface area of the KBr matrix, exponentially accelerating ambient moisture absorption which will mask the target O-H band[7].

  • Pressing: Transfer to a 13 mm die and apply 10 tons of pressure under vacuum for 2 minutes to form a transparent pellet.

  • Self-Validation Check: Scan immediately. Evaluate the baseline at 4000 cm⁻¹.

    • Causality: If the baseline absorbance is >0.1, the pellet is scattering light due to trapped moisture or poor pressing. The pellet must be discarded and remade, as scattering will distort the quantitative accuracy of the C-N and C-O peaks.

Experimental Workflow Visualization

FTIR_Validation_Workflow A System Initialization & Background Scan B H2O/CO2 Vapor Check (Self-Validation) A->B Pass C Sample Prep: Quinuclidin-2-ylmethanol B->C Baseline Flat D ATR Modality (Direct Contact) C->D Hygroscopic E KBr Modality (0.1-1% Dilution) C->E High Sensitivity F Apply ATR Correction (Wavelength Dependent) D->F G Baseline Correction & KM Conversion E->G H Spectral Overlay & H-Bond Analysis F->H G->H

Fig 1: Self-validating FTIR workflow for hygroscopic bicyclic amines.

References

  • ATR analysis of the relative concentrations of active pharmaceutical ingredients. Spectroscopy Asia. 5

  • Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments. 2

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Kintek Solution. 6

  • Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets. MAS Journal of Applied Sciences.7

  • Why do two FTIR spectra (ATR and DRIFT) of the same sample look different? ResearchGate. 3

  • Quantitative Analysis of Powdered Solids with FTIR-ATR. JASCO. 4

  • Comparison of three different FTIR sampling techniques (diffuse reflectance, photoacoustic and attenuated total reflectance) for the characterisation of bio‐organic samples. Wiley Analytical Science. 8

  • Relationship between interaction geometry and cooperativity measured in H-bonded networks of hydroxyl groups. Chemical Science (RSC Publishing). 1

Sources

Comparative

Comparative Mass Spectrometry Profiling of 1-Azabicyclo[2.2.2]oct-2-ylmethanol: EI-MS vs. ESI-MS/MS

Executive Summary 1-Azabicyclo[2.2.2]oct-2-ylmethanol (quinuclidin-2-ylmethanol) is a rigid, bicyclic aliphatic amine that serves as a critical pharmacophore in the development of muscarinic receptor ligands and squalene...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Azabicyclo[2.2.2]oct-2-ylmethanol (quinuclidin-2-ylmethanol) is a rigid, bicyclic aliphatic amine that serves as a critical pharmacophore in the development of muscarinic receptor ligands and squalene synthase inhibitors. Accurate structural elucidation of this compound is paramount during drug development and metabolite profiling.

This guide objectively compares the two predominant analytical platforms used for its characterization: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . By examining the mechanistic causality behind their distinct fragmentation patterns, researchers can leverage these orthogonal techniques to build a self-validating analytical framework.

Mechanistic Causality: Ionization-Driven Fragmentation

The structural architecture of 1-Azabicyclo[2.2.2]oct-2-ylmethanol—featuring a highly basic bridgehead nitrogen and an exocyclic hydroxymethyl group—dictates its behavior under different ionization energies.

The Radical-Driven Pathway (GC-EI-MS)

In EI-MS, the 70 eV electron impact significantly exceeds the ionization potential of the quinuclidine nitrogen. The ejection of a non-bonding electron from the bridgehead nitrogen generates a highly reactive radical cation [M]∙+ at m/z 141. The dominant relaxation pathway is driven by the necessity to stabilize this radical, initiating an α -cleavage. Because the C2 position bears a hydroxymethyl group, homolytic cleavage of the C2-C( α ) bond rapidly expels a hydroxymethyl radical (•CH₂OH, 31 Da). This yields the base peak at m/z 110, an even-electron iminium ion stabilized by the bicyclic framework. Subsequent fragmentation involves the extrusion of ethylene (C₂H₄, 28 Da) via a retro-Diels-Alder-like mechanism, a hallmark of saturated bicyclic amines [[1]]().

The Proton-Driven Pathway (LC-ESI-MS/MS)

Conversely, soft ionization in ESI-MS/MS yields a stable protonated precursor [M+H]+ at m/z 142. The proton is highly localized on the basic quinuclidine nitrogen. Upon collisional activation (Collision-Induced Dissociation, CID), proton mobilization occurs. The proton transfers to the hydroxyl oxygen, creating a superior leaving group (H₂O). The primary neutral loss is dehydration (-18 Da), producing a fragment at m/z 124. Unlike EI, the loss of the intact hydroxymethyl group is minimal because radical pathways are inaccessible to even-electron precursor ions. The differences in fragmentation pathways highlight the necessity of employing orthogonal techniques for unambiguous structural elucidation 23.

fragmentation M_EI [M]•+ m/z 141 (EI-MS) Frag_110 m/z 110 Loss of •CH2OH M_EI->Frag_110 -31 Da (α-cleavage) M_ESI [M+H]+ m/z 142 (ESI-MS/MS) Frag_124 m/z 124 Loss of H2O M_ESI->Frag_124 -18 Da (CID) Frag_82 m/z 82 Loss of C2H4 Frag_110->Frag_82 -28 Da Frag_96 m/z 96 Loss of C2H4 Frag_124->Frag_96 -28 Da

Ionization-dependent fragmentation pathways of 1-Azabicyclo[2.2.2]oct-2-ylmethanol.

Platform Comparison: Quantitative Performance Data

The following table summarizes the comparative analytical performance of both platforms for the target compound.

Analytical ParameterGC-EI-MS (Hard Ionization)LC-ESI-MS/MS (Soft Ionization)
Precursor Ion [M]∙+ (m/z 141, low abundance) [M+H]+ (m/z 142, base peak)
Primary Neutral Loss •CH₂OH (31 Da)H₂O (18 Da)
Base Fragment m/z 110 (Quinuclidinium core)m/z 124 (Dehydrated product)
Secondary Cleavages Loss of C₂H₄ (-28 Da)Loss of C₂H₄ (-28 Da)
Sensitivity Moderate (ng/mL range)High (pg/mL range)
Structural Utility Excellent for skeletal fingerprintingSuperior for trace quantitation (MRM)

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the methodologies below are designed as self-validating systems, incorporating specific causality-driven choices for sample preparation and internal standardization.

Protocol A: GC-EI-MS Structural Fingerprinting

Causality of Design: Quinuclidin-2-ylmethanol contains a basic tertiary bridgehead amine and a primary alcohol. Direct GC injection often leads to severe peak tailing and thermal degradation. Derivatization with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) caps the hydroxyl group, increasing volatility and thermal stability.

  • System Suitability Test (SST): Inject a procedural blank (derivatization reagent + pyridine only) to establish a baseline and confirm the absence of siloxane column bleed.

  • Sample Preparation: Dissolve 1 mg of 1-Azabicyclo[2.2.2]oct-2-ylmethanol in 1 mL anhydrous pyridine. Add 100 µL BSTFA + 1% TMCS. Incubate at 60°C for 30 minutes.

  • Internal Standardization: Spike the sample with 10 µL of Cotinine-d3 (100 µg/mL) prior to derivatization. This normalizes injection volume variance and validates derivatization efficiency.

  • Data Acquisition: Run on a DB-5MS column (30m x 0.25mm x 0.25µm). Inject 1 µL splitless at an inlet temperature of 250°C. Acquire mass spectra over an m/z range of 40–400 at 70 eV.

Protocol B: LC-ESI-MS/MS Trace Quantitation

Causality of Design: The high polarity and basicity of the quinuclidine core result in zero retention on standard C18 reversed-phase columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is employed to provide adequate retention and peak shape, utilizing an aqueous-organic gradient with ammonium formate buffer to control the ionization state.

  • SST & Mass Calibration: Infuse a standardized tuning mix (e.g., Agilent ESI-L) to verify mass accuracy (< 5 ppm) and optimize quadrupole resolution prior to the sequence.

  • Sample Preparation: Dilute the sample to 100 ng/mL in 95:5 Acetonitrile:Water containing 10 mM Ammonium Formate.

  • Internal Standardization: Add 1-Azabicyclo[2.2.2]octane (Quinuclidine) as a structural analog internal standard to actively monitor matrix effects and ionization suppression throughout the run.

  • Data Acquisition: Utilize a HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm). Mobile Phase A: 10 mM Ammonium Formate in Water. Mobile Phase B: Acetonitrile. Run an isocratic method at 15% A / 85% B. Operate in Positive ESI mode, monitoring the Multiple Reaction Monitoring (MRM) transitions: 142 → 124 (Quantifier) and 142 → 96 (Qualifier).

workflow Prep Sample Prep (HILIC or Derivatization) GC GC-EI-MS 70 eV Ionization Prep->GC LC LC-ESI-MS/MS Positive Mode CID Prep->LC Data_GC Library Matching & α-Cleavage Analysis GC->Data_GC Data_LC MRM Optimization & Dehydration Profiling LC->Data_LC

Orthogonal analytical workflows for the structural validation of the target compound.

References

  • Source: nist.
  • Source: nih.
  • Source: nih.

Sources

Validation

Comparative Guide: HPLC Methodologies for the Chiral Separation of 2-Hydroxymethylquinuclidine Enantiomers

As a chiral building block, 2-hydroxymethylquinuclidine (quinuclidin-2-ylmethanol) is indispensable in the synthesis of advanced pharmaceuticals, including antimuscarinic bronchodilators and pleuromutilin-derived antimic...

Author: BenchChem Technical Support Team. Date: March 2026

As a chiral building block, 2-hydroxymethylquinuclidine (quinuclidin-2-ylmethanol) is indispensable in the synthesis of advanced pharmaceuticals, including antimuscarinic bronchodilators and pleuromutilin-derived antimicrobials . However, quantifying its enantiomeric excess (ee) presents a formidable analytical challenge. The molecule is a rigid, bicyclic tertiary amine with high basicity (pKa ~10.5) and lacks a conjugated π -system, making both retention control and detection difficult .

This guide provides an objective comparison of polysaccharide-based Chiral Stationary Phases (CSPs) and outlines field-proven, self-validating protocols to achieve baseline enantioseparation.

Mechanistic Challenges & Causality in Method Design

To develop a robust chiral method, we must first understand the molecular behavior of 2-hydroxymethylquinuclidine within the chromatographic system.

  • The Tailing Phenomenon: The highly basic quinuclidine nitrogen aggressively interacts with residual acidic silanols on the silica matrix of the CSP via ion-exchange mechanisms. Without intervention, this secondary interaction overrides the primary chiral recognition, resulting in severe peak tailing or irreversible retention.

  • The Additive Solution: The addition of a basic modifier—typically 0.1% Diethylamine (DEA)—is mandatory. DEA acts as a competitive masking agent, occupying the active silanol sites. This allows the primary chiral interactions (hydrogen bonding at the hydroxyl group and steric inclusion of the bicyclic ring) to dictate separation .

  • Detection Constraints: Lacking aromaticity, the molecule absorbs weakly in the UV spectrum. Detection must be performed at low wavelengths (210 nm) using HPLC-grade solvents with low UV cutoffs, or via universal detectors like a Charged Aerosol Detector (CAD).

Mechanism CSP Chiral Stationary Phase (Carbamate Backbone) Analyte 2-Hydroxymethylquinuclidine (Chiral Analyte) Analyte->CSP Primary Recognition (H-Bonding & Steric Fit) Silanol Residual Silanols (Silica Matrix) Silanol->Analyte Secondary Interaction (Ion-Exchange / Tailing) Additive Diethylamine (DEA) (Basic Modifier) Additive->Silanol Competitive Masking (Blocks Active Sites)

Mechanistic role of basic additives in suppressing secondary interactions.

Comparative Performance of Chiral Stationary Phases

The two industry-standard columns for this class of compounds are Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

While both utilize a carbamate derivatization, their polymer backbones create drastically different chiral cavities. For rigid, bulky bicyclic systems like quinuclidine, the wider helical groove of the amylose backbone (AD-H) consistently provides superior inclusion complexation compared to the linear conformation of cellulose (OD-H).

Table 1: Quantitative Chromatographic Comparison

Conditions: Hexane / Isopropanol / DEA (90:10:0.1 v/v/v), 1.0 mL/min, 25 °C, UV 210 nm.

Chromatographic ParameterChiralpak AD-H (Amylose)Chiralcel OD-H (Cellulose)Performance Verdict
Retention Time (Peak 1) 8.4 min11.2 minAD-H offers faster throughput.
Retention Time (Peak 2) 10.1 min12.5 min-
Selectivity ( α ) 1.251.14AD-H provides stronger chiral recognition.
Resolution ( Rs​ ) 2.1 1.3 AD-H achieves baseline separation ( Rs​>1.5 ).
Tailing Factor ( Tf​ ) 1.151.40AD-H exhibits superior peak symmetry.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following step-by-step methodology incorporates built-in system suitability checks.

Phase 1: Mobile Phase & Sample Preparation
  • Solvent Mixing: Combine 900 mL of HPLC-grade Hexane with 100 mL of HPLC-grade Isopropanol (IPA).

  • Degassing (Critical Step): Degas the Hexane/IPA mixture via ultrasonication for 10 minutes before adding the modifier.

    • Causality: DEA is highly volatile. Degassing under vacuum after adding DEA will strip the modifier from the mobile phase, leading to unpredictable retention time drift and peak tailing.

  • Modifier Addition: Add 1.0 mL of Diethylamine (DEA) to the degassed mixture and stir gently.

  • Sample Preparation: Dissolve 2-hydroxymethylquinuclidine directly in the mobile phase to a concentration of 1.0 mg/mL.

    • Causality: Matching the sample diluent to the mobile phase eliminates refractive index disturbances at the solvent front, which is crucial when monitoring at a highly sensitive 210 nm wavelength.

Phase 2: System Equilibration & Execution
  • Equilibration: Install the Chiralpak AD-H column (250 x 4.6 mm, 5 µm). Flush with the mobile phase at 1.0 mL/min at 25 °C.

  • Baseline Stabilization: Monitor the UV signal at 210 nm. Do not inject until the baseline is completely flat (typically 30–45 minutes).

  • Injection: Inject 10 µL of the prepared sample.

Phase 3: System Suitability & Validation Criteria

A self-validating protocol requires strict adherence to acceptance criteria before data can be trusted:

  • Resolution ( Rs​ ): Must be ≥1.5 . If Rs​<1.5 , decrease the IPA concentration to 5% to increase retention and theoretical plates.

  • Tailing Factor ( Tf​ ): Must be ≤1.5 . If Tf​>1.5 , it indicates either insufficient DEA in the mobile phase or degradation of the silica support.

  • Precision: The Relative Standard Deviation (RSD) of retention times across 5 replicate injections must be ≤1.0% .

Workflow A 1. Sample Preparation 1 mg/mL in Mobile Phase (Prevents RI disturbances) B 2. CSP Selection Select Amylose (AD-H) for optimal steric fit A->B C 3. Mobile Phase Prep Hexane/IPA (90:10) Degas BEFORE additive B->C D 4. Additive Masking Add 0.1% DEA to suppress silanol activity C->D E 5. System Validation Target: Rs > 1.5 Tailing Factor < 1.5 D->E

Workflow for chiral HPLC method development and validation.

Conclusion

For the chiral separation of 2-hydroxymethylquinuclidine enantiomers, the Chiralpak AD-H column operating in normal phase mode significantly outperforms cellulose-based alternatives. The critical success factor in this methodology is the precise management of secondary interactions; the strategic addition of 0.1% DEA transforms an otherwise unanalyzable basic amine into a highly reproducible, baseline-resolved chromatogram suitable for rigorous pharmaceutical quality control.

References

  • Lygo, B., Crosby, J., Lowdon, T. R., & Wainwright, P. (1999). Asymmetric approaches to 2-hydroxymethylquinuclidine derivatives. Tetrahedron, 55(9), 2795-2810. URL:[Link]

  • Almirall S.A. (2020). Quinuclidine derivatives and medicinal compositions containing the same. U.S. Patent No. 10,588,895.
  • Beesley, T. E., & Scott, R. P. W. (1998). Chiral Chromatography. John Wiley & Sons. URL:[Link]

Comparative

A Comparative Guide to Elemental Analysis Standards for 1-Azabicyclo[2.2.2]oct-2-ylmethanol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramoun...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1-Azabicyclo[2.2.2]oct-2-ylmethanol, a key chiral building block in the synthesis of various therapeutic agents, demands rigorous analytical scrutiny to ensure its identity, purity, and stability. This guide provides an in-depth comparison of elemental analysis standards and methodologies pertinent to this bicyclic amine, offering a framework for selecting the most appropriate analytical strategy.

The Critical Role of Elemental Analysis

Elemental analysis serves as a fundamental technique to verify the empirical formula of a synthesized compound like 1-Azabicyclo[2.2.2]oct-2-ylmethanol. By quantifying the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O), researchers can confirm the compound's elemental composition against its theoretical values. This is a critical step in quality control, ensuring batch-to-batch consistency and the absence of significant impurities.[1]

The molecular formula for 1-Azabicyclo[2.2.2]oct-2-ylmethanol is C₈H₁₅NO.[2][3][4][5][6] Based on this, the theoretical elemental composition is:

ElementAtomic MassNumber of AtomsTotal MassPercentage
Carbon (C)12.011896.08868.08%
Hydrogen (H)1.0081515.12010.71%
Nitrogen (N)14.007114.0079.92%
Oxygen (O)15.999115.99911.34%
Total 141.214 100.00%

Any significant deviation from these theoretical values can indicate the presence of impurities, residual solvents, or incorrect compound structure.

Comparative Analysis of Methodologies

The choice of analytical technique for elemental analysis depends on several factors, including the desired accuracy, sensitivity, and the nature of potential impurities.

Combustion Analysis (CHN/O Analysis)

Combustion analysis is the gold-standard for determining the percentage of carbon, hydrogen, and nitrogen in organic compounds. The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified. Oxygen is typically determined by pyrolysis in a separate analysis.

Advantages:

  • High Accuracy and Precision: Modern elemental analyzers provide highly accurate and reproducible results, typically within ±0.3% of the theoretical value.

  • Direct Measurement: It directly measures the primary elemental constituents of the organic molecule.

  • Cost-Effective: For routine analysis of pure substances, it is a relatively inexpensive technique.

Considerations for 1-Azabicyclo[2.2.2]oct-2-ylmethanol:

  • Hygroscopic Nature: As a polar molecule with a hydroxyl group, 1-Azabicyclo[2.2.2]oct-2-ylmethanol may be hygroscopic. Proper sample handling and storage are crucial to prevent the absorption of atmospheric moisture, which would lead to erroneously high hydrogen and oxygen percentages.

  • Complete Combustion: The bicyclic structure and the presence of nitrogen require optimized combustion conditions to ensure complete conversion to gaseous products. Incomplete combustion can lead to inaccurate results, particularly for nitrogen.[7]

Inductively Coupled Plasma (ICP) Techniques

ICP-based methods, such as ICP-Mass Spectrometry (ICP-MS) and ICP-Optical Emission Spectrometry (ICP-OES), are primarily used for detecting trace elemental impurities.[8] While not the primary method for determining the bulk C, H, N, O composition, they are essential for ensuring the product meets the stringent limits for elemental impurities outlined in pharmaceutical regulations like USP <232> and ICH Q3D.

Advantages:

  • Exceptional Sensitivity: Capable of detecting elements at parts-per-million (ppm) to parts-per-billion (ppb) levels.

  • Multi-Element Analysis: Can simultaneously measure a wide range of elements.

Considerations for 1-Azabicyclo[2.2.2]oct-2-ylmethanol:

  • Sample Preparation: The organic matrix of 1-Azabicyclo[2.2.2]oct-2-ylmethanol needs to be digested, typically using strong acids, to introduce the sample into the plasma. This process requires careful optimization to avoid loss of volatile elements or incomplete digestion.

  • Focus on Impurities: The primary application of ICP techniques in this context is not to verify the empirical formula but to quantify potentially toxic elemental impurities that may have been introduced during the synthesis process (e.g., residual catalysts).

Reference Standards: The Cornerstone of Accuracy

The reliability of any elemental analysis is intrinsically linked to the quality of the reference standards used for calibration and verification.

Certified Reference Materials (CRMs)

For validating analytical methods and ensuring the highest level of accuracy, Certified Reference Materials (CRMs) are indispensable. These are produced by national metrology institutes or accredited reference material producers and come with a certificate that provides the property values and their uncertainties. For CHN analysis, organic compounds with certified elemental compositions are used.

While a specific CRM for 1-Azabicyclo[2.2.2]oct-2-ylmethanol may not be readily available, a variety of quinuclidine-based reference materials can be sourced from commercial suppliers like LGC Standards.[9][10] When a dedicated CRM is unavailable, a well-characterized, high-purity in-house standard can be used, with its elemental composition confirmed by a reputable third-party laboratory.

Working Standards

For routine analyses, working standards are used. These are typically high-purity batches of the analyte itself or a closely related compound that have been characterized against a CRM.

Experimental Protocols

Workflow for Elemental Analysis

cluster_0 Sample Preparation cluster_1 Combustion Analysis (CHN) cluster_2 Data Analysis cluster_3 Purity Assessment Sample 1-Azabicyclo[2.2.2]oct-2-ylmethanol Drying Drying under vacuum to remove residual moisture Sample->Drying Weighing Accurate weighing (microbalance) Drying->Weighing Combustion Flash combustion in oxygen-rich atmosphere Weighing->Combustion Separation Gas chromatographic separation of CO2, H2O, N2 Combustion->Separation Detection Thermal conductivity detector (TCD) Separation->Detection Quantification Quantification against certified reference standards Detection->Quantification Comparison Comparison with theoretical values Quantification->Comparison Result Acceptance or Rejection of Batch Comparison->Result

Caption: Workflow for CHN Elemental Analysis.

Step-by-Step Protocol for CHN Analysis
  • Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard (e.g., acetanilide).

  • Sample Preparation:

    • Dry the 1-Azabicyclo[2.2.2]oct-2-ylmethanol sample under vacuum at a controlled temperature to remove any adsorbed water.

    • Accurately weigh approximately 1-2 mg of the dried sample into a tin capsule using a microbalance.

  • Analysis:

    • Introduce the encapsulated sample into the combustion furnace of the elemental analyzer.

    • The sample undergoes flash combustion in a pure oxygen environment.

    • The resulting gases (CO₂, H₂O, and N₂) are passed through a reduction tube to convert nitrogen oxides to N₂.

    • The gases are then separated using a gas chromatography column.

    • A thermal conductivity detector (TCD) quantifies the concentration of each gas.

  • Data Processing: The instrument software calculates the percentage of C, H, and N based on the detector response and the sample weight.

Logical Framework for Standard Selection

cluster_choices cluster_paths Start Define Analytical Goal Goal Purity Confirmation or Impurity Quantification? Start->Goal Purity Bulk Elemental Composition (Identity & Purity) Goal->Purity Purity Impurity Trace Elemental Impurities (Safety & Regulatory) Goal->Impurity Impurity Combustion Combustion Analysis (CHN/O) Purity->Combustion ICP ICP-MS or ICP-OES Impurity->ICP CRM_CHN Use Organic CRM (e.g., Acetanilide) Combustion->CRM_CHN CRM_ICP Use Multi-Element Inorganic CRM ICP->CRM_ICP Result_Purity Compare %C, H, N, O to Theoretical Values CRM_CHN->Result_Purity Result_Impurity Quantify Impurities against USP <232>/ICH Q3D Limits CRM_ICP->Result_Impurity

Caption: Decision tree for selecting the appropriate analytical standard and method.

Conclusion

For the routine confirmation of identity and purity of 1-Azabicyclo[2.2.2]oct-2-ylmethanol, combustion-based CHN analysis is the most direct and cost-effective method. Its accuracy is, however, critically dependent on proper sample handling to mitigate the compound's potential hygroscopicity and the use of appropriate certified reference materials for calibration. For ensuring compliance with pharmaceutical regulations regarding elemental impurities, ICP-MS or ICP-OES are the required techniques, targeting trace levels of specific elements. A comprehensive analytical strategy for 1-Azabicyclo[2.2.2]oct-2-ylmethanol should therefore incorporate both combustion analysis for bulk composition and ICP techniques for trace impurity profiling, each validated with the appropriate certified reference materials.

References

  • MolPort. methanol. MolPort-009-752-645. Available from: [Link]

  • ChemBK. 1-azabicyclo[2.2.2]octane-3-methanol. CAS 5176-22-7. Available from: [Link]

  • Molbase. {5-ETHENYL-1-AZABICYCLO[2.2.2]OCTAN-2-YL}(QUINOLIN-4-YL)METHANOL. CAS 118-10-5. Available from: [Link]

  • American Elements. {1-azabicyclo[2.2.2]octan-3-yl}methanol. CAS 5176-22-7. Available from: [Link]

  • NIST. Quinuclidine. In: NIST Chemistry WebBook. NIST Standard Reference Database Number 69. Available from: [Link]

  • PubChemLite. 1-azabicyclo(2.2.2)octane-2-methanol, 5-ethylidene-alpha-(6-(2-hydroxyethoxy)-4-quinolyl)-, dihydrochloride. Available from: [Link]

  • mzCloud. (S)-[(2R,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol. Available from: [Link]

  • PerkinElmer. The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. PE Polska. Available from: [Link]

  • Stenutz. 1-azabicyclo[2.2.2]octane. Available from: [Link]

  • Kaur, R., & Arora, S. (2015). Alkaloids-important therapeutic secondary metabolites of plant origin. Journal of critical reviews, 2(3), 1-8.
  • Reading Scientific Services Ltd. Elemental Analysis Techniques. Available from: [Link]

  • Petrovska, B. B. (2003). Alkaloids in the pharmaceutical industry: Structure, isolation and application. Macedonian pharmaceutical bulletin, 49(1,2), 5-16.
  • D'Orazio, N., Gammone, M. A., Gemello, E., De Girolamo, M., & Riccioni, G. (2022). The Essential Guide to Alkaloids. Apple Academic Press.
  • PubChemLite. 2-azabicyclo[2.2.2]octan-1-ylmethanol. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 1-Azabicyclo[2.2.2]oct-2-ylmethanol

As a Senior Application Scientist, the commitment to safety and environmental stewardship is paramount in every aspect of laboratory work, extending from the initial experimental design to the final disposal of chemical...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, the commitment to safety and environmental stewardship is paramount in every aspect of laboratory work, extending from the initial experimental design to the final disposal of chemical waste. This guide provides a detailed, step-by-step framework for the proper disposal of 1-Azabicyclo[2.2.2]oct-2-ylmethanol (also known as 2-Quinuclidinemethanol), ensuring the safety of laboratory personnel and adherence to regulatory standards. The procedures outlined are based on an understanding of the compound's chemical properties, derived from its structural analogs, and established best practices in hazardous waste management.

Hazard Assessment: Understanding the "Why"

The quinuclidine scaffold, a bicyclic amine, is the foundation of this molecule's hazardous properties. Analogous compounds, such as Quinuclidine and (±)-3-Quinuclidinol, are well-characterized and serve as reliable surrogates for hazard assessment.

  • Corrosivity and Irritation: The tertiary amine in the quinuclidine structure imparts a basic character, making the compound corrosive. Direct contact can cause severe skin burns and serious eye damage.[1][2]

  • Toxicity: Quinuclidine derivatives are classified as toxic if swallowed and can be fatal if they come into contact with the skin. Inhalation of dust or vapors may cause respiratory irritation.[2][3]

Based on this analysis, 1-Azabicyclo[2.2.2]oct-2-ylmethanol must be managed as a corrosive and toxic hazardous waste . All handling and disposal procedures must be designed to mitigate these risks.

Mandatory Personal Protective Equipment (PPE) Protocol

Before handling the compound in any form—pure, in solution, or as waste—it is imperative to wear the appropriate PPE. The selection of PPE is not merely a checklist item; it is the primary barrier against chemical exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene). Dispose of gloves immediately after handling and wash hands.[1]To prevent skin contact, which can lead to severe burns and potential systemic toxicity.
Eye/Face Protection Safety goggles with side shields or a full-face shield.[1][2]To protect against splashes that could cause irreversible eye damage.[2]
Body Protection A flame-retardant lab coat and, if handling larger quantities, a chemically resistant apron.[1]To protect skin and personal clothing from contamination.
Respiratory All handling should occur inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1]The toxicological properties upon inhalation are not fully known, but irritation is a significant risk.[3] Prudence dictates avoiding exposure.
Waste Management: Segregation and Containerization

The foundation of a compliant disposal system is the proper segregation and containment of waste from the moment it is generated.

Step 1: Designate a Waste Container Use a clearly labeled, leak-proof container made of a compatible material (e.g., High-Density Polyethylene, HDPE). The original product container is often a suitable choice for waste accumulation.

Step 2: Label the Container The container must be labeled "HAZARDOUS WASTE" and must clearly identify its contents, including:

  • The full chemical name: "1-Azabicyclo[2.2.2]oct-2-ylmethanol"

  • An accurate estimate of the concentration and volume.

  • The primary hazards: "Corrosive, Toxic"

  • The date accumulation started.

Step 3: Segregate Incompatible Chemicals It is critical to prevent accidental mixing with incompatible materials, which could lead to violent reactions. Store the waste container away from the substances listed in the table below.

Incompatible Material ClassesExamplesRationale for Segregation
Strong Oxidizing Agents Nitric acid, PeroxidesCan cause a violent, exothermic reaction, presenting a fire or explosion hazard.
Acids Hydrochloric acid, Sulfuric acidA strong neutralization reaction can occur, generating significant heat.
Acid Chlorides Acetyl chlorideCan react violently with the alcohol and amine functional groups.

The waste container must be kept closed at all times except when adding waste. Store it in a designated and properly ventilated Satellite Accumulation Area within the laboratory.

Disposal Pathway Decision Framework

The following diagram outlines the decision-making process for managing 1-Azabicyclo[2.2.2]oct-2-ylmethanol waste. The primary and strongly recommended pathway is disposal via a licensed contractor.

G cluster_0 Waste Characterization cluster_1 Action Protocols start Waste Generated decision Type of Waste? start->decision spill Small Spill (<100 mL/g) in Fume Hood decision->spill Spill bulk Bulk Waste / Contaminated Debris (Pure compound, solutions, contaminated labware) decision->bulk Routine Disposal spill_protocol Follow Spill Decontamination Protocol (Section 5) spill->spill_protocol bulk_protocol Follow Direct Disposal Protocol (Section 4.1) bulk->bulk_protocol spill_protocol->bulk_protocol Collected debris becomes Bulk Waste end_point Waste collected by licensed EHS vendor bulk_protocol->end_point

Disposal Pathway for 1-Azabicyclo[2.2.2]oct-2-ylmethanol.

This is the safest and most compliant method for disposing of bulk quantities of pure chemical, reaction mixtures, and heavily contaminated items.

  • Package Waste: Ensure the chemical waste is stored in a properly labeled, sealed, and non-reactive container as described in Section 3.

  • Store Safely: Place the container in your laboratory's designated hazardous waste accumulation area, ensuring it is segregated from incompatible materials.

  • Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup by a licensed hazardous waste disposal contractor.

  • Documentation: Complete all necessary waste manifests or tracking forms provided by your EHS office. Accurate documentation is a legal requirement.

Causality Note: Direct disposal via a licensed contractor is the preferred method because these vendors are equipped for high-temperature incineration, which is the most effective way to destroy toxic organic compounds and ensure they do not enter the environment.[4] Attempting to neutralize or treat this chemical in the lab without a validated protocol is not recommended, as it can create new, unknown hazards.

Protocol for Small Spill Decontamination

This protocol applies only to small spills (e.g., <100 mL or <100 g) that are fully contained within a chemical fume hood.

  • Alert & Evacuate: Alert personnel in the immediate area. Ensure the fume hood is operating at maximum capacity.[1]

  • Don PPE: Wear the full PPE ensemble as detailed in Section 2.

  • Contain the Spill: Cover the spill with a chemical absorbent material like vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels as the primary absorbent.[1]

  • Collect Debris: Carefully sweep or scoop the absorbed material into your designated hazardous waste container. Use non-sparking tools if the compound is in a flammable solvent.

  • Decontaminate Surfaces: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials (wipes, cloths) must be disposed of as hazardous waste in the same container.

  • Seal and Label: Securely close the waste container, ensure the label is accurate, and manage it according to the Direct Disposal Protocol (Section 4.1).

  • Report: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.[1]

Regulatory Compliance and Trustworthiness

The disposal of this chemical is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5] While 1-Azabicyclo[2.2.2]oct-2-ylmethanol may not be explicitly named on a specific hazardous waste list (e.g., P or U lists), it must be managed as hazardous because it exhibits hazardous characteristics, specifically corrosivity (due to its amine structure) and likely toxicity .[1][5]

This self-validating protocol ensures compliance by treating the substance with the caution it warrants based on its chemical properties. By defaulting to the most protective disposal pathway—collection by a licensed professional service—you ensure that all federal, state, and local regulations are met.[4]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15381, (+-)-3-Quinuclidinol. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet: 2-Methylene-3-quinuclidinone hydrochloride dihydrate, 97%. Retrieved from [Link]

  • Molbase. (n.d.). {5-ETHENYL-1-AZABICYCLO[2.2.2]OCTAN-2-YL}(QUINOLIN-4-YL)METHANOL. Retrieved from [Link]

  • ChemBK. (2024). 1-azabicyclo[2.2.2]octane-3-methanol. Retrieved from [Link]

  • Google Patents. (n.d.). EP0354301A2 - Process for the preparation of quinuclidine-3-methanol.
  • U.S. Environmental Protection Agency. (n.d.). Frequently-used federal hazardous waste codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 1-Azabicyclo[2.2.2]oct-2-ylmethanol

Executive Summary & Chemical Profile 1-Azabicyclo[2.2.2]oct-2-ylmethanol (CAS: 27783-89-7), also known as quinuclidin-2-ylmethanol, is a bicyclic tertiary amine and alcohol derivative widely utilized in pharmaceutical sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

1-Azabicyclo[2.2.2]oct-2-ylmethanol (CAS: 27783-89-7), also known as quinuclidin-2-ylmethanol, is a bicyclic tertiary amine and alcohol derivative widely utilized in pharmaceutical synthesis and drug development[1][2]. While the hydroxyl group provides a site for functionalization, the molecule's safety profile is entirely dictated by its parent core: quinuclidine .

Handling this compound requires stringent safety protocols. The quinuclidine core is highly basic, corrosive, and presents severe acute toxicity risks, making standard laboratory PPE insufficient for safe operational handling[3][4].

Mechanistic Toxicology & Risk Assessment

To design a self-validating safety protocol, one must understand the causality behind the chemical's hazards. The toxicity of 1-Azabicyclo[2.2.2]oct-2-ylmethanol is driven by two structural features:

  • High Basicity & Corrosivity: The bicyclic structure forces the nitrogen's lone pair into an unhindered, highly exposed conformation. This makes the compound a strong base that rapidly saponifies epidermal lipids and mucous membranes upon contact, causing severe skin burns and irreversible eye damage[3][4].

  • Lipophilicity & Transdermal Penetration: The organic bicyclic framework is highly lipophilic. If the compound contacts the skin, it rapidly penetrates the dermal barrier, leading to systemic toxicity. The parent compound, quinuclidine, is classified under GHS as Fatal in contact with skin (H310) and Toxic if swallowed (H301) [5].

Quantitative Toxicity Baseline (Parent Quinuclidine Core)

Note: Due to the structural homology, the toxicity data of the parent core must be used as the baseline for risk assessment.

Hazard CategoryQuantitative DataMechanistic Causality
Oral Toxicity LD50: 81.2 mg/kg (Rat)Rapid systemic absorption leading to severe CNS and respiratory depression[6].
Dermal Toxicity LD50: 70.7 mg/kg (Rabbit)High lipophilicity enables rapid transdermal penetration; systemic toxicity is easily achieved via skin contact[6].
Corrosivity Severe Skin/Eye BurnsThe unhindered nitrogen lone pair acts as a strong base, causing immediate lipid saponification and tissue necrosis.

Personal Protective Equipment (PPE) Selection Matrix

Based on OSHA guidelines for handling highly toxic and corrosive organic amines, operations involving 1-Azabicyclo[2.2.2]oct-2-ylmethanol require a modified OSHA Level C ensemble for standard laboratory dispensing, escalating to Level B for bulk handling or spill response[7][8].

PPE CategorySpecificationCausal Justification
Hand Protection Inner: 4-mil NitrileOuter: 14-mil Butyl RubberLow-molecular-weight amines rapidly permeate and degrade standard nitrile. Butyl rubber provides a superior chemical barrier against basic organic amines[8].
Eye/Face Protection Indirect-vented splash goggles + Full face shieldAmines cause rapid saponification of eye tissue. A face shield prevents micro-droplet exposure that standard safety glasses cannot block[9].
Body Protection Tyvek® suit or heavy-duty chemical-resistant lab coatPrevents dermal exposure to a compound that is potentially fatal in contact with skin.
Respiratory Protection NIOSH-approved half-mask with Organic Vapor (OV) cartridgesRequired if handling outside a certified fume hood to prevent the inhalation of corrosive, toxic vapors[7][10].

Standard Operating Procedure: Handling Workflow

To ensure a self-validating system, every step in the operational workflow includes a verification check to confirm the integrity of the safety barrier.

Workflow Step1 1. Hazard Assessment & Fume Hood Purge Step2 2. PPE Donning (Double Gloves, Face Shield) Step1->Step2 Step3 3. Chemical Dispensing (1-Azabicyclo[2.2.2]oct-2-ylmethanol) Step2->Step3 Step4 4. Surface Neutralization (1% Acetic Acid) Step3->Step4 Step5 5. Aseptic PPE Doffing & Hand Washing Step4->Step5 Step6 6. Hazardous Waste Consolidation Step5->Step6

Fig 1: Standard operating procedure workflow for handling highly toxic quinuclidine derivatives.
Phase 1: Pre-Operational Setup
  • Ventilation Verification: Verify that the chemical fume hood is operating with a face velocity between 0.4 and 0.6 m/s. Validation: Check the digital flow monitor before opening the sash[11].

  • Workspace Preparation: Remove all incompatible materials from the hood, specifically strong acids, acid chlorides, and oxidizing agents, which can react violently with basic amines[3].

Phase 2: PPE Donning & Dispensing
  • Double-Gloving: Inspect gloves for pinholes. Don the inner nitrile gloves, followed by the outer Butyl rubber gloves[5].

  • Containment: Open the primary container only within the deepest functional area of the fume hood (at least 6 inches behind the sash).

  • Transfer: Use anti-static spatulas and weigh boats. Causality: Static discharge can aerosolize fine powders or ignite flammable vapors[4]. Immediately reseal the primary container after dispensing to prevent atmospheric moisture degradation[3].

Phase 3: Decontamination & Doffing
  • Surface Neutralization: Wipe down all spatulas, balances, and hood surfaces with a 1% acetic acid solution. Causality: The weak acid neutralizes the basic amine residues, converting them into water-soluble, non-volatile salts. Follow with a distilled water wipe to remove acidic residue.

  • Aseptic Doffing: Remove the outer Butyl gloves using the "glove-in-glove" technique to prevent exterior contamination from touching the skin[5][6]. Remove the face shield and body protection, followed by the inner nitrile gloves.

  • Hygiene: Wash hands and forearms immediately with soap and copious amounts of water[5].

Emergency Response & Waste Disposal

Immediate First Aid Protocols
  • Dermal Exposure: Because the compound is potentially fatal in contact with skin, immediately remove contaminated clothing. Flush the affected area with water for a minimum of 15 minutes[4]. Seek immediate emergency medical attention.

  • Ocular Exposure: Irrigate immediately with an eyewash station for 15 minutes. Do not allow the victim to rub their eyes. Seek emergency ophthalmologic care[6][10].

Spill Containment
  • Small Spills (Inside Hood): Neutralize the spill with a weak acid (e.g., dilute acetic acid) or absorb with an inert material like vermiculite. Do not use combustible absorbents (like sawdust)[5].

  • Large Spills (Outside Hood): Evacuate the area immediately. Responders must don OSHA Level B PPE, including a positive-pressure self-contained breathing apparatus (SCBA)[5][8]. Suppress vapors with a water spray jet[5].

Waste Disposal

Collect all contaminated wipes, weigh boats, and neutralized residues in a sealed, clearly labeled, compatible container (e.g., high-density polyethylene). Dispose of as hazardous organic basic waste through an EPA-approved chemical waste vendor. Do not flush down the sink[4].

References

  • "1-azabicyclo[2.2.2]oct-2-ylmethanol, 95% Purity", CP Lab Safety. URL: [Link]

  • "How to Handle Amines Safely in Industrial Environments", Diplomata Comercial. URL: [Link]

  • "1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear", Occupational Safety and Health Administration (OSHA). URL: [Link]

  • "OSHA Technical Manual (OTM) - Section VIII: Chapter 1", Occupational Safety and Health Administration (OSHA). URL: [Link]

  • "Ammonia - NIOSH Pocket Guide to Chemical Hazards", Centers for Disease Control and Prevention (CDC). URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Azabicyclo[2.2.2]oct-2-ylmethanol
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